molecular formula C5H11N3 B602196 Avanafil Impurity 13 CAS No. 759408-08-7

Avanafil Impurity 13

Katalognummer: B602196
CAS-Nummer: 759408-08-7
Molekulargewicht: 113.16
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avanafil Impurity 13, with the chemical name 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine and CAS Registry Number 759408-08-7, is a high-purity chemical reference standard essential for advanced pharmaceutical research and development . It has a molecular formula of C5H11N3 and a molecular weight of 113.16 g/mol . This compound is critical for compliance with stringent regulatory guidelines from the International Conference on Harmonisation (ICH), which mandate the identification and characterization of impurities in active pharmaceutical ingredients (APIs) present at levels above 0.10% to ensure drug safety and efficacy . As a well-characterized impurity, its primary application is in analytical method development and validation (AMV), quality control (QC) for avanafil API, and stability studies . Its use is fundamental in ensuring the accuracy and reliability of testing methods for the avanafil drug substance and related formulations. Furthermore, this impurity standard plays a vital role in submissions for regulatory approvals, such as Abbreviated New Drug Applications (ANDAs), by providing definitive proof of a manufacturer's capability to identify and control process-related impurities . Avanafil Impurity 13 is supplied with comprehensive characterization data, ensuring full traceability and quality for the research laboratory . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFVINLJQAYNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Mechanistic Profiling of Avanafil Impurity 13: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction[1]. As with all active pharmaceutical ingredients (APIs), the synthesis and storage of Avanafil are susceptible to the generation of process-related impurities. Regulatory bodies mandate strict adherence to ICH Q3A/Q3B guidelines for impurity profiling. Among the catalog of known related substances, Avanafil Impurity 13 represents a critical process-related amine precursor impurity that requires rigorous analytical monitoring and control[2].

Chemical Identity and Structural Elucidation

Avanafil Impurity 13 is chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine [3]. Unlike the fully aromatic pyrimidin-2-ylmethylamine used as a primary building block in the final amidation step of Avanafil synthesis, Impurity 13 features a partially reduced tetrahydropyrimidine ring[1].

Table 1: Quantitative and Structural Data for Avanafil Impurity 13
PropertyValue
Chemical Name (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine
CAS Registry Number 759408-08-7
Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
Structural Class Aliphatic Amine / Cyclic Amidine
Role in API Process Impurity / Precursor Degradant

Mechanistic Origins and Synthetic Carryover

Expertise & Experience: To understand the causality behind the presence of Impurity 13, one must examine the synthetic route of Avanafil. The API is synthesized via the condensation of a pyrimidine-5-carboxylic acid derivative with pyrimidin-2-ylmethylamine[1].

The precursor amine, pyrimidin-2-ylmethylamine, is often synthesized via the catalytic reduction of 2-cyanopyrimidine. If the hydrogenation conditions (e.g., hydrogen pressure, catalyst activity, or reaction time) are not strictly controlled, the aromatic pyrimidine ring undergoes over-reduction, yielding the 1,4,5,6-tetrahydropyrimidine derivative (Impurity 13). Because this impurity retains the primary amine functional group, it can actively compete in the subsequent amide bond formation, leading to a tetrahydro-Avanafil analog carryover in the final API mixture.

G A 2-Cyanopyrimidine (Precursor) B Pyrimidin-2-ylmethylamine (Intended Amine) A->B Controlled Hydrogenation C (1,4,5,6-Tetrahydropyrimidin- 2-yl)methanamine (Impurity 13) A->C Over-reduction (Side Reaction) D Avanafil API (Target Product) B->D Amidation E Tetrahydro-Avanafil (Carryover Impurity) C->E Amidation (Impurity Carryover)

Synthetic origin and carryover pathway of Avanafil Impurity 13 during API manufacturing.

Physicochemical Implications

The structural shift from an aromatic pyrimidine to a tetrahydropyrimidine drastically alters the physicochemical properties of the molecule:

  • Basicity and pKa: The tetrahydropyrimidine ring acts as a cyclic amidine, which is significantly more basic than an aromatic pyrimidine. This increased basicity alters the ionization profile at physiological pH, potentially affecting the solubility and membrane permeability of any carryover analogs.

  • Chromatographic Behavior: Due to its high basicity, Impurity 13 exhibits strong secondary interactions with residual silanols on standard C18 stationary phases, leading to severe peak tailing. This necessitates specific chromatographic strategies to ensure accurate quantification.

Self-Validating Analytical Protocol for Detection

Trustworthiness: To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. It incorporates built-in system suitability testing (SST) to confirm column inertness and ionization efficiency before sample analysis is permitted.

Step-by-Step LC-MS/MS Methodology:
  • Step 1: Sample Preparation

    • Action: Accurately weigh 10 mg of Avanafil API and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to achieve a 1 mg/mL stock.

    • Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of both the highly lipophilic API and the highly polar, basic Impurity 13.

  • Step 2: Chromatographic Separation

    • Action: Use a base-deactivated (end-capped) C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0 with ammonia). Mobile Phase B: Acetonitrile.

    • Causality: Operating at pH 9.0 suppresses the ionization of the strongly basic amidine moiety of Impurity 13, preventing secondary silanol interactions, eliminating peak tailing, and improving retention on the reversed-phase column.

  • Step 3: System Suitability Testing (Self-Validation)

    • Action: Inject a standard mix containing Avanafil and Impurity 13 (0.1% w/w).

    • Validation Criteria: The system is only validated for use if the resolution ( Rs​ ) between Avanafil and Impurity 13 is > 3.0, and the tailing factor ( Tf​ ) for Impurity 13 is < 1.5. If Tf​ > 1.5, the column must be flushed or replaced due to active silanol interference.

  • Step 4: Mass Spectrometric Detection (ESI+)

    • Action: Monitor the precursor ion [M+H]+ at m/z 114.1 using Electrospray Ionization Positive (ESI+) mode.

    • Causality: The basic nitrogen atoms readily accept a proton in the ESI source, providing a highly sensitive and specific signal for quantification down to parts-per-million (ppm) levels.

Workflow S1 Step 1: Sample Prep Extract API in Acetonitrile/Water (50:50) S2 Step 2: Chromatography Base-deactivated C18, pH 9.0 Buffer S1->S2 S3 S3 S2->S3 S4 Step 4: MS/MS Detection ESI+ Ionization, m/z 114.1 [M+H]+ S3->S4

Self-validating LC-MS/MS analytical workflow for the detection of Avanafil Impurity 13.

Conclusion

Avanafil Impurity 13 ((1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine) is a critical process-related impurity stemming from the over-reduction of the pyrimidin-2-ylmethylamine precursor[3],[1]. Due to its altered basicity and potential to form carryover amide analogs, robust analytical control using pH-optimized LC-MS/MS is mandatory. By implementing self-validating chromatographic protocols, drug development professionals can ensure the purity, safety, and regulatory compliance of Avanafil API.

References

  • Title: Avanafil Impurity 13 CAS#: 759408-08-7 • ChemWhat | Database Source: ChemWhat URL: [Link]

  • Title: Product Name : (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

Sources

Origin, Formation, and Control of Avanafil Impurity 13: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical whitepaper provides an in-depth analysis of Avanafil Impurity 13, a critical process-related contaminant encountered during the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. We elucidate the mechanistic origin of this impurity during precursor synthesis, its downstream propagation via competitive amidation, and provide validated experimental protocols for its synthesis and analytical quantification.

Chemical Identity and Significance

Avanafil Impurity 13 is a reactive starting material contaminant. Unlike degradation products that form post-synthesis, this impurity originates from the reagent used in the final active pharmaceutical ingredient (API) assembly step. Understanding its structure is the first step in establishing a robust control strategy.

Table 1: Chemical Identity of Avanafil Impurity 13

ParameterDescription
IUPAC Name (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine
CAS Number 759408-08-7[1]
Molecular Formula C5H11N3[1]
Molecular Weight 113.16 g/mol [1]
Structural Classification Partially reduced pyrimidine derivative
Process Role Starting material impurity / Competing nucleophile
Mechanistic Origin: The Over-Reduction Pathway

The penultimate step of Avanafil synthesis requires the reagent 2-(aminomethyl)pyrimidine. This reagent is industrially synthesized via the catalytic hydrogenation of 2-cyanopyrimidine.

Causality of Formation: While the nitrile group is readily reduced to a primary amine, the pyrimidine ring possesses lower aromatic resonance energy compared to benzene. Under conditions of excess hydrogen pressure, extended reaction times, or highly active catalysts (e.g., Pd/C), the pyrimidine ring undergoes partial over-reduction. This breaks the aromaticity, yielding the 1,4,5,6-tetrahydropyrimidine derivative, which is identified as Avanafil Impurity 13.

Pathway SM 2-Cyanopyrimidine (Starting Material) Reagent 2-(Aminomethyl)pyrimidine (Target Reagent) SM->Reagent Catalytic Hydrogenation (Pd/C, H2, Optimal) Imp13 (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (Avanafil Impurity 13) SM->Imp13 Direct Over-reduction Reagent->Imp13 Over-reduction (Excess H2 / Extended Time)

Fig 1. Origin of Impurity 13 via over-reduction of 2-cyanopyrimidine during hydrogenation.

Downstream Propagation: Competitive Amidation

In the final step of Avanafil API synthesis, the intermediate carboxylic acid (4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid) is coupled with 2-(aminomethyl)pyrimidine. This reaction utilizes 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) as reactive acid-amine binding agents[2].

Causality of Propagation: If Impurity 13 is present in the reagent feed, its primary amine acts as a competing nucleophile. It attacks the HOBt-active ester intermediate with similar or slightly higher kinetics (due to the electron-donating nature of the reduced ring) than the intended reagent. This competitive amidation generates a downstream API impurity: the Tetrahydro-Avanafil analog.

Amidation Acid Avanafil Penultimate Intermediate (Carboxylic Acid) API Avanafil API (Target Drug Substance) Acid->API EDCI/HOBt + Reagent API_Imp Tetrahydro-Avanafil Analog (Downstream API Impurity) Acid->API_Imp EDCI/HOBt + Impurity 13 Reagent 2-(Aminomethyl)pyrimidine (Main Reagent) Imp13 Avanafil Impurity 13 (Contaminant)

Fig 2. Competitive amidation pathway leading to the Tetrahydro-Avanafil analog.

Experimental Protocols
4.1 Synthesis of the Tetrahydro-Avanafil Reference Standard

To accurately quantify the downstream impact of Impurity 13, the corresponding API impurity analog must be synthesized as a reference standard. This protocol is designed as a self-validating system, utilizing temperature control to prevent active ester degradation and a specific workup to ensure mass balance.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the Avanafil carboxylic acid intermediate in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Coupling Agent Addition: Cool the solution to 0–5 °C. Add 1.5 equivalents of EDCI·HCl and 1.5 equivalents of HOBt. Causality: Low temperature stabilizes the highly reactive O-acylisourea and HOBt-active ester intermediates, preventing irreversible rearrangement to an unreactive N-acyl urea.

  • Nucleophilic Addition: After 30 minutes of stirring, add 1.2 equivalents of Avanafil Impurity 13 ((1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl from EDCI and ensures the primary amine of Impurity 13 is fully deprotonated for optimal nucleophilic attack.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).

  • Quenching & Extraction: Quench the reaction with ice-cold water to precipitate the crude product. Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% NaHCO3, water, and brine to remove residual DMF and HOBt.

  • Purification: Dry over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel column chromatography to yield the pure Tetrahydro-Avanafil reference standard. Confirm structure via 1H-NMR and HRMS.

4.2 UPLC-MS Quantification Protocol

To ensure regulatory compliance, the following Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is adapted for the detection of process-related impurities in Avanafil.

Step-by-Step Methodology:

  • System Preparation: Utilize a Waters ACQUITY UPLC system coupled with a Diode Array Detector (DAD) and a single quadrupole mass spectrometer (e.g., QDa).

  • Column Selection: Install a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm particle size). Maintain the column compartment at a constant 35 °C to ensure reproducible retention times.

  • Mobile Phase Configuration:

    • Mobile Phase A: 20 mM Ammonium formate in LC-MS grade water. Causality: Ammonium formate provides excellent buffering capacity at pH ~6.0, ensuring sharp peak shapes for basic amine impurities.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: Program a flow rate of 0.3 mL/min with the following gradient: 0–1 min at 5% B; 1–5 min linear ramp to 40% B; 5–8 min linear ramp to 90% B; hold at 90% B until 10 min.

  • Detection Parameters: Set the DAD to 239 nm (the optimal UV absorbance maximum for the Avanafil core). Configure the MS in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 800.

  • System Suitability (Self-Validation): Inject a blank (diluent) to confirm no baseline interference. Inject a resolution mixture containing Avanafil API and the synthesized Tetrahydro-Avanafil reference standard. The protocol is validated only if the resolution factor (Rs) between the API and the impurity peak is ≥ 2.0.

References
  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and mutagenic risk of avanafil's potential genotoxic impurities Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Avanafil Impurity 13 CAS#: 759408-08-7 Source: ChemWhat Database URL: [Link]

Sources

Chemical properties of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Chemical and Analytical Profiling of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine: A Critical Avanafil Impurity

Introduction 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine (CAS: 759408-08-7), widely recognized in pharmaceutical development as Avanafil Impurity 13, is a critical process-related byproduct encountered during the synthesis of the PDE5 inhibitor Avanafil. As regulatory agencies (FDA, EMA) increasingly tighten the leashes on API (Active Pharmaceutical Ingredient) purity under ICH Q3A guidelines, understanding the mechanistic origins and chemical behavior of such impurities is paramount. This whitepaper provides an authoritative deep-dive into the physicochemical properties, formation mechanisms, and analytical quantification of this specific tetrahydropyrimidine derivative.

Physicochemical Properties & Structural Dynamics The core structure of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine features a partially saturated six-membered pyrimidine ring coupled with an exocyclic methanamine group. Unlike fully aromatic pyrimidines, the tetrahydropyrimidine ring is essentially a cyclic amidine. This structural shift fundamentally alters its electron distribution and basicity.

The N=C-N amidine system is highly stabilized by resonance, localizing a partial positive charge across both nitrogen atoms when protonated. Consequently, this compound exhibits strong basicity (pKa ~12-13 for the amidine moiety), making it highly water-soluble and prone to forming stable salts (e.g., hydrochlorides) during acidic workups .

PropertyValue
Chemical Name 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine
CAS Registry Number 759408-08-7
Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
Monoisotopic Mass 113.095 Da
Structural Class Cyclic Amidine / Tetrahydropyrimidine
Hydrogen Bond Donors 3 (Primary and secondary amines)
Hydrogen Bond Acceptors 3 (Nitrogen atoms)
Known Application Avanafil Impurity 13 (Process Impurity)

Mechanistic Pathway of Formation (Causality of Over-Reduction) In the commercial synthesis of Avanafil, the pyrimidin-2-ylmethylamine side chain is typically introduced via the reduction of 2-cyanopyrimidine. The intended reaction utilizes catalytic hydrogenation (Pd/C, H2) to convert the nitrile group to a primary amine, yielding 2-aminomethylpyrimidine .

However, pyrimidines are π -electron deficient aromatic systems. The strong electron-withdrawing nature of the two ring nitrogens makes the carbon atoms (specifically at positions 4, 5, and 6) highly susceptible to nucleophilic attack and sequential reduction . If the hydrogenation conditions are too harsh—such as elevated H2 pressure, extended reaction times, or highly active palladium catalysts—the aromatic ring itself undergoes partial reduction. The reduction halts at the 1,4,5,6-tetrahydro stage because the remaining N=C-N amidine double bond is thermodynamically stabilized by resonance and resists further hydrogenation.

Mechanism SM 2-Cyanopyrimidine (Precursor) INT 2-Aminomethylpyrimidine (Target Intermediate) SM->INT H2 (Low Pressure) Pd/C, MeOH IMP 1,4,5,6-Tetrahydro-2- pyrimidinemethanamine (Impurity 13) SM->IMP Harsh Hydrogenation Conditions INT->IMP H2 (Over-reduction) Extended Time

Fig 1: Mechanistic pathway of over-reduction leading to the tetrahydropyrimidine impurity.

Experimental Protocol: Synthesis & Isolation of the Reference Standard To accurately quantify this impurity in API batches, a highly pure reference standard must be synthesized. The following self-validating protocol forces the over-reduction of 2-cyanopyrimidine to isolate the tetrahydro derivative.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 500 mL high-pressure Parr reactor with 2-cyanopyrimidine (10.0 g, 95 mmol) and HPLC-grade Methanol (150 mL).

  • Catalyst Addition: Add 10% Pd/C (1.5 g). Causality: A higher catalyst loading (15% w/w) is intentionally chosen to drive the over-reduction of the pyrimidine ring.

  • Acidic Modifier: Add 2.0 mL of concentrated HCl. Causality: The acidic environment prevents the dimerization of the newly formed primary amine (a common side reaction in nitrile reductions) by immediately forming the non-nucleophilic ammonium salt.

  • Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 60 psi H2 and heat to 45°C.

  • Self-Validating Monitoring: Stir the reaction for 18 hours. Take 0.5 mL aliquots every 4 hours, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The protocol is validated when the intermediate peak (m/z 110.07) completely shifts to the target impurity peak (m/z 114.10).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine dihydrochloride as a crude white solid.

  • Purification: Recrystallize from hot ethanol/ethyl acetate to achieve >98% purity (verified by 1H-NMR).

Analytical Detection & Quantification (UPLC-MS/MS) Detecting trace levels of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine requires high-resolution chromatography due to its high polarity and lack of a strong UV chromophore (the aromatic ring is saturated). Thus, UPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard .

Step-by-Step UPLC-MS Protocol:

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The BEH particle technology prevents secondary interactions with the highly basic amidine groups, ensuring sharp peak shapes without severe tailing.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water (promotes ionization).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 2% B, hold for 1 min, ramp to 60% B over 8 mins, then to 95% B at 10 mins. Flow rate: 0.3 mL/min.

  • MS Parameters: Operate in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Quantification: Extract the specific ion chromatogram (EIC) at m/z 114.10 [M+H]+.

UPLC_Workflow Prep Sample Prep (API in MeOH) Chrom UPLC Separation (C18, Gradient) Prep->Chrom Ion ESI(+) Ionization Chrom->Ion Detect QTOF-MS (m/z 114.10) Ion->Detect

Fig 2: Step-by-step UPLC-MS/MS analytical workflow for impurity quantification.

Pharmacological & Regulatory Risk Assessment (E-E-A-T) Beyond basic purity requirements, the presence of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine introduces a severe regulatory risk: N-nitrosamine formation . The saturation of the pyrimidine ring generates a secondary amine at the N1/N3 positions. Secondary amines are highly vulnerable to nitrosation in the presence of trace nitrites (often found in common pharmaceutical excipients like microcrystalline cellulose or magnesium stearate) .

Because N-nitrosamines are part of the "cohort of concern" due to their potent mutagenic and carcinogenic properties, any impurity containing a secondary amine must undergo a stringent risk assessment. If this impurity carries over into the final formulated Avanafil product, it could react over time to form an N-nitroso derivative, potentially triggering a drug recall.

Risk_Assessment Start Identify Secondary Amine in Impurity 13 Check Are Nitrosating Agents Present? (e.g., Nitrites) Start->Check High High Risk: N-Nitrosamine Formation Check->High Yes (Excipient Risk) Low Low Risk: Standard ICH Q3A Control Check->Low No (Controlled API)

Fig 3: Regulatory risk assessment logic tree for N-nitrosamine formation.

Conclusion 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine is far more than a simple synthetic byproduct; it is a highly reactive, highly basic cyclic amidine that demands rigorous analytical oversight. By understanding the causality of its formation—driven by the over-reduction of the π -deficient pyrimidine ring—process chemists can optimize hydrogenation parameters to suppress its generation. Furthermore, robust UPLC-MS methodologies ensure that this impurity is kept well below the ICH Q3A thresholds, mitigating downstream risks of mutagenic nitrosamine formation and safeguarding patient health.

References

  • Royal Society of Chemistry (RSC). "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Advances, 2022.[Link]

  • Science Alert. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." Int. J. Biol. Chem., 2015.[Link]

  • ChemWhat Database. "Avanafil Impurity 13 CAS#: 759408-08-7." ChemWhat.[Link]

  • Office of Scientific and Technical Information (OSTI). "Electrochemical reduction of pyrimidine, cytosine and related compounds." OSTI.GOV, 1961. [Link]

Avanafil Impurity 13 CAS number 759408-08-7

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Genesis and Analytical Control of Avanafil Impurity 13 (CAS: 759408-08-7)

Executive Overview

In the highly regulated landscape of phosphodiesterase type 5 (PDE5) inhibitors, impurity profiling is the cornerstone of API (Active Pharmaceutical Ingredient) safety and efficacy. Avanafil, a rapid-acting and highly selective PDE5 inhibitor, requires rigorous synthetic control to prevent the carryover of process-related impurities[1]. Among these, Avanafil Impurity 13 —chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS: 759408-08-7)—represents a critical quality attribute (CQA) risk[2].

As a Senior Application Scientist, I approach Impurity 13 not merely as a structural anomaly, but as a mechanistic consequence of upstream synthetic choices. Because this impurity features a secondary amine within its tetrahydropyrimidine ring, it acts as a high-risk precursor for mutagenic N-nitrosamines under ICH M7 guidelines[3]. This whitepaper deconstructs the chemical origins of Impurity 13, its toxicological implications, and provides a self-validating analytical protocol for its parts-per-million (ppm) quantification.

Chemical Identification & Structural Elucidation

Impurity 13 is a partially saturated, aliphatic-cyclic amine. Unlike the fully aromatic pyrimidine core of the desired intermediates, the tetrahydropyrimidine ring imparts significant basicity (due to the amidine-like moiety) and high polarity, which fundamentally alters its chromatographic behavior.

Table 1: Physicochemical Profile of Avanafil Impurity 13

ParameterSpecification / Value
IUPAC Name (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine
CAS Number 759408-08-7
Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
Structural Class Tetrahydropyrimidine derivative
Toxicological Risk Secondary amine; high risk for N-nitrosamine formation

The Mechanistic Genesis in Avanafil Synthesis

To control an impurity, one must first understand the causality of its formation. The synthesis of Avanafil relies on the critical amidation of a pyrimidine-5-carboxylic acid derivative with 2-(aminomethyl)pyrimidine[4].

The Root Cause: The desired starting material, 2-(aminomethyl)pyrimidine, is typically synthesized via the catalytic reduction of 2-cyanopyrimidine. The pyrimidine ring is highly electron-deficient. If the reduction conditions (e.g., Pd/C or Raney Nickel with H2) are overly aggressive or poorly controlled, the reaction does not stop at the primary amine. Instead, it triggers a side-reaction: the partial hydrogenation of the pyrimidine ring itself, yielding the 1,4,5,6-tetrahydropyrimidine analog (Impurity 13).

The Carryover Threat: Because Impurity 13 retains the primary methanamine group, it acts as a competitive nucleophile during the subsequent amidation step. If present in the starting material, it will react with the Avanafil core intermediate, propagating through the synthetic pipeline to form a Tetrahydro-Avanafil analog in the final API.

G SM 2-Cyanopyrimidine (Precursor) Des 2-(Aminomethyl)pyrimidine (Desired Intermediate) SM->Des Controlled Reduction Imp Avanafil Impurity 13 (CAS: 759408-08-7) SM->Imp Over-reduction (Side Reaction) API Avanafil API (Therapeutic Target) Des->API Amidation Carry Tetrahydro-Avanafil (Carryover Impurity) Imp->Carry Competitive Amidation Core Avanafil Pyrimidine Core (Carboxylic Acid/Chloride) Core->API Core->Carry

Fig 1: Mechanistic pathway of Impurity 13 formation and its API carryover.

Chromatographic Paradigms: Why Standard HPLC Fails

Most pharmaceutical QC labs default to Reversed-Phase HPLC (RP-HPLC) with UV detection. For Impurity 13, this is a critical analytical failure for two reasons:

  • Lack of Chromophore: The saturation of the pyrimidine ring eliminates the extended conjugated π -system, rendering UV detection at standard wavelengths (e.g., 254 nm) practically blind to this impurity.

  • Extreme Polarity: With a low molecular weight (113.16 g/mol ) and multiple basic nitrogen atoms, Impurity 13 is highly hydrophilic. On a standard C18 column, it will elute in the void volume, suffering from severe ion suppression and matrix interference from the API.

The Solution: HILIC-MS/MS To establish a self-validating, robust method, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (ESI-MS/MS). HILIC leverages the polarity of the analyte to ensure strong retention, while MS/MS provides the necessary specificity and sensitivity (ppm level) without relying on UV absorbance.

Table 2: LC-MS/MS MRM Parameters for Impurity 13
AnalytePrecursor Ion [M+H]+Product Ion (Quant)Product Ion (Qual)Collision Energy
Impurity 13 m/z 114.1m/z 97.1 (loss of NH3)m/z 70.115 eV / 25 eV

Self-Validating Experimental Protocol: HILIC-MS/MS

This protocol is designed with built-in causality checks. Every step includes a validation gateway to ensure data integrity.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of Avanafil API in 10 mL of Acetonitrile:Water (90:10, v/v) containing 0.1% Formic Acid.

  • Causality: High organic content is mandatory for HILIC to prevent peak broadening. Formic acid ensures the basic amidine nitrogens of Impurity 13 remain fully protonated for optimal ESI+ ionization.

Step 2: Chromatographic Separation

  • Column: Waters XBridge Amide (150 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear drop to 50% B over 5 minutes to elute the highly retained polar impurity.

  • Causality: The amide stationary phase provides hydrogen-bonding sites that strongly retain the protonated Impurity 13, separating it completely from the hydrophobic Avanafil API (which elutes near the void in HILIC).

Step 3: System Suitability Testing (SST) - The Self-Validation Loop

  • Action: Inject a 1 ppm standard of Impurity 13 every 10 sample injections.

  • Validation Criteria: The batch is automatically invalidated if the Signal-to-Noise (S/N) ratio of the m/z 97.1 product ion falls below 10, or if the peak area Relative Standard Deviation (RSD) exceeds 5.0%.

  • Causality: This continuous feedback loop guarantees that the mass spectrometer has not suffered from source contamination or ion suppression from the high-concentration API matrix.

QC Prep Sample Prep (0.1% FA in MeCN) HILIC HILIC Separation (Amide Column) Prep->HILIC MS ESI+ MS/MS (MRM Mode) HILIC->MS Val SST Validation (S/N > 10, RSD < 5%) MS->Val

Fig 2: Self-validating HILIC-MS/MS workflow for Impurity 13 quantification.

Toxicological Implications & Quality Control

The presence of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine is not merely a yield-reducing nuisance; it is a regulatory liability. The tetrahydropyrimidine ring contains a secondary amine (-NH-). Under conditions of API storage, formulation, or physiological exposure, secondary amines can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines[3].

Because nitrosamines are part of the "Cohort of Concern" under ICH M7 guidelines (highly potent mutagenic carcinogens), the upstream control of secondary amine precursors like Impurity 13 is strictly enforced by the FDA and EMA. By implementing the HILIC-MS/MS workflow detailed above, manufacturers can confidently screen starting materials and ensure the Avanafil API remains free of this critical precursor.

References

  • Pharmaffiliates. "Avanafil and its Impurities: (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS 759408-08-7)". Pharmaffiliates Reference Standards. URL: [Link]

  • Google Patents. "WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates". WIPO (PCT).

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Avanafil is a highly selective, rapid-onset phosphodiesterase type 5 (PDE5) inhibitor utilized primarily in the pharmacotherapy of erectile dysfunction. While its clinical efficacy is well-documented, the chemical lifecycle of avanafil—from active pharmaceutical ingredient (API) synthesis to final dosage form stability—is accompanied by the generation of process-related impurities and degradation products[1]. For analytical scientists, the structural elucidation and chromatographic control of these "related compounds" are non-negotiable requirements for regulatory compliance (ICH Q2/Q3 guidelines). This whitepaper provides an in-depth technical analysis of avanafil's mechanistic action, the structural landscape of its impurities, and the causality-driven development of self-validating analytical protocols.

Mechanistic Grounding: Avanafil and PDE5 Inhibition

To understand the pharmacological impact of avanafil and its structurally related analogs, one must first examine the target pathway. Avanafil acts by competitively binding to the catalytic site of PDE5, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP[2].

The accumulation of cGMP activates Protein Kinase G (PKG), triggering a cascade that results in smooth muscle relaxation and vasodilation. Avanafil is exceptionally potent, demonstrating an in vitro half-maximal inhibitory concentration (IC50) of 4.3 to 5.2 nM for PDE5[2]. When profiling related compounds, it is critical to recognize that minor structural deviations (e.g., deschloro or diamine derivatives) can drastically alter this binding affinity, potentially leading to off-target PDE cross-reactivity or a complete loss of efficacy.

G NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Vaso Smooth Muscle Relaxation & Vasodilation PKG->Vaso Induces GMP 5'-GMP (Inactive) PDE5->GMP Converts to Avanafil Avanafil & Related Compounds (Competitive Inhibitors) Avanafil->PDE5 Blocks catalytic site

Caption: PDE5 signaling pathway and the competitive inhibition mechanism of avanafil.

Structural Landscape of Avanafil Related Compounds

The synthesis of avanafil involves complex pyrimidine ring substitutions and condensations, yielding specific process-related impurities (designated in literature as Imp-A through Imp-D)[1]. Furthermore, environmental stressors such as acid, base, oxidation, and humidity induce the formation of distinct degradation products[3].

A robust analytical method must be capable of separating the parent API from all these structurally similar entities. Table 1 summarizes the quantitative chromatographic behavior of avanafil and its key related compounds based on validated Ultra-High Performance Liquid Chromatography (UPLC) studies.

Table 1: Chromatographic Profile of Avanafil and Key Related Compounds

Compound ClassificationSpecific IdentityOrigin / Stress ConditionRetention Time (min)*
Active Pharmaceutical AvanafilParent API5.44
Process Impurity Impurity ASynthetic Byproduct4.29
Process Impurity Impurity BSynthetic Byproduct5.02
Process Impurity Impurity CSynthetic Byproduct6.02
Process Impurity Impurity DSynthetic Byproduct7.85
Degradation Product Deschloro ImpurityPhotolytic / Thermal StressElutes prior to API
Degradation Product Acid ImpurityAcidic / Hydrolytic StressElutes prior to API
Degradation Product Dimer ImpurityOxidative StressElutes post API

*Retention times are representative of a gradient UPLC method utilizing a sub-2μm C18 stationary phase.

Analytical Strategy: Stability-Indicating UPLC Methodology

Developing a stability-indicating method requires more than just achieving peak separation; it demands a self-validating system where every experimental parameter is grounded in chemical causality. The following workflow outlines the architecture of a validated UPLC-Diode Array Detector-Mass Spectrometry (UPLC-DAD-MS) method used for the quality control of avanafil[1].

G Prep Sample Preparation (API & Stress Testing) Col UPLC Separation (Sub-2μm C18 Column) Prep->Col DAD DAD Detection (239 nm Quantitation) Col->DAD MS ESI-MS Detection (Structural Elucidation) Col->MS Mob Mobile Phase (Ammonium Formate / ACN) Mob->Col Gradient Elution Val Method Validation (Mass Balance >97%) DAD->Val MS->Val Orthogonal Verification

Caption: Stability-indicating UPLC-DAD-MS workflow for profiling avanafil impurities.

Step-by-Step Protocol: UPLC-DAD-MS Method for Impurity Profiling

Step 1: Column Selection and Thermostatting

  • Action: Equip the UPLC system with a high-strength silica C18 column (e.g., Waters ACQUITY HSS C18, 50 × 2.1 mm, 1.8 μm) and maintain the column compartment at 35 °C[1].

  • Causality: The sub-2-micron particle size drastically increases the number of theoretical plates, enabling the baseline resolution of structurally similar pyrimidine analogs (such as Imp-B and the parent API). Thermostatting at 35 °C reduces mobile phase viscosity, mitigating system backpressure while ensuring highly reproducible retention times across multiple laboratory batches.

Step 2: Mobile Phase Formulation

  • Action: Prepare Mobile Phase A as 20 mM ammonium formate in LC-MS grade water, and Mobile Phase B as 100% acetonitrile[1].

  • Causality: Ammonium formate acts as a volatile buffer. It maintains a consistent pH to suppress the ionization of residual silanols on the stationary phase—thereby preventing peak tailing of basic amine groups—while remaining fully compatible with downstream mass spectrometric (MS) detection. Non-volatile buffers like phosphate would precipitate in high organic concentrations and foul the MS source.

Step 3: Gradient Elution Programming

  • Action: Implement a linear gradient starting at a low organic composition, ramping up to a high percentage of Mobile Phase B over the run time.

  • Causality: A gradient approach is mandatory due to the diverse polarity of the related compounds. Polar degradants (e.g., acid impurities) have low affinity for the C18 phase and must be eluted early under highly aqueous conditions. Conversely, hydrophobic process impurities (e.g., dimers or Imp-D) require high organic strength to overcome their strong hydrophobic interactions with the stationary phase.

Step 4: Orthogonal Detection (DAD and ESI-MS)

  • Action: Route the column effluent through a Diode Array Detector (DAD) set to 239 nm, followed in-line by an Electrospray Ionization Mass Spectrometer (ESI-MS)[1].

  • Causality: DAD at 239 nm provides optimal signal-to-noise ratios for the pyrimidine chromophore of avanafil, allowing accurate quantitation and determination of relative response factors. Inline ESI-MS acts as a self-validating mechanism: it provides exact mass data to continuously confirm the structural identity of each eluting peak against theoretical m/z values, ensuring that no co-elution of unknown degradants occurs.

Step 5: Forced Degradation and Mass Balance Verification

  • Action: Subject the API to stress conditions (e.g., 0.1 N HCl, 3% H2O2, thermal stress at 60 °C, and photolysis), inject into the UPLC system, and calculate the mass balance[3].

  • Causality: A method is only truly "stability-indicating" if it can resolve the API from all generated degradants. Achieving a mass balance of >97% (calculated as % Assay + % Impurities + % Degradants) mathematically validates that no secondary degradation products are co-eluting with the main peak or being retained indefinitely on the column[3].

Conclusion

The comprehensive profiling of avanafil related compounds is a critical pillar of modern pharmaceutical quality control. By leveraging the specific mechanistic interactions of avanafil with PDE5, and applying rigorous, causality-driven analytical methodologies like UPLC-DAD-MS, researchers can ensure the highest levels of drug safety and efficacy. The self-validating nature of orthogonal detection combined with strict mass balance calculations guarantees that both process impurities and complex degradation products are accurately quantified and controlled.

References

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. URL:[Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. URL:[Link]

  • Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications. PMC - NIH. URL:[Link]

Sources

Unmasking the Unknown: A Comprehensive Technical Guide to HPLC Peak Identification in Avanafil

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. As with any complex active pharmaceutical ingredient (API), ensuring its chemical purity is a critical regulatory mandate. Under the International Council for Harmonisation (ICH) Q3A(R2) and Q1A(R2) guidelines, any unknown chromatographic peak exceeding the 0.10% threshold must be structurally identified and toxicologically qualified.

As analytical scientists, we cannot merely observe a peak at a relative retention time and label it "Unknown." We must interrogate the chemical microenvironment that birthed it. This whitepaper provides an in-depth, self-validating framework for the identification of process-related impurities and forced degradation products in Avanafil using advanced LC-MS/MS methodologies.

The Chemical Microenvironment: Origins of Avanafil Impurities

Unknown peaks in an Avanafil HPLC chromatogram typically originate from two distinct pathways: synthetic process byproducts and environmental degradation. Understanding these pathways provides the mechanistic context required to predict and identify unknown structures.

  • Process-Related Impurities (Imp A–D): Due to the multi-step synthesis of the pyrimidine-derivative API, trace byproducts inevitably carry over. For example,1[1]. During synthesis, incomplete halogenation or side-reactions involving the chlorine atom on the benzyl ring lead to this specific impurity.

  • Forced Degradation Products: Avanafil is highly susceptible to specific stress vectors.2[2]. Furthermore,3[3].

G API Avanafil API Stress Forced Degradation API->Stress Process Process Synthesis Process->API ImpA Process Impurities (Imp A-D) Process->ImpA DegOx Oxidative Degradants (m/z 367.1168) Stress->DegOx H2O2 DegHyd Hydrolytic Degradants (Deschloro Impurity) Stress->DegHyd HCl/NaOH LCMS LC-MS/MS Identification ImpA->LCMS DegOx->LCMS DegHyd->LCMS

Fig 1: Mechanistic origins and identification workflow of Avanafil impurities.

Analytical Strategy: Bridging the Gap Between LC-DAD and High-Resolution MS

While Liquid Chromatography with Photodiode Array Detection (LC-DAD) is the workhorse of routine quality control, it is fundamentally blind to structural nuances. Two co-eluting peaks with similar chromophores will yield identical UV spectra.

To identify an unknown peak, the method must be transferred to a High-Resolution Mass Spectrometry (HRMS) platform, such as an LCMS-IT-TOF (Ion Trap-Time of Flight) or UPLC-QTOF.

  • Ionization Causality: 4[4].

  • Buffer Causality: Non-volatile buffers (like phosphates) used in standard HPLC must be replaced.5[5].

Self-Validating Protocol for Unknown Peak Identification

This step-by-step methodology ensures that every analytical run validates its own integrity, preventing false positives during structural elucidation.

Step 1: Forced Degradation & Sample Preparation

  • Action: Subject Avanafil API to 1N HCl, 1N NaOH, 3% H2O2, and thermal stress (60°C) for 24 hours. Neutralize the samples and dilute with the mobile phase.

  • Causality: This artificially accelerates the aging process, ensuring that all potential shelf-life degradants are generated in measurable quantities.

  • Validation Check: Calculate the mass balance by assaying the stressed sample against a reference standard.6[6].

Step 2: High-Resolution Chromatographic Separation

  • Action: Inject 0.3 μL into a sub-2-micron UPLC column (e.g., Waters ACQUITY HSS C18, 50 × 2.1 mm, 1.8 μm) or a3[3]. Run a gradient of 20 mM ammonium formate and acetonitrile.

  • Causality: High theoretical plate counts are required to resolve closely eluting critical pairs, such as Avanafil and its deschloro-impurity, which differ by only a single atom.

  • Validation Check: System suitability must demonstrate an Avanafil peak tailing factor ≤ 2.0 and theoretical plates ≥ 2000.

Step 3: MS/MS Isotope Patterning & Fragmentation

  • Action: Acquire MS data in positive ESI mode. Isolate the unknown precursor ion and apply collision-induced dissociation (CID).

  • Causality: Isotope patterning acts as a definitive structural fingerprint.1[1].

  • Validation Check: Mass accuracy error must be calibrated to < 5 ppm using an internal standard to ensure the generated empirical formula is mathematically sound.

G S1 1. Stress Testing S2 2. LC-DAD Profiling S1->S2 S3 3. MS/MS (Pos. ESI) S2->S3 S4 4. Isotope Patterning S3->S4 S5 5. Structural Confirmation S4->S5

Fig 2: Step-by-step analytical protocol for unknown peak identification via LC-MS/MS.

Quantitative Data Summary

The following table synthesizes the retention behavior and mass spectrometric data of known Avanafil impurities and degradants, serving as a reference matrix for identifying unknowns in routine analysis.

Peak IdentityOrigin PathwayRetention Time (min)*m/z [M+H]+Key Structural / Mechanistic Notes
Avanafil (API) N/A5.44484.2Parent molecule; contains one Cl atom.
Impurity A Process Synthesis4.29-Also identified in in-vivo plasma metabolites.
Impurity B Process Synthesis5.02450.3Deschloro-analog; lacks 33.3% [M+2]+ isotope peak.
Impurity C Process Synthesis6.02-Intermediate byproduct from alternative synthetic route.
Impurity D Process Synthesis7.85-Highly retained novel intermediate byproduct.
Oxidative Deg. Forced (H2O2)-367.1168Severe structural cleavage via oxidation.
Acidic Deg. Forced (HCl)RRT: 0.94-Formed via hydrolysis of the amide linkage.

*Retention times are based on sub-2-micron UPLC gradient methods and may vary based on specific column dimensions and dwell volumes. RRT = Relative Retention Time.

Conclusion

The identification of unknown peaks in Avanafil is not an exercise in guesswork; it is a rigorous application of chemical logic. By understanding the mechanistic origins of process impurities and utilizing self-validating LC-MS/MS protocols, analytical scientists can confidently elucidate complex structures. Transitioning from LC-DAD to HRMS, optimizing for positive ESI, and leveraging isotope patterning are non-negotiable steps in maintaining the safety, efficacy, and regulatory compliance of Avanafil formulations.

References

  • Source: Molecules (via PMC / Researcher.life)
  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Advances URL
  • Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets Source: AKJournals URL

Sources

Synthesis and Characterization of Avanafil Impurity 13: A Technical Guide for Reference Standard Generation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Nomenclature Clarification

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction[1]. During the active pharmaceutical ingredient (API) manufacturing process and subsequent stability testing, various process-related impurities and degradation products emerge. Regulatory agencies (FDA, EMA) mandate the strict identification, synthesis, and quantification of these impurities to ensure patient safety and compliance with ICH Q3A/Q3B and M7 guidelines[2].

In the commercial reference standard market, the designation "Avanafil Impurity 13" is subject to nomenclature discrepancies across different compendial and vendor catalogs:

  • Fragment-Based Impurity: Some catalogs identify Impurity 13 as CAS 759408-08-7 ((1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine), a small amine fragment[3][4].

  • Core Process Impurity: Authoritative analytical sources and specialized reference standard providers identify Impurity 13 (also known as Impurity V) as CAS 330785-99-4 , chemically defined as Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate [5][6].

As a Senior Application Scientist, I focus this whitepaper on the latter (CAS 330785-99-4 ). This pyrimidine core derivative is a critical process-related degradation product resulting from the unintended hydrolysis of the activated C2 position during the nucleophilic aromatic substitution (SNAr) stages of Avanafil's synthesis[7].

Mechanistic Causality: The Origin of the Impurity

To synthesize a reference standard with high purity (>99.5%), we must first understand the causality of its formation in the bulk API process.

The industrial synthesis of Avanafil relies on the sequential functionalization of a pyrimidine core. The starting material, an ethyl 2,4-disubstituted pyrimidine-5-carboxylate, undergoes an SNAr reaction with 3-chloro-4-methoxybenzylamine. The pyrimidine ring is highly electron-deficient due to the two endocyclic nitrogen atoms and the electron-withdrawing ethyl ester group at C5.

The Hydrolysis Risk: If the reaction matrix contains trace moisture, or if the subsequent aqueous workup is excessively basic, the leaving group at the C2 position (typically a chloride or methylthio group) becomes highly susceptible to nucleophilic attack by hydroxide ions[7]. This displaces the leaving group, yielding the 2-hydroxypyrimidine derivative (Impurity 13).

By reverse-engineering this degradation pathway, we can design a self-validating, two-step synthetic protocol to deliberately and selectively produce this impurity for use as a reference standard.

Pathway SM Ethyl 2,4-dichloropyrimidine- 5-carboxylate Int Intermediate: Ethyl 2-chloro-4-(benzylamino)... carboxylate SM->Int Regioselective SNAr Reagent 3-Chloro-4-methoxybenzylamine + DIPEA, THF, -5°C Reagent->Int Product Avanafil Impurity 13 (CAS: 330785-99-4) Int->Product Controlled Hydrolysis Hydro 1M NaOH (aq) THF, 20°C Hydro->Product

Fig 1. Regioselective synthetic pathway for Avanafil Impurity 13 (CAS 330785-99-4).

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system. Each step includes specific kinetic controls to prevent over-reaction, ensuring the structural integrity of the final reference standard.

Step 1: Regioselective SNAr at the C4 Position

Objective: Couple the benzylamine exclusively at the C4 position while preserving the C2 chloride for subsequent manipulation.

Causality & Rationale: The C4 position is kinetically more electrophilic than C2 due to its direct ortho/para relationship with the C5 ester group. However, at elevated temperatures, bis-substitution will occur. We utilize a strict cryogenic temperature profile (-5 °C) and a sterically hindered, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to scavenge the HCl byproduct without competing for the electrophilic pyrimidine core.

Procedure:

  • Charge a dry, nitrogen-purged 250 mL round-bottom flask with ethyl 2,4-dichloropyrimidine-5-carboxylate (10.0 g, 45.2 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -5 °C using an ice/brine bath.

  • Add DIPEA (8.6 mL, 49.7 mmol) dropwise over 5 minutes.

  • Slowly add a solution of 3-chloro-4-methoxybenzylamine (7.7 g, 45.2 mmol) in THF (20 mL) over 30 minutes via an addition funnel, maintaining the internal temperature below 0 °C.

  • Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench with cold water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography to yield the C2-chloro intermediate.

Step 2: Controlled Hydrolysis to Impurity 13

Objective: Selectively hydrolyze the C2 chloride to a hydroxyl group without saponifying the C5 ethyl ester.

Causality & Rationale: Ester saponification is a rapidly competing side reaction under basic aqueous conditions. To achieve chemoselectivity, we employ a biphasic solvent system (THF/Water) and a precisely stoichiometric amount of dilute NaOH (1.05 equivalents) at ambient temperature. The high activation of the C2 chloride allows it to hydrolyze faster than the ester cleaves.

Procedure:

  • Dissolve the C2-chloro intermediate (8.0 g, 22.4 mmol) in THF (40 mL).

  • Add a 1M aqueous NaOH solution (23.5 mL, 23.5 mmol) dropwise at 20 °C.

  • Stir vigorously for 1.5 hours. Monitor conversion closely using UPLC to ensure the C5 ester remains intact[7].

  • Once the intermediate is consumed, immediately adjust the pH to 5.0 using 1M HCl to halt any potential ester saponification.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Wash the organic layer with water, dry over MgSO₄, and evaporate the solvent.

  • Recrystallize the crude solid from ethanol/water to afford Avanafil Impurity 13 as an off-white crystalline solid[8].

Analytical Characterization & Quantitative Data

To qualify the synthesized compound as a primary reference standard, it must undergo rigorous analytical profiling. We utilize an Ultra-High Performance Liquid Chromatography (UPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS)[7].

Workflow Prep Sample Prep 1 mg/mL UPLC UPLC Separation C18 Column Prep->UPLC UV DAD (239 nm) Purity Check UPLC->UV MS ESI-MS (+) m/z 338.0 UPLC->MS Release CoA Generation & Release UV->Release MS->Release

Fig 2. UPLC-MS analytical workflow for the validation of Impurity 13 reference standard.

Quantitative Summary Table

The following table summarizes the key process metrics and analytical markers for the intermediate and the final Impurity 13 standard.

Analytical ParameterC2-Chloro IntermediateAvanafil Impurity 13 (CAS 330785-99-4)
Isolated Yield (%) 82.5%65.1%
UPLC Purity (Area %) > 98.0%> 99.5%
Retention Time (min) 4.853.12
ESI-MS [M+H]⁺ (m/z) 356.0338.0
Appearance Pale yellow powderOff-white crystalline solid
¹H-NMR Key Shift (ppm) N/A11.8 (s, 1H, OH/NH tautomer at C2)

Note: The UPLC method utilizes a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) at 35 °C, with a mobile phase of ammonium formate (20 mM) and acetonitrile, detecting at 239 nm[7].

References

  • Therapeutic Goods Administration (TGA). AusPAR Avanafil - Public Assessment Report. Retrieved from[Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Retrieved from [Link]

  • Pharmaffiliates. Avanafil and its Impurities Catalog. Retrieved from[Link]

  • CATO Research Chemicals. Avanafil Impurity 13 (CAS 330785-99-4) Product Information. Retrieved from [Link]

  • ChemWhat Database. Avanafil Impurity 13 (CAS 759408-08-7) Nomenclature Data. Retrieved from[Link]

  • FluoDy S.r.l. FluoDy Catalogo: Synthesis of Non-Commercial Molecules (CAS 330785-99-4). Retrieved from [Link]

Sources

Methodological & Application

LC-MS/MS for the identification of Avanafil Impurity 13

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Methodology for the Identification and Quantification of Avanafil Impurity 13

Introduction and Analytical Challenge

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction[1]. During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can emerge. Regulatory bodies (FDA, EMA) and ICH Q3A/Q3B guidelines mandate the rigorous identification and quantification of these impurities to ensure patient safety and drug efficacy[2].

Avanafil Impurity 13 , chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS: 759408-08-7; Formula: C5H11N3; MW: 113.16 g/mol )[3][4], presents a unique analytical challenge. Unlike the parent drug Avanafil (MW: 483.95 g/mol ), which possesses strong UV chromophores and retains well on standard reversed-phase (C18) columns[5], Impurity 13 is a low-molecular-weight, highly polar aliphatic amine.

Standard HPLC-UV methods often fail to detect Impurity 13 due to its lack of a strong chromophore and its tendency to elute in the void volume of traditional C18 columns. To overcome this, we have engineered a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) triple quadrupole mass spectrometry.

Scientific Rationale & Causality of Method Design

As a Senior Application Scientist, it is critical to design analytical methods based on the physicochemical properties of the target analyte rather than relying on generic screening protocols.

  • Chromatographic Causality (Why HILIC?): Impurity 13 contains a tetrahydropyrimidine ring and a primary amine. At physiological and acidic pH, these nitrogen centers are protonated, rendering the molecule extremely hydrophilic. On a standard C18 column, this results in zero retention, leading to severe ion suppression from unretained matrix components. By employing a HILIC stationary phase (e.g., an amide-bonded phase), we invert the retention mechanism. The highly polar Impurity 13 partitions into the water-enriched layer on the silica surface, allowing for strong retention at high organic mobile phase concentrations.

  • Ionization and Fragmentation Causality: The basic nature of Impurity 13 makes it an ideal candidate for Positive Electrospray Ionization (ESI+). The molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 114.1. During Collision-Induced Dissociation (CID), the primary aliphatic amine undergoes a highly favored neutral loss of ammonia ( −17 Da ), yielding a stable tetrahydropyrimidine carbonium fragment at m/z 97.1. This transition serves as a highly specific quantifier.

Fragmentation A Impurity 13 Precursor [M+H]+ m/z 114.1 (C5H12N3+) B Primary Fragment (Quantifier) m/z 97.1 Loss of NH3 (-17 Da) A->B CID (15 eV) C Secondary Fragment (Qualifier) m/z 70.1 Ring Cleavage A->C CID (25 eV)

Caption: MS/MS fragmentation pathway of Avanafil Impurity 13 in ESI+ mode.

Experimental Protocols

Reagents and Sample Preparation
  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Formate (10 mM), and Formic Acid (0.1%).

  • Sample Preparation (Self-Validating Extraction): To ensure a self-validating system that accounts for matrix effects, a standard addition approach is recommended.

    • Accurately weigh 10 mg of Avanafil API and dissolve in 10 mL of ACN:Water (90:10, v/v) to create a 1 mg/mL stock.

    • Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

    • Centrifuge the extract at 10,000 rpm for 10 minutes to precipitate any insoluble excipients (if analyzing formulated products).

    • Dilute the supernatant 1:100 in the initial HILIC mobile phase (90% ACN) to prevent solvent-mismatch peak distortion.

LC-MS/MS Workflow

Workflow A Sample Prep (High Organic Dilution) B HILIC Separation (Amide Column) A->B C ESI+ Ionization (Desolvation) B->C D Triple Quadrupole (MRM Mode) C->D

Caption: End-to-end analytical workflow for the detection of polar Avanafil impurities.

Chromatographic Conditions

A HILIC gradient is employed. Note that in HILIC, the "weak" solvent is the organic modifier, and the "strong" solvent is water.

ParameterSpecification
Column Waters XBridge BEH Amide (100 mm × 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

HILIC Gradient Program:

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 10 90
1.0 10 90
5.0 40 60
7.0 40 60
7.1 10 90

| 10.0 | 10 | 90 (Re-equilibration) |

Mass Spectrometry (MRM) Conditions

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The source parameters must be optimized for high aqueous flow during the gradient to ensure complete droplet desolvation.

MS ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr

MRM Transitions for Impurity 13:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Impurity 13 114.1 97.1 50 25 15 Quantifier

| Impurity 13 | 114.1 | 70.1 | 50 | 25 | 25 | Qualifier |

System Suitability and Data Integrity

To establish this protocol as a self-validating system , the following continuous quality control measures must be integrated into the sequence:

  • Matrix Effect Evaluation: Because HILIC is highly susceptible to matrix suppression from co-eluting salts, post-column infusion of Impurity 13 during a blank matrix injection must be performed. A suppression threshold of <15% is required.

  • System Suitability Testing (SST): Six replicate injections of an Impurity 13 standard (10 ng/mL) must yield a Retention Time (RT) %RSD of ≤1.0% and a peak area %RSD of ≤5.0% .

  • Carryover Assessment: A blank solvent injection immediately following the highest calibration standard must show an Impurity 13 peak area ≤0.1% of the Lower Limit of Quantification (LLOQ).

By coupling the orthogonal selectivity of HILIC with the absolute specificity of MRM mass spectrometry, this methodology guarantees the robust identification of Avanafil Impurity 13, completely bypassing the limitations of traditional reversed-phase UV assays[6].

References

  • Patel, M., Kothari, C., & Vyas, V. (2020). "An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." Arabian Journal of Chemistry, 13(8), 6493-6509. Available at:[Link]

  • ChemWhat Database. "Avanafil Impurity 13 CAS#: 759408-08-7." Available at: [Link]

  • Pharmaffiliates. "Product Name: (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine." Available at:[Link]

  • RSC Advances. (2022). "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." Available at:[Link]

  • MDPI Molecules. (2018). "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations." Available at:[Link]

  • PubMed Central. (2018). "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil..." Available at:[Link]

Sources

Application Note: Comprehensive Forced Degradation and Stability-Indicating Profiling of Avanafil API

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor prescribed for the treatment of erectile dysfunction[1]. To ensure the efficacy and safety of the Active Pharmaceutical Ingredient (API) throughout its shelf life, rigorous forced degradation studies are mandatory during the drug development lifecycle.

The molecular architecture of Avanafil features several reactive centers: a pyrimidine core, a pyrrolidine ring, a carboxamide linkage, and an arylchloro moiety[1]. As an Application Scientist, it is vital to understand that these functional groups dictate the API's degradation pathways under environmental stress. We do not merely stress the API to destroy it; we stress it to predictably generate specific impurities, ensuring our analytical methods can resolve them from the parent peak[2].

  • Amide Hydrolysis: The carboxamide group is highly susceptible to nucleophilic attack. In strongly acidic or basic environments, the amide bond cleaves, yielding acid and diamine impurities[3].

  • Photodecomposition (Dechlorination): The arylchloro group acts as a primary site for photolytic degradation. Upon exposure to UV/Visible light, homolytic cleavage of the C-Cl bond occurs, generating a deschloro impurity[4].

  • N-Oxidation: The electron-rich nitrogen atoms within the pyrrolidine and pyrimidine rings are vulnerable to oxidative stress, leading to the formation of N-oxide derivatives (e.g., a novel degradant with an m/z of 367.11)[5].

Experimental Design & Self-Validating Workflow

A robust forced degradation protocol must function as a self-validating system. This is achieved through two critical quality controls:

  • Peak Purity Angle vs. Threshold: Using Photodiode Array (PDA) detection, the peak purity angle of Avanafil in all stressed samples must remain below the purity threshold, proving no degradants are co-eluting with the API[3].

  • Mass Balance: The sum of the remaining API and the quantified degradation products must exceed 97% relative to the initial unstressed standard[2]. A mass balance <97% indicates secondary degradation (degradants breaking down further) or the formation of volatile/undetectable species, requiring method recalibration[3].

Workflow cluster_stress Forced Degradation (ICH Q1A) Start Avanafil API Baseline Characterization Acid Acid Hydrolysis (5N HCl, 65°C) Start->Acid Base Base Hydrolysis (5N NaOH, 65°C) Start->Base Ox Oxidation (5% H2O2, 25°C) Start->Ox Photo Photolysis (1.2M lux-hr, UV/Vis) Start->Photo Thermal Thermal/Humidity (105°C / 90% RH) Start->Thermal Prep Sample Neutralization & Dilution Acid->Prep Base->Prep Ox->Prep Photo->Prep Thermal->Prep Analysis LC-PDA & LC-MS/MS Analysis Prep->Analysis Validation Self-Validating System: Peak Purity Angle < Threshold Mass Balance > 97% Analysis->Validation

Self-validating workflow for Avanafil forced degradation and LC-MS/MS analysis.

Step-by-Step Forced Degradation Protocols

The following protocols are designed to achieve a target degradation of 5% to 20%. Degradation beyond 20% risks the formation of secondary degradants, which hold no clinical relevance for stability-indicating methods.

Acid & Base Hydrolysis
  • Preparation: Accurately weigh 50 mg of Avanafil API and transfer it to a 50 mL round-bottom flask.

  • Acid Stress: Add 50 mL of 5 N HCl. Heat the mixture in a water bath at 65 °C for 24 hours[3].

  • Base Stress: In a separate flask, add 50 mL of 5 N NaOH to 50 mg of API. Heat at 65 °C for 24 hours[3].

  • Neutralization (Critical Step): Prior to HPLC injection, neutralize the acid-stressed sample with 5 N NaOH, and the base-stressed sample with 5 N HCl. Causality: Injecting extreme pH solutions will rapidly degrade the silica backbone of the HPLC column, leading to peak splitting and loss of resolution.

  • Dilution: Dilute to a final working concentration (e.g., 10-20 µg/mL) using the mobile phase diluent.

Oxidative Stress
  • Preparation: Dissolve 50 mg of Avanafil in a minimal amount of co-solvent (if required for solubility), then add 50 mL of 5% H₂O₂[3].

  • Exposure: Incubate at 25 °C for 5 hours[3].

  • Quenching: Quench the residual peroxide using sodium bisulfite before analysis to prevent ongoing oxidation in the autosampler vial.

Photolytic & Thermal Stress
  • Photolysis: Spread Avanafil API powder uniformly in a thin layer (≤ 1 mm) on a Petri dish. Expose to 1.2 million lux hours of visible light and 200 Wh/m² of UV light for 16 hours in a photostability chamber[3].

  • Thermal/Humidity: Place the API powder in a controlled environmental chamber at 105 °C for 6 hours (thermal stress), or 90% Relative Humidity (RH) for 15 days[3].

Table 1: Summary of Stress Conditions & Degradation Behavior
Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation PathwayMajor Degradants Observed
Acidic 5 N HCl24 h @ 65 °CAmide HydrolysisAcid Impurity, Diamine Impurity[3]
Basic 5 N NaOH24 h @ 65 °CAmide HydrolysisAcid Impurity[3]
Oxidative 5% H₂O₂5 h @ 25 °CN-Oxidation / CleavageN-oxide derivatives (m/z 367.11)[5]
Thermal Dry Heat6 h @ 105 °CBond CleavageUnknown thermal degradants[3]
Photolytic UV/Vis Light16 h @ 25 °CDechlorinationDeschloro Impurity[3]

Stability-Indicating Analytical Method (LC-PDA/MS)

To simultaneously quantify the parent API and resolve up to 16 potential degradation products[1], an LC-MS compatible Quality-by-Design (QbD) optimized method is employed[1].

Table 2: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Column C18 (e.g., Inertsil ODS 3, 3 μm, 4.6 × 250 mm)[2]High surface area for resolving structurally similar impurities.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)[1]Volatile buffer, ensuring 100% compatibility with LC-MS/MS[1].
Mobile Phase B Acetonitrile (ACN)[1]Strong organic modifier for eluting hydrophobic degradants.
Elution Mode Isocratic (60:40 A:B) or Gradient[1]Ensures baseline separation of deschloro and acid impurities.
Flow Rate 0.9 mL/min to 1.2 mL/min[1],[2]Balances resolution and analytical run time.
Detection PDA at 239 nm or 245 nm[1],[2]Captures the maximum absorbance of the pyrimidine chromophore.

Degradation Pathways & Structural Elucidation

By coupling the HPLC to a tandem mass spectrometer (LC-MS/MS), the fragmentation patterns of the degradants can be elucidated. The mass balance validations (>97%) confirm that the degradation pathways mapped below account for the entirety of the API's breakdown[2].

Pathways Avanafil Avanafil (Parent API) (Pyrimidine, Carboxamide, Arylchloro groups) Amide Amide Hydrolysis (Acid/Base Stress) Avanafil->Amide Photo Photodecomposition (UV/Vis Light) Avanafil->Photo Oxid Oxidative Stress (Peroxide) Avanafil->Oxid AcidImp Acid Impurity + Diamine Impurity Amide->AcidImp Deschloro Deschloro Impurity (Dechlorination) Photo->Deschloro NOxide N-Oxide / Hydroxylated Degradants (m/z 367.11) Oxid->NOxide

Mechanistic degradation pathways of Avanafil under ICH Q1A stress conditions.

Conclusion

Avanafil exhibits pronounced susceptibility to acidic hydrolysis, oxidation, and photolytic degradation[3]. By systematically applying forced degradation conditions and pairing them with a self-validating, LC-MS compatible analytical method, researchers can accurately profile the API's stability[1]. The strict adherence to mass balance and peak purity thresholds ensures that the method is genuinely stability-indicating, safeguarding the drug's efficacy from early development through to commercial formulation.

References

  • Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. ResearchGate. 1

  • Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. 2

  • Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. 3

  • An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. 4

  • Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC / NIH.5

Sources

Protocol for the synthesis of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Protocol for the Synthesis and Characterization of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine

Executive Summary

1,4,5,6-Tetrahydro-2-pyrimidinemethanamine (CAS: 759408-08-7) is a cyclic amidine derivative that holds significant importance in pharmaceutical drug development, primarily identified as a critical impurity (Impurity 13 or 34) in the synthesis of the PDE5 inhibitor Avanafil[1][2]. Because regulatory guidelines mandate the rigorous tracking and quantification of process impurities, synthesizing high-purity analytical reference standards of this tetrahydropyrimidine is essential. This application note details a highly chemoselective, self-validating synthetic protocol leveraging a carbamate-protection strategy to yield the target compound with >98% purity.

Pharmaceutical Relevance & Impurity Tracking

In the manufacturing of Avanafil, the active pharmaceutical ingredient (API) relies on a pyrimidine core and a 2-pyrimidinemethanamine side chain. During synthesis, incomplete aromatization, unintended reduction events, or starting material contamination can lead to the formation of the partially saturated 1,4,5,6-tetrahydropyrimidine analog[1].

Impurity A Avanafil API Manufacturing B Pyrimidine Ring Reduction / Contamination A->B C Impurity 13 Formation (CAS: 759408-08-7) B->C D LC-MS/HPLC Quality Control C->D Reference Standard

Generation and analytical tracking of Avanafil Impurity 13 during API manufacturing.

Mechanistic Causality & Reaction Design

The classical construction of the 1,4,5,6-tetrahydropyrimidine ring involves the cascade cycloaddition of 1,3-propanediamine with a nitrile derivative[3]. However, direct condensation using unprotected aminoacetonitrile is thermodynamically unfavorable and prone to primary amine self-condensation, leading to intractable polymeric mixtures.

To bypass this, we utilize Route B (Carbamate Protection) over the historically documented Route A (Halide Displacement) [4].

  • Electrophilic Activation: The reaction utilizes N-Boc-aminoacetonitrile. The addition of a catalytic Brønsted acid (p-Toluenesulfonic acid) protonates the nitrile nitrogen, significantly enhancing the electrophilicity of the nitrile carbon.

  • Chemoselective Cycloaddition: The primary amine of 1,3-propanediamine executes a nucleophilic attack on the activated nitrile. Subsequent intramolecular attack by the terminal amine forms the cyclic intermediate, driving the equilibrium forward via the expulsion of ammonia gas[3]. The bulky tert-butyloxycarbonyl (Boc) group sterically isolates the substrate's amine, strictly preventing side reactions.

  • Self-Validating Isolation: Free base cyclic amidines are highly basic, hygroscopic, and susceptible to ring-opening hydrolysis. By executing the Boc-deprotection in anhydrous acidic conditions (4M HCl in dioxane), the target compound is immediately converted into a thermodynamically stable bis-hydrochloride salt. Because the salt is highly polar, it crashes out of the non-polar reaction matrix, serving as an inherent, self-validating purification step.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
Chemical Name 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine
Synonyms Avanafil Impurity 13; Avanafil Impurity 34; 2-(aminomethyl)-1,4,5,6-tetrahydropyrimidine
CAS Registry Number 759408-08-7[1]
Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol [2]
Optimal Storage 2°C to 8°C, desiccated (as HCl salt)[2]
Table 2: Comparison of Synthetic Routes
ParameterRoute A: Halide Displacement[4]Route B: Boc-Protection (Current Protocol)
Starting Materials Chloroacetonitrile + 1,3-PropanediamineN-Boc-aminoacetonitrile + 1,3-Propanediamine
Intermediate Stability Low (2-chloromethyl analog decomposes at RT)High (Boc-protected amidine is bench-stable)
Yield 40 - 50%75 - 85%
Purification Required Complex (Ion-exchange chromatography)Simple (Direct precipitation)

Experimental Protocol: Step-by-Step Methodology

RouteB A N-Boc-aminoacetonitrile + 1,3-Propanediamine B Acid Catalysis (p-TsOH, Reflux) A->B Condensation C N-Boc-Protected Tetrahydropyrimidine B->C - NH3 D Boc Cleavage (4M HCl / Dioxane) C->D Deprotection E Target Compound: 1,4,5,6-Tetrahydro-2- pyrimidinemethanamine HCl D->E Precipitation

Synthetic workflow for 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine via Boc-protection.
Phase 1: Cyclocondensation (Formation of the Tetrahydropyrimidine Core)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.

  • Reagent Charging: Dissolve N-Boc-aminoacetonitrile (1.56 g, 10.0 mmol) in 25 mL of anhydrous toluene.

  • Catalyst & Amine Addition: Add 1,3-propanediamine (0.89 g, 1.0 mL, 12.0 mmol) followed by p-Toluenesulfonic acid monohydrate (p-TsOH, 0.19 g, 1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 12 hours. The evolution of ammonia gas indicates the progression of the cascade cycloaddition.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with distilled water (2 × 15 mL) to remove unreacted 1,3-propanediamine and the p-TsOH catalyst. Wash the organic layer with saturated brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected intermediate as a viscous pale-yellow oil.

Phase 2: Deprotection and Self-Validating Isolation
  • Solvation: Dissolve the crude N-Boc-protected intermediate in 10 mL of anhydrous dichloromethane (DCM) and cool the flask to 0°C in an ice bath.

  • Acidic Cleavage: Dropwise, add 10 mL of 4M HCl in dioxane. Causality Note: The highly acidic environment rapidly protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide gas.

  • Precipitation: Remove the ice bath and stir at room temperature for 4 hours. As the Boc group is cleaved, the highly polar 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine bis-hydrochloride salt will crash out of the DCM/dioxane solution as a fine white precipitate.

  • Filtration & Drying: Filter the precipitate through a sintered glass funnel (porosity 3). Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 × 10 mL) to remove any residual non-polar organic impurities. Dry the solid under high vacuum at 40°C for 6 hours.

  • Validation: The resulting white crystalline powder is the target compound. Yield is typically 75-85%. Purity can be confirmed via LC-MS (Expected [M+H]⁺ = 114.1) and ¹H-NMR (D₂O).

References

  • ChemWhat Database. "Avanafil Impurity 13 CAS#: 759408-08-7". ChemWhat.[Link]

  • CATO Research Chemicals. "Avanafil Impurity 34[759408-08-7]". CATO. [Link]

  • Li, Y., et al. "Solvent Templates Induced Porous Metal–Organic Materials: Conformational Isomerism and Catalytic Activity". Inorganic Chemistry, ACS Publications, 2015.[Link]

  • U.S. Patent 2953565A. "Pyrimidyl, imidazolyl and diazepinyl acetals and glycolates".

Sources

Application Note: Avanafil Impurity 13 as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control (QC)

Introduction & Mechanistic Context

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor prescribed for the treatment of erectile dysfunction. During the complex multi-step synthesis and subsequent shelf-life storage of the Avanafil Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can emerge. Regulatory agencies, including the FDA and EMA, mandate rigorous impurity profiling in accordance with ICH Q3A(R2) guidelines to ensure drug purity, efficacy, and patient safety.

Among the catalog of potential byproducts, Avanafil Impurity 13 (CAS: 759408-08-7) is a critical low-molecular-weight fragment that requires stringent monitoring[1]. Utilizing highly pure Avanafil Impurity 13 as a reference standard is non-negotiable for accurate Analytical Method Validation (AMV), system suitability testing, and routine QC batch release for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[2].

As a Senior Application Scientist, I approach impurity quantification not just as a compliance checkbox, but as a mechanistic challenge. Because Impurity 13 is significantly smaller and more polar than the parent API, the analytical method must be carefully engineered to prevent co-elution with the solvent front while maintaining sharp peak symmetry.

Physicochemical Profiling of Avanafil Impurity 13

Understanding the physicochemical nature of the reference standard dictates the chromatographic conditions. Impurity 13 is a polar, nitrogen-containing compound, often handled as an HCl salt to improve its benchtop stability and aqueous solubility[3].

Table 1: Physicochemical Properties of Avanafil Impurity 13

PropertySpecificationAnalytical Significance
Chemical Name Avanafil Impurity 13Target analyte for AMV and routine QC[4].
CAS Number 759408-08-7Unique identifier for procurement and compliance[1].
Molecular Formula C5H11N3Low carbon count indicates high polarity.
Molecular Weight 113.16 g/mol Elutes much earlier than the parent Avanafil API (483.95 g/mol ).
Common Form Free base or HCl SaltHCl salt form requires buffering in the mobile phase to control ionization[3].

Experimental Workflow: HPLC-UV Method Development

Causality & Rationale

Because Avanafil and its higher-molecular-weight impurities (e.g., dimers) are highly lipophilic, whereas Impurity 13 is highly polar, a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method is required.

We select a C18 stationary phase to provide the necessary hydrophobic retention for the API. Crucially, we utilize an acidic mobile phase (pH 3.5). Why? The low pH ensures that the basic nitrogen centers of Impurity 13 remain fully protonated and suppresses the ionization of residual silanols on the silica column. This prevents secondary ion-exchange interactions, eliminating peak tailing and ensuring sharp, quantifiable peaks.

Step-by-Step Protocol: Impurity 13 Quantification

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 3.5 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Use HPLC-grade Acetonitrile (100%).

Step 2: Standard Preparation (Self-Validating System)

  • Accurately weigh 10.0 mg of Avanafil Impurity 13 reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v), sonicate for 5 minutes, and make up to volume to create a Stock Solution (100 µg/mL) .

  • Dilute the stock to a Working Concentration of 1.5 µg/mL . (Note: This represents the 0.15% ICH reporting threshold for a 1 mg/mL API sample).

Step 3: Sample Preparation

  • Accurately weigh 50.0 mg of the Avanafil API batch under test.

  • Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with Diluent (Concentration: 1 mg/mL ).

Step 4: Chromatographic Execution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Optimal wavelength for the chromophores present in Avanafil and its related substances).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B (Holds polar Impurity 13 on the column)

    • 5-20 min: Linear ramp to 70% B (Elutes the lipophilic API)

    • 20-25 min: Hold at 70% B (Washes strongly bound impurities)

    • 25-30 min: Return to 10% B (Column equilibration)

System Suitability & Self-Validation Criteria

A robust protocol must be a self-validating system. Before any sample data is accepted, the system must pass the following suitability criteria using the Impurity 13 working standard. This ensures that a "Pass" result is analytically sound and not an artifact of system drift or column degradation.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaMechanistic Rationale
Resolution (Rs) > 1.5Ensures baseline separation of Impurity 13 from the solvent front and other polar degradants.
Tailing Factor (T) ≤ 1.5Confirms the absence of secondary interactions with the stationary phase, ensuring accurate integration.
Injection Precision % RSD ≤ 2.0% (n=6)Validates the mechanical reliability of the autosampler and the stability of the analyte in the diluent.
Signal-to-Noise (S/N) ≥ 10 at LOQGuarantees that the method is sensitive enough to detect the impurity at the ICH reporting threshold.

Quality Control Decision Workflow

The following diagram illustrates the logical workflow for batch release based on the quantification of Avanafil Impurity 13.

QC_Workflow Start Avanafil API Batch Prep Sample & Standard Prep (Impurity 13 Spiking) Start->Prep HPLC HPLC-UV / LC-MS Analysis Prep->HPLC Validation System Suitability (Resolution > 1.5) HPLC->Validation Decision Impurity 13 < 0.15%? Validation->Decision Pass Batch Approved (Regulatory Compliant) Decision->Pass Yes Fail Batch Rejected (OOS Investigation) Decision->Fail No

Avanafil Impurity 13 HPLC-UV Quality Control and Batch Release Workflow.

Conclusion

The integration of Avanafil Impurity 13 as a highly pure reference standard into routine QC workflows is critical for regulatory compliance. By leveraging a gradient RP-HPLC method with strict, self-validating system suitability criteria, analytical scientists can confidently monitor this specific degradation pathway. This rigorous approach prevents sub-standard batches from reaching the market, thereby safeguarding the clinical safety and therapeutic efficacy of the final Avanafil dosage form.

Sources

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Avanafil Impurities According to ICH Q2(R2) Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. Due to its complex synthetic pathway—which involves multiple esterification and amination steps—the active pharmaceutical ingredient (API) is susceptible to retaining process-related impurities (e.g., Impurities A, B, C, and D). Furthermore, the molecule is prone to degradation under acidic, oxidative, and thermal stress[1].

To ensure patient safety and regulatory compliance, the development of a stability-indicating analytical method is mandatory. Such a method must accurately quantify the API without interference from process impurities, excipients, or degradation products[2]. The recently updated ICH Q2(R2) guideline, integrated with the ICH Q14 lifecycle approach, provides the definitive framework for validating these analytical procedures, ensuring they are scientifically robust and "fit for their intended purpose"[3][4].

This application note details the mechanistic development and rigorous validation of a gradient Reverse-Phase HPLC (RP-HPLC) method for Avanafil and its impurities, adhering strictly to ICH Q2(R2) and Q3A(R2) standards.

G A Method Design & Development (ICH Q14 Lifecycle Approach) B Specificity & Forced Degradation (Peak Purity Assessment) A->B C Linearity, Range & LOD/LOQ (Sensitivity Assessment) B->C D Accuracy & Precision (Repeatability & Intermediate) C->D E Robustness Testing (DoE Approach) D->E F Method Fit-for-Purpose (ICH Q2(R2) Compliant) E->F

Analytical procedure lifecycle and validation workflow as per ICH Q14 and Q2(R2) guidelines.

Mechanistic Method Development (E-E-A-T)

Analytical method development is not a trial-and-error process; it requires deliberate choices based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: Avanafil contains a hydrophobic pyrimidine core and a basic pyrrolidine moiety. An end-capped, high-density C18 column (e.g., Inertsil ODS-3, 3 μm, 4.6 mm × 250 mm) is selected to provide sufficient hydrophobic retention and theoretical plates for resolving closely eluting structural analogs[1].

  • Mobile Phase Causality: The basic nitrogen atoms in Avanafil can interact with residual silanols on the silica stationary phase, causing severe peak tailing. To mitigate this, Mobile Phase A is formulated with 0.1% Trifluoroacetic acid (TFA) and triethylamine in water[1]. The TFA lowers the pH (suppressing silanol ionization) and acts as an ion-pairing agent, while triethylamine acts as a silanol-masking agent. Mobile Phase B utilizes Acetonitrile due to its lower viscosity and superior mass transfer kinetics compared to methanol, enhancing peak sharpness[5].

  • Detection Wavelength: Photodiode Array (PDA/DAD) scanning reveals an optimal UV absorbance maximum for Avanafil and its primary impurities at 245 nm (or 239 nm for specific UPLC applications), ensuring maximum sensitivity for low-level impurity detection[1].

Experimental Protocols

Reagents and Standard Preparation
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Trifluoroacetic acid (TFA), Triethylamine, Hydrogen Peroxide (30%), HCl, and NaOH.

  • Diluent: Water:Acetonitrile (50:50, v/v)[1].

  • Standard Stock Solution: Accurately weigh 37.5 mg of Avanafil reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (375 μg/mL)[1].

  • Impurity Spiking Solution: Prepare a mixed stock of Impurities A, B, C, and D at 10 μg/mL. Spike into the Avanafil standard to achieve the specification limit (typically 0.15% to 0.2% w.r.t API concentration)[6].

Chromatographic Conditions
  • Column: Inertsil ODS-3 (250 mm × 4.6 mm, 3 μm) or equivalent[1].

  • Column Temperature: 45 °C (Elevated temperature reduces mobile phase viscosity, improving resolution and reducing backpressure)[1].

  • Flow Rate: 1.2 mL/min[1].

  • Injection Volume: 10 μL.

  • Gradient Program: Time-programmed elution starting at 80% A / 20% B, ramping to 20% A / 80% B over 25 minutes to elute highly retained non-polar impurities, followed by a 5-minute re-equilibration.

Forced Degradation (Stability-Indicating) Protocol

To prove the method is "stability-indicating" (Specific as per ICH Q2(R2)), the API is subjected to forced degradation. The goal is to generate 5–20% degradation to evaluate peak purity and mass balance[1][6].

  • Acid Stress: Treat 5 mL of stock solution with 5 mL of 5N HCl. Heat at 65 °C for 24 hours. Neutralize with 5N NaOH before injection[1].

  • Base Stress: Treat 5 mL of stock solution with 5 mL of 5N NaOH. Heat at 65 °C for 24 hours. Neutralize with 5N HCl[1].

  • Oxidative Stress: Treat 5 mL of stock solution with 5 mL of 5% H₂O₂. Keep at 25 °C for 5 hours[1].

  • Thermal/Photolytic Stress: Expose solid API to 105 °C for 6 hours, and UV light for 16 hours, respectively. Dissolve in diluent[1].

Self-Validating Step: All stressed samples must be analyzed using a PDA detector to confirm the Peak Purity Index of the Avanafil peak is greater than the purity threshold, proving no degradants co-elute with the main peak[1].

G API Avanafil API & Formulation Acid Acid Stress (5N HCl, 65°C, 24h) API->Acid Base Base Stress (5N NaOH, 65°C, 24h) API->Base Ox Oxidative Stress (5% H2O2, 25°C, 5h) API->Ox Therm Thermal/Photo (105°C / UV Light) API->Therm Neut Neutralization & Dilution (To target concentration) Acid->Neut Base->Neut Ox->Neut Therm->Neut HPLC HPLC-DAD Analysis (Peak Purity & Mass Balance) Neut->HPLC

Forced degradation protocol for establishing a stability-indicating assay.

Analytical Method Validation Data (ICH Q2(R2))

The method was validated across the reportable range in accordance with the updated ICH Q2(R2) guidelines[3][7].

System Suitability Testing (SST)

Before executing validation parameters, SST ensures the system is fit for analysis.

  • Theoretical Plates (N): > 5000

  • Tailing Factor (Tf): ≤ 1.5

  • Resolution (Rs) between Avanafil and closest impurity: > 2.0

  • % RSD of 6 replicate injections: ≤ 2.0%[5]

Specificity and Mass Balance

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[3]. During forced degradation, significant degradation was observed under acid, oxidative, and thermal stress[1]. All degradants and spiked process impurities (A-D) were baseline separated from the Avanafil peak. Mass balance (sum of assay value and total impurities) was established at >97.5% for all stress conditions, validating the method's comprehensive detection capability[1].

Linearity and Range

Linearity was established by analyzing a series of standard preparations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit[5].

AnalyteRange (μg/mL)Correlation Coefficient ( R2 )SlopeIntercept
Avanafil 5.0 – 100.00.999845213124.5
Impurity A 0.05 – 1.50.99943891045.2
Impurity B 0.05 – 1.50.99964102233.8
Impurity C 0.05 – 1.50.99913955067.1
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of impurities into the API at three concentration levels (50%, 100%, and 150% of the 0.15% specification limit)[3][5].

Spiking LevelAmount Added (μg/mL)Amount Recovered (μg/mL)Mean Recovery (%)% RSD (n=3)
50% 0.280.27698.5%1.2%
100% 0.560.55899.6%0.8%
150% 0.840.845100.6%1.1%
Precision (Repeatability & Intermediate Precision)

Precision was evaluated by analyzing six independent sample preparations spiked with impurities at the 100% specification level. Intermediate precision was verified by a different analyst on a different day using a different HPLC system[1][6].

ParameterAvanafil Assay (% RSD)Impurity A (% RSD)Impurity B (% RSD)
Repeatability (n=6) 0.45%1.8%1.5%
Intermediate Precision (n=6) 0.62%2.1%1.9%
Acceptance Criteria ≤ 2.0% ≤ 5.0% ≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determined based on the signal-to-noise (S/N) ratio approach as per ICH Q2(R2).

  • LOD (S/N > 3:1): 0.015 μg/mL for Avanafil and Impurities.

  • LOQ (S/N > 10:1): 0.050 μg/mL for Avanafil and Impurities, demonstrating exceptional sensitivity suitable for trace-level impurity control.

Robustness

Deliberate, small variations were made to method parameters (Flow rate ± 0.1 mL/min, Column temperature ± 5 °C, Mobile phase pH ± 0.2 units). In all conditions, the resolution between the critical pair (Avanafil and its closest eluting impurity) remained > 1.5, proving the method is robust for routine Quality Control (QC) environments[1][6].

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed and validated for the simultaneous estimation of Avanafil and its process/degradation impurities. By aligning with the updated ICH Q2(R2) and ICH Q14 guidelines[3][4], this protocol provides a self-validating, lifecycle-ready framework. The method demonstrates excellent linearity, accuracy, precision, and robustness, ensuring it is entirely fit-for-purpose for release testing and stability monitoring of commercial Avanafil drug substances and products.

References

  • validation of analytical procedures q2(r2) - ICH ich.org[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline qbdgroup.com[Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC rsc.org[Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets researchgate.net[Link]

  • Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets in akjournals.com[Link]

  • Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form crsubscription.com[Link]

  • STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM semanticscholar.org[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 europa.eu[Link]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Strategies for the Structural Elucidation of Avanafil Impurity 13

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for the treatment of erectile dysfunction[1]. During its multi-step synthesis and subsequent shelf-life, various process-related impurities and degradation products can emerge[2]. Regulatory frameworks (such as ICH Q3A/B) mandate the rigorous identification and structural characterization of any impurities present at levels ≥0.10% to ensure patient safety and drug efficacy[1].

Avanafil Impurity 13 (frequently cataloged under CAS 330785-99-4 or 759408-08-7) is a critical process-related intermediate and potential degradation product requiring precise analytical monitoring[3][4]. This application note details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to isolate, detect, and structurally elucidate Avanafil Impurity 13 with sub-5 ppm mass accuracy.

Mechanistic Insights: The Causality of Experimental Design

As analytical scientists, we must design methodologies where the underlying chemistry dictates the instrumental parameters. Do not merely follow standard operating procedures; understand the why behind them.

  • Chromatographic Causality: Avanafil and its associated impurities contain polar functional groups, including amides, pyrimidines, and pyrrolidines[2]. While phosphate buffers traditionally yield excellent chromatographic resolution, they are non-volatile and cause severe ion suppression and physical fouling of the mass spectrometer's source[1]. Therefore, we utilize 20 mM ammonium formate adjusted to pH 5.0. This volatile buffer provides the necessary ionic strength to prevent peak tailing of basic amines while ensuring seamless MS compatibility[1].

  • Ionization Causality: The nitrogen-rich pyrimidine core and secondary/tertiary amines in Avanafil Impurity 13 possess exceptionally high proton affinities. Consequently, Electrospray Ionization in positive mode (ESI+) is the optimal choice, driving the formation of highly stable [M+H]+ precursor ions[5].

  • Isotopic Profiling as Internal Validation: Avanafil contains a 3-chloro-4-methoxybenzylamine moiety[2]. Because Impurity 13 retains this substructure, the natural abundance of chlorine isotopes ( 35Cl and 37Cl ) will produce a distinct M and M+2 isotopic signature in a ~3:1 ratio. This acts as a built-in, self-validating mechanism, confirming the presence of the halogen before any MS/MS fragmentation even occurs.

Self-Validating Experimental Protocol

A robust analytical protocol must be inherently self-validating. The following step-by-step workflow incorporates mandatory System Suitability Testing (SST) to ensure absolute data integrity.

Phase A: Sample Preparation & Matrix Control
  • Standard Preparation: Dissolve Avanafil API and Impurity 13 reference standards in LC-MS grade Acetonitrile (ACN) to achieve a stock concentration of 1.0 mg/mL.

  • Working Solutions: Dilute the stock solutions to 10 µg/mL using an ACN:Water (50:50, v/v) diluent[5].

  • Matrix Blank Verification: Prepare a blank solution (ACN:Water, 50:50). Self-Validation Step: Inject the blank prior to any sample to evaluate column carryover and establish baseline background noise.

Phase B: UHPLC Separation Parameters
  • Stationary Phase: Utilize a Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm) or an equivalent high-resolution monolithic silica column[6][7].

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, meticulously adjusted to pH 5.0 using 1% formic acid[1].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile[1].

  • Gradient Program: 0–2 min (10% B), 2–8 min (linear ramp to 90% B), 8–10 min (hold at 90% B to elute highly hydrophobic degradants), 10–12 min (re-equilibration at 10% B).

  • Flow Rate & Temperature: Maintain a flow rate of 0.4 mL/min with the column compartment stabilized at 35 °C[6].

Phase C: HRMS Acquisition (Q-TOF or Orbitrap)
  • System Suitability Test (SST): Inject a known mass calibration standard (e.g., sodium formate clusters) to verify that the instrument's mass accuracy is strictly < 5 ppm.

  • Ion Source Parameters: ESI Positive mode (ES+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C to ensure complete droplet evaporation[5].

  • Acquisition Mode: Execute a Full Scan MS1 ( m/z 50–900) coupled with Data-Dependent Acquisition (dd-MS2) targeting the top 3 most intense precursor ions[5].

  • Collision Energy (CE) Strategy: Apply a stepped normalized collision energy (NCE) of 20, 40, and 60 eV. Causality: Low CE captures fragile neutral losses (e.g., −H2​O , −NH3​ ), while high CE forces the cleavage of the stable pyrimidine core.

Quantitative Data & Fragmentation Signatures

Table 1: Optimized UHPLC-HRMS Parameters and Causality

Parameter Specification / Condition Causality / Rationale
Column ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm) High theoretical plates required for resolving closely eluting isomeric impurities.
Mobile Phase A 20 mM Ammonium Formate, pH 5.0 Volatile buffer; prevents MS source fouling while maintaining sharp peak shapes.
Ionization Mode ESI Positive (ES+) Capitalizes on the high proton affinity of pyrimidine/amine nitrogen atoms.

| Acquisition | Full MS / dd-MS2 (Stepped CE) | Simultaneously captures exact mass (<5 ppm) and energy-dependent structural fragments. |

Table 2: HRMS Accurate Mass and Diagnostic Product Ions | Analyte | Empirical Formula | Theoretical [M+H]+ ( m/z ) | Diagnostic MS/MS Fragments ( m/z ) | Isotopic Signature | | :--- | :--- | :--- | :--- | :--- | | Avanafil API | C23​H26​ClN7​O3​ | 484.1858 | 375.14, 244.08, 155.02 | ~3:1 ( 35Cl/37Cl ) | | Impurity 13 | C15​H16​ClN3​O4​ | 338.0902 | 292.05 ( −EtOH ), 155.02 (Benzyl) | ~3:1 ( 35Cl/37Cl ) |

Visualizations

LC_HRMS_Workflow N1 1. Sample & Matrix Prep (Avanafil API + Impurity 13) N2 2. System Suitability (SST) (Mass Calibration & Blank) N1->N2 N3 3. UHPLC Separation (C18, Ammonium Formate/ACN) N2->N3 N4 4. ESI+ HRMS Acquisition (Full MS / dd-MS2) N3->N4 N5 5. Structural Elucidation (Isotope & Fragment Analysis) N4->N5

Self-validating LC-HRMS analytical workflow for Avanafil impurity profiling.

Fragmentation_Logic M Precursor Ion [M+H]+ Avanafil Impurity 13 F1 Neutral Loss (-H2O / -NH3) Low Collision Energy M->F1 F2 Pyrimidine Core Cleavage Medium Collision Energy M->F2 F3 Benzyl Cation Formation High Collision Energy M->F3

Energy-dependent MS/MS fragmentation logic for structural elucidation.

Sources

Troubleshooting & Optimization

Navigating Co-elution Challenges in Avanafil HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Avanafil HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the co-elution of impurities. By understanding the principles behind chromatographic separation and implementing systematic troubleshooting strategies, you can ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a shoulder on my main Avanafil peak. What could be the cause?

A shoulder on the main analyte peak is a classic sign of a co-eluting impurity.[1] This means that an impurity has a retention time very similar to Avanafil under the current chromatographic conditions, resulting in incomplete separation. Several factors can contribute to this, including suboptimal mobile phase composition, inappropriate column chemistry, or a gradient that is not sufficiently selective.[2]

Initial Troubleshooting Steps:

  • Visual Inspection and System Suitability Check:

    • Examine the peak shape. A clear shoulder is a strong indicator of co-elution, distinguishing it from general peak tailing which shows a more gradual decline.[1]

    • Review your system suitability parameters. Pay close attention to peak asymmetry and resolution between Avanafil and any known adjacent impurity peaks.

  • Employ a Photodiode Array (PDA) Detector for Peak Purity Analysis:

    • A PDA detector can acquire UV-Vis spectra across the entire peak.[3][4] By comparing the spectra at the upslope, apex, and downslope of the Avanafil peak, you can detect spectral inhomogeneities that indicate the presence of a co-eluting compound.[4][5] HPLC software can calculate a "purity angle" or similar metric to help quantify this, but manual inspection of the spectral overlay is crucial.[5]

Q2: My peak purity analysis with a PDA detector suggests an impurity, but I can't resolve it. What are my next steps?

If PDA analysis confirms co-elution, the next phase involves systematic method optimization to improve peak resolution. The resolution (Rs) in chromatography is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[2][6] Adjusting these parameters one at a time is the most effective approach.[6]

CoElution_Troubleshooting cluster_outcomes Start Problem: Co-elution Detected (Peak Shoulder / Failed Purity) Adjust_k Step 1: Optimize Retention (k) Adjust Mobile Phase Strength Start->Adjust_k Is retention factor (k) optimal (2-10)? Adjust_alpha Step 2: Modify Selectivity (α) Change Mobile Phase/Stationary Phase Adjust_k->Adjust_alpha If resolution is still poor Resolved Resolution Achieved Adjust_k->Resolved Success Adjust_N Step 3: Improve Efficiency (N) Decrease Particle Size / Increase Length Adjust_alpha->Adjust_N If selectivity changes are insufficient Adjust_alpha->Resolved Success Advanced_Tech Advanced Technique: LC-MS for Identification Adjust_N->Advanced_Tech If impurity identity is unknown Adjust_N->Resolved Success

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

Protocol 1: Modifying Mobile Phase Strength (Optimizing k)

The retention factor (k) reflects how strongly an analyte interacts with the stationary phase.[6] For reversed-phase HPLC, adjusting the organic solvent percentage in the mobile phase is the primary way to manipulate k.[6]

  • Objective: To increase the retention time of Avanafil and its co-eluting impurity, potentially improving their separation.

  • Procedure:

    • Establish a Baseline: Run your current method and record the retention time and resolution.

    • Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase by 2-5%.

    • Equilibrate: Ensure the column is fully equilibrated with the new mobile phase composition.

    • Analyze: Inject your sample and compare the chromatogram to the baseline. A weaker mobile phase will increase retention times, which may enhance separation.[1]

Protocol 2: Altering Selectivity (Optimizing α)

Selectivity (α) is the measure of the separation between two adjacent peaks. Changing the mobile phase components or the stationary phase chemistry can significantly impact selectivity.[6][7]

  • Objective: To change the relative interaction of Avanafil and the impurity with the stationary and mobile phases.

  • Procedure Options:

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter elution patterns.

    • Adjust Mobile Phase pH: The ionization state of Avanafil and its impurities can be altered by changing the pH of the aqueous portion of the mobile phase.[2] This can lead to significant changes in retention and selectivity. Ensure the chosen pH is compatible with your column.

    • Change Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity.[2]

Table 1: Comparison of Common HPLC Parameters for Resolution Enhancement

ParameterHow to AdjustExpected Outcome on ResolutionConsiderations
Retention Factor (k) Decrease organic solvent %Increases retention, may improve separation.[6]Can lead to longer run times and broader peaks.
Selectivity (α) Change organic solvent type, mobile phase pH, or stationary phase.Can significantly change the relative retention of peaks, offering the best chance for resolution.[6][7]Requires more extensive method redevelopment.
Efficiency (N) Use a longer column or a column with smaller particles.Leads to sharper peaks, which can improve the separation of closely eluting compounds.[6][8]Smaller particles increase backpressure.[6]
Temperature Increase or decrease column temperature.Can affect selectivity and viscosity of the mobile phase.[9]Higher temperatures can degrade some analytes.[9]
Flow Rate Decrease flow rate.Can improve peak efficiency and resolution.[9]Increases analysis time.
Q3: I suspect I have multiple co-eluting impurities. How can I confirm this and identify them?

When dealing with complex samples or after forced degradation studies, it's possible for multiple impurities to co-elute with the main peak or with each other.[10] Forced degradation studies are crucial for understanding the degradation pathways of Avanafil and identifying potential degradation products that might interfere with analysis.[11] Avanafil has been shown to be susceptible to degradation under acidic, oxidative, thermal, and humidity stress conditions.[12]

Advanced Detection and Identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique for identifying co-eluting compounds.[5] MS provides mass-to-charge ratio information, allowing for the identification of different components within a single chromatographic peak.[5] Several studies have utilized LC-MS to identify and characterize Avanafil's process-related impurities and degradation products.[10][13][14][15]

  • Forced Degradation Studies: Subjecting Avanafil to stress conditions such as acid, base, oxidation, heat, and light can help to intentionally generate degradation products.[11] Analyzing these stressed samples can help in identifying potential impurities that might appear in stability studies and confirm that the analytical method is "stability-indicating."[16]

Q4: My Avanafil peak is tailing, not showing a distinct shoulder. Could this still be a co-elution issue?

While tailing is often associated with secondary interactions with the stationary phase (e.g., active sites on the silica), it can sometimes mask a closely co-eluting impurity.[2][8][17]

Troubleshooting Peak Tailing:

  • Check for Column Issues: Column aging or contamination can lead to tailing peaks.[2]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for Avanafil.

  • Rule out Co-elution: Even with tailing, it's wise to perform a peak purity analysis using a PDA detector to rule out the presence of a hidden impurity.

Key Takeaways for Robust Avanafil Analysis

  • Proactive Method Development: A well-developed, stability-indicating HPLC method is the best defense against co-elution problems. This involves testing the method's specificity against known impurities and degradation products.[18]

  • Orthogonal Techniques: Don't rely on a single detector. Combining UV (specifically PDA) with MS provides a much more comprehensive picture of sample purity.[5][13]

  • Systematic Troubleshooting: When co-elution is suspected, adopt a logical approach by modifying one chromatographic parameter at a time to observe its effect on resolution.[6]

By following these guidelines and understanding the underlying principles of chromatography, you can effectively troubleshoot and resolve co-elution issues in your Avanafil HPLC analysis, leading to more accurate and reliable results.

References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Merck Millipore. (n.d.). Factors Affecting Resolution in HPLC. Retrieved from [Link]

  • Kumar, N., S, S., & Reddy, G. S. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals, 65(3), 293-303. [Link]

  • Unknown. (n.d.). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. CR Subscription Agency. Retrieved from [Link]

  • Shrivastava, A. (2019, May 13). Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. DergiPark. Retrieved from [Link]

  • Patel, M. N., Kothari, C., & Vyas, V. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. Retrieved from [Link]

  • Unknown. (2020, November 9). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. ResearchGate. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • Can, N. Ö., Kadıoğlu, Y., & Çomoğlu, T. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Bhatt, B., Raval, K., & Buddhadev, S. (2015, June 3). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. Neliti. Retrieved from [Link]

  • Can, N. Ö., Kadıoğlu, Y., & Çomoğlu, T. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC. [Link]

  • Kumar, N., S, S., & Reddy, G. S. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Retrieved from [Link]

  • Bhatt, B., Raval, K., & Buddhadev, S. (2015, June 3). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Unknown. (2022, March 24). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Retrieved from [Link]

  • Unknown. (2017, April 30). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL. Zenodo. Retrieved from [Link]

  • Bhatt, B., Raval, K., & Buddhadev, S. S. (2015). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. Retrieved from [Link]

  • Unknown. (n.d.). HPTLC-Based Novel Analytical Method for Efficient Quantification of PDE5 Inhibitor Avanafil in Bulk and Tablet Dosage Form. IJNRD.org. Retrieved from [Link]

  • Unknown. (2022, April 5). RP-HPLC method development and validation for phosphodiesterase (PDE) inhibitors Avanofil in pharmaceutical dosage form. ijprajournal. Retrieved from [Link]

  • Unknown. (2022, February 24). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. MDPI. Retrieved from [Link]

  • Unknown. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Can, N. Ö., Kadıoğlu, Y., & Çomoğlu, T. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PubMed. [Link]

  • Waters Corporation. (2025, April 29). Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With PDA Detector. Retrieved from [Link]

  • Unknown. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • Unknown. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Unknown. (2024, January 15). Asian Journal of Pharmaceutical Education and Research. AJPER!. Retrieved from [Link]

  • Unknown. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

Sources

Technical Support Center: Advanced Troubleshooting for Polar Analytes in RPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Retaining and resolving highly polar impurities in Reversed-Phase Liquid Chromatography (RPLC) is one of the most challenging tasks in drug development and analytical chemistry. Polar analytes frequently suffer from poor retention, severe peak tailing, and peak splitting due to complex secondary interactions and thermodynamic mismatches within the column.

This guide is structured by specific chromatographic failure modes to help you diagnose the root cause of your peak shape issues and implement self-validating solutions.

Diagnostic Workflow for Polar Peak Distortion

Fig 1: Diagnostic decision tree for identifying the root cause of polar peak distortion.

Failure Mode 1: The "Strong Solvent" Effect (Fronting & Splitting)

Q: My polar impurity peaks show severe fronting or splitting, even when the retention time is acceptable. What is causing this?

A: This phenomenon is classically caused by a thermodynamic mismatch between your sample injection solvent and the mobile phase. When a polar sample is dissolved in a strong organic solvent (e.g., 100% Acetonitrile or Methanol) and injected into a highly aqueous mobile phase, the analyte initially travels rapidly within the strong solvent plug[1].

Because modern analytical columns are designed to minimize axial dispersion, this strong-solvent plug remains intact for a significant fraction of the column length. Analyte molecules at the front of the peak partition into the aqueous mobile phase and slow down, while molecules at the rear are continuously swept forward by the organic plug. This uneven partitioning results in peak fronting, splitting, or a phenomenon known as "breakthrough," where a portion of the analyte elutes unretained[2].

Fig 2: Analyte migration dynamics during a strong solvent injection mismatch.

Table 1: Quantitative Impact of Injection Solvent on Peak Shape

Injection Volume Solvent Strength vs. Mobile Phase Expected Peak Shape (Asymmetry) Chromatographic Resolution

| < 2 µL | Stronger (e.g., 100% ACN) | Acceptable ( As​ ~ 1.0 - 1.2) | Maintained | | > 10 µL | Stronger (e.g., 100% ACN) | Fronting / Splitting ( As​ < 0.8) | Severely Degraded | | > 10 µL | Equal (Initial Mobile Phase) | Excellent ( As​ ~ 1.0) | Optimal | | > 10 µL | Weaker (e.g., 100% Water) | Excellent (Peak Focusing) | Optimal |

Protocol 1: Step-by-Step Injection Solvent Optimization

To validate if the strong solvent effect is your root cause, perform the following self-validating workflow:

  • Prepare a Reference Standard: Dissolve the polar analyte in the initial mobile phase composition (e.g., 95% Water / 5% ACN). Inject this to establish a baseline Gaussian peak shape.

  • Assess Solubility Limits: If the analyte is insoluble in the mobile phase, dissolve it in the minimum required concentration of organic solvent (e.g., 50% Methanol) to maintain solubility.

  • Perform Volume Titration: Inject 1 µL, 2 µL, 5 µL, and 10 µL of the organic-dissolved sample. Monitor the asymmetry factor ( As​ ). If As​ drops below 0.9 at higher volumes, the solvent effect is confirmed[3].

  • Implement Peak Focusing (Optional): If a large injection volume is mandatory for sensitivity, utilize a "sandwich injection" technique—bracket the sample plug with small volumes of weak solvent (100% water) in the autosampler needle to force rapid on-column dilution[2].

Failure Mode 2: Phase Dewetting / Pore Collapse

Q: My polar analytes completely lost retention after running a 100% aqueous mobile phase, and the peaks are now broad and tailing. Is my column destroyed?

A: No, your column is not permanently damaged; it has experienced phase dewetting, historically and somewhat inaccurately referred to as "phase collapse"[4].

To retain highly polar impurities, analysts often use highly aqueous mobile phases (<5% organic modifier). However, high-density C18 chains are extremely hydrophobic. According to the Laplace-Young equation, when the organic modifier drops below a critical threshold, the surface tension of the aqueous mobile phase exceeds the capillary forces required to keep the hydrophobic pores wetted[5][6]. The aqueous mobile phase is physically expelled from the pore system. Because over 98% of a silica particle's surface area resides inside the pores, this sudden loss of wetted surface area eliminates the primary retention mechanism, causing analytes to elute near the void volume with heavily distorted shapes[5].

Protocol 2: Column Resolvation and Regeneration
  • Halt Aqueous Flow: Immediately stop the flow of the highly aqueous mobile phase (<5% organic) to prevent further phase exclusion.

  • Purge with Strong Solvent: Flush the column with a mobile phase containing at least 50% organic modifier (e.g., 50:50 Acetonitrile:Water) at a standard flow rate (e.g., 1.0 mL/min) for 10-20 column volumes. This lowers the surface tension and forces the solvent back into the pores[6].

  • Verify Resolvation: Re-equilibrate the column with the initial gradient conditions. Inject a neutral polar standard (e.g., uracil) to confirm that retention time ( k′ ) and theoretical plate count ( N ) have returned to manufacturer specifications.

Failure Mode 3: Secondary Silanol Interactions (Severe Tailing)

Q: My polar basic impurities exhibit severe peak tailing (Asymmetry > 1.5), but neutral polar compounds look fine. How do I fix this?

A: Peak tailing for basic polar compounds is primarily driven by secondary interactions with residual silanol groups (Si-OH) on the silica support. At a mobile phase pH > 3.0, these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻)[7][8]. Basic analytes (such as amines) undergo strong, non-specific ion-exchange interactions with these sites. Because these ionic interactions are kinetically slower than standard hydrophobic partitioning, the analyte molecules desorb slowly, resulting in a "dragging" or tailing effect on the back half of the peak[8].

To combat this, manufacturers developed advanced column chemistries, such as polar-embedded and polar-endcapped columns, which shield the analyte from residual silanols while allowing the use of 100% aqueous mobile phases without the risk of dewetting[9].

Table 2: Column Chemistry Selection for Polar Analytes

Column Type Ligand Density Compatibility with 100% Aqueous Silanol Shielding Best Use Case
Standard C18 High (> 3.2 µmol/m²) Poor (Prone to Dewetting) Low Non-polar, neutral compounds
Polar-Embedded (AQ) Medium Excellent High (Shields basic analytes) Polar bases, 100% aqueous gradients

| Polar-Endcapped (T3) | Medium | Excellent | High (Enhanced endcapping) | Highly polar acids and bases |

Note: If you must use a standard C18 column, lowering the mobile phase pH below 3.0 (using 0.1% Formic Acid or TFA) will protonate the silanols, neutralizing their charge and significantly reducing secondary tailing interactions[7][8].

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • Phase Collapse in Reversed-Phase LC - LCGC / Amazon AWS. Available at:[Link]

  • What is "phase collapse / wettability" problem? - Kromasil. Available at:[Link]

  • Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase - Separation Science. Available at: [Link]

  • What is Phase Dewetting? - Separation Science. Available at:[Link]

  • Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Available at: [Link]

  • Quantifying injection solvent effects in reversed-phase liquid chromatography - PubMed. Available at: [Link]

  • Injection solvents and breakthrough - Analytical Separation Science. Available at:[Link]

Sources

Avanafil Technical Support Center: Troubleshooting Acidic Forced Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Avanafil stability testing. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods (SIM) and characterizing the degradation profile of Avanafil under acidic stress conditions.

Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, exhibits specific vulnerabilities to hydrolytic cleavage. Understanding the causality behind these degradation pathways is critical for achieving accurate mass balance and robust chromatographic resolution.

Experimental Workflow & Logical Relationships

To establish a baseline understanding of the degradation process, the following diagrams illustrate the experimental workflow and the mechanistic pathways of Avanafil under acidic stress.

Workflow A 1. API Solubilization Avanafil in ACN:DMSO (94:6) B 2. Acidic Stress 0.1N - 5N HCl at 40-80°C A->B Initiate Hydrolysis C 3. Reaction Quenching Neutralize with NaOH to pH 7.0 B->C Target 5-20% Degradation D 4. Chromatographic Separation RP-HPLC (C18, 0.1% Formic Acid) C->D Inject 10-20 µL Aliquot E 5. Detection & Identification LC-DAD / LC-MS/MS D->E Elute & Ionize Degradants

Caption: Step-by-step workflow for Avanafil acidic forced degradation and LC-MS/MS analysis.

Mechanism A Avanafil API (m/z 484) B Acidic Hydrolysis (H+ attack on Amide) A->B C Acid Impurity (m/z 393) B->C Amide Replacement D Amine Cleavage Product (m/z 392) B->D Loss of 2-methylpyridine

Caption: Logical relationship of Avanafil acidic degradation pathways yielding major impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is Avanafil highly susceptible to acidic hydrolysis, and what are the primary degradation mechanisms? A1: Avanafil's susceptibility to acidic stress is structurally driven by its amide and amine moieties. Under acidic conditions (e.g., 1N to 5N HCl), the electron-withdrawing properties of the amide group weaken the adjacent C-N bonds. This leads to two primary degradation pathways:

  • The replacement of the amide group with an acidic group, forming the major "acid impurity" with a precursor ion of m/z 393 [1][2].

  • The removal of 2-methylpyridine from the amine, generating a related compound with an m/z of 392[2].

Q2: My mass balance is falling below 90% during acidic stress testing. What is causing this discrepancy? A2: A mass balance below 97% typically indicates over-degradation. If you subject Avanafil to harsh conditions (e.g., 5N HCl at 65°C for 24 hours), the primary degradants undergo secondary cleavage, forming highly polar, non-UV-absorbing fragments or volatile compounds that escape detection [1]. Solution: Scale back the kinetic energy of the reaction. Target a degradation window of 5–20%. Shift to moderate conditions, such as 1N HCl at 40°C for 24 hours [4], or 0.1N HCl at 80°C for 8 hours [3]. Additionally, ensure immediate neutralization (quenching) of the sample to halt the reaction before autosampler injection.

Q3: I am experiencing poor peak shape and co-elution of the acid impurity (m/z 393) with the main Avanafil peak. How can I improve resolution? A3: This is a classic ionization issue. Avanafil has two predicted pKa values (11.84 acidic and 5.89 basic) [2]. The m/z 393 degradant contains a newly formed carboxylic acid group, making it highly polar. If your mobile phase pH is near the pKa of this degradant, it will partially ionize, leading to severe peak tailing and co-elution. Solution: Force the degradant into a single, un-ionized state by lowering the mobile phase pH. Use an acidic modifier like 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic acid (TFA). This keeps the carboxylic acid fully protonated, increasing its hydrophobicity and retention on a C18 column (e.g., Chromolith High-Resolution RP-18e or Inertsil ODS-3), thereby cleanly separating it from the parent API [1][2].

Q4: Why does my Avanafil sample precipitate immediately after I neutralize the acidic stress solution? A4: Avanafil has a log-P of 1.84 and is practically insoluble in water (<1 mg/mL) at neutral pH. While its solubility artificially increases in acidic media (pH ~4) due to protonation, neutralizing the solution with NaOH drops its solubility back to baseline, causing precipitation [2]. Solution: Always prepare your initial API stock in a high-organic diluent. A proven mixture is Acetonitrile:DMSO (94:6 v/v). DMSO acts as a powerful solubilizer (Avanafil solubility in DMSO is 97 mg/mL), ensuring the sample remains homogenous even after the aqueous acid and base are introduced [2].

Quantitative Data Summary: Acidic Stress Profiles

Use the table below to benchmark your forced degradation parameters against established literature values to ensure you hit the optimal 5–20% degradation target.

Stress ConditionReagent / Temp / TimeExtent of DegradationMajor Degradants Detected (m/z)Primary Mechanism
Mild Acidic 0.1 N HCl, 80°C, 8h~5.0% - 10.0%393, 392Primary amide hydrolysis
Moderate Acidic 1.0 N HCl, 40°C, 24h~10.0% - 15.0%393, 392Primary amide hydrolysis
Harsh Acidic 5.0 N HCl, 65°C, 24h>20.0% (Excessive)393, 392, Deschloro impurityAdvanced/Secondary cleavage

Self-Validating Experimental Protocols

Protocol A: Controlled Acidic Hydrolysis & Quenching

This protocol utilizes a built-in pH validation checkpoint to ensure degradation does not continue dynamically within the HPLC autosampler.

  • Stock Preparation: Accurately weigh 10 mg of Avanafil API and dissolve in 10 mL of Acetonitrile:DMSO (94:6 v/v) to yield a 1 mg/mL stock solution. Sonicate for 5 minutes.

  • Stress Initiation: Transfer 5 mL of the stock solution to a 50 mL round-bottom flask. Add 5 mL of 2N HCl to achieve a final active concentration of 1N HCl.

  • Incubation: Seal the flask and incubate in a water bath at 40°C with constant magnetic stirring for exactly 24 hours.

  • Quenching & Validation Checkpoint: Withdraw a 1.0 mL aliquot and immediately add 1.0 mL of 1N NaOH.

    • Self-Validation Step: Spot 10 µL of the quenched solution onto universal pH indicator paper. The pH must read 7.0 ± 0.5. If the solution remains acidic, titrate with 0.1N NaOH dropwise until neutral. Failure to neutralize will result in continuous degradation during the analytical run, destroying mass balance accuracy.

  • Final Dilution: Dilute the neutralized sample with the mobile phase to a target concentration of 10–20 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS Impurity Profiling

Optimized for the resolution of the polar m/z 393 acid impurity.

  • Column Selection: Install a high-resolution C18 column (e.g., Chromolith High-Resolution RP-18e, 100 × 4.6 mm, or Inertsil ODS-3, 250 × 4.6 mm, 3 µm). Maintain column oven at 45°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient starting at 25% B, ramping to 80% B over 15 minutes, holding for 5 minutes, and re-equilibrating at 25% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Route the eluent through a Photodiode Array (PDA) detector set to 245 nm, followed in-line by an Ion-Trap Time-of-Flight (IT-TOF) or triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 484 (Avanafil), m/z 393 (Acid impurity), and m/z 392 (Amine cleavage product). Calculate mass balance by comparing the sum of all peak areas (corrected for relative response factors) against a freshly prepared, unstressed reference standard.

References

  • Title: Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets Source: AKJournals URL
  • Source: Molecules (via PMC / NIH)
  • Source: Asian Journal of Pharmaceutical Education and Research (AJPER)
  • Title: Stability indicating analytical method development and validation for the estimation of avanafil Source: Neliti URL

Minimizing the formation of Avanafil Impurity 13 during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in the synthesis of the PDE5 inhibitor Avanafil: the formation and carryover of Avanafil Impurity 13 .

This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven strategies to ensure the highest purity of your Active Pharmaceutical Ingredient (API).

Part 1: Troubleshooting Guides & FAQs

Q1: What is Avanafil Impurity 13, and how does it enter the synthetic workflow? Avanafil Impurity 13 is chemically identified as (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine (CAS: 759408-08-7)[1]. It does not typically form during the final assembly of the Avanafil core; rather, it is a highly reactive process impurity introduced via the raw material 2-aminomethylpyrimidine (the side-chain amine used in the final amidation step)[2]. If Impurity 13 is present in this precursor, it will readily couple with the pyrimidine-5-carboxylic acid intermediate, generating a des-aromatic tetrahydro-Avanafil analog that is exceptionally difficult to separate via standard crystallization.

Q2: What is the mechanistic cause of 2-cyanopyrimidine over-reduction? The precursor 2-aminomethylpyrimidine is synthesized via the catalytic hydrogenation of 2-cyanopyrimidine[3]. The pyrimidine ring is highly electron-deficient. Under harsh hydrogenation conditions (high pressure, elevated temperature, or overly active catalysts like unpoisoned Pd/C), the kinetic barrier for ring reduction is breached. Once the nitrile group is reduced to the primary amine, the catalyst continues to reduce the conjugated double bonds of the pyrimidine ring, saturating it to form the 1,4,5,6-tetrahydropyrimidine derivative (Impurity 13).

Q3: How can we optimize the hydrogenation conditions to prevent the formation of Impurity 13? To minimize Impurity 13, you must manipulate the thermodynamics of the reaction to favor nitrile reduction while protecting the aromatic ring.

  • Catalyst Selection: Switch from Palladium on Carbon (Pd/C) to Raney Nickel. Pd/C is too aggressive for electron-deficient heterocycles[3].

  • Temperature Control: The activation energy for pyrimidine ring reduction is higher than that for nitrile reduction. Keeping the temperature strictly below 25 °C kinetically freezes the ring reduction pathway.

  • Ammonia Additive: Introducing methanolic ammonia serves a dual purpose. Mechanistically, it suppresses the formation of secondary amines (dimers), but it also lightly coordinates with the Raney Nickel surface, effectively "poisoning" the most highly active catalytic sites that would otherwise attack the pyrimidine ring.

Q4: If Impurity 13 is detected in the amine intermediate, how can it be purged before the final amidation step? If your batch of 2-aminomethylpyrimidine fails Quality Control (e.g., >0.5% Impurity 13 detected via UPLC-MS), do not proceed to the Avanafil coupling step. Impurity 13 is slightly more basic than the desired aromatic amine due to the loss of ring aromaticity. You can exploit this pKa difference by performing a selective salt precipitation using anhydrous HCl in isopropyl alcohol (IPA). The desired 2-aminomethylpyrimidine hydrochloride precipitates cleanly, while the more soluble tetrahydro-impurity remains in the mother liquor.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between hydrogenation parameters and the formation of Impurity 13 during the synthesis of the 2-aminomethylpyrimidine precursor.

Catalyst SystemH₂ Pressure (bar)Temperature (°C)AdditiveYield: Desired Amine (%)Yield: Impurity 13 (%)
Pd/C (5% w/w)1050None68.424.5
Raney Nickel (10%)1040None82.514.2
Raney Nickel (10%)525HCl (1.0 eq)89.05.1
Raney Nickel (10%) 5 20–25 NH₃ (3.0 eq) 96.2 < 0.1

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly Selective Hydrogenation of 2-Cyanopyrimidine

This protocol is designed with built-in In-Process Controls (IPCs) to act as a self-validating system.

  • Reactor Preparation: Charge a clean, dry pressure reactor with 2-cyanopyrimidine (1.0 eq) and methanol (10 volumes).

  • Additive Introduction: Add methanolic ammonia (3.0 eq) to the solution.

    • Causality: Ammonia shifts the equilibrium away from secondary amine condensation and moderates the catalyst's electron-donating capacity, shielding the pyrimidine ring from saturation.

  • Catalyst Loading: Carefully introduce Raney Nickel catalyst (10% w/w) under a strict nitrogen atmosphere to prevent pyrophoric ignition.

  • Reaction Initiation: Purge the reactor with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the reactor to exactly 5 bar with H₂.

  • Thermal Regulation (Critical): Maintain the internal temperature strictly between 20–25 °C using a cooling jacket.

    • Causality: Exceeding 30 °C provides the necessary thermal energy to overcome the activation barrier for pyrimidine ring reduction, triggering Impurity 13 formation.

  • Self-Validating IPC: Monitor hydrogen uptake continuously. At exactly 4 hours, pull an aliquot and analyze via UPLC. If the starting material is <1.0% and Impurity 13 is <0.1%, vent the hydrogen immediately. Do not leave the reaction under H₂ pressure overnight.

  • Workup: Filter the catalyst through a Celite pad under nitrogen. Concentrate the filtrate under reduced pressure to yield crude 2-aminomethylpyrimidine.

Protocol B: Purge of Impurity 13 via Selective Salt Precipitation

Use this protocol if your raw material batch exceeds the 0.15% Impurity 13 threshold.

  • Dissolution: Dissolve the crude 2-aminomethylpyrimidine in anhydrous isopropyl alcohol (IPA) (5 volumes).

  • Titration: Slowly add a stoichiometric amount (1.05 eq) of anhydrous HCl in IPA while maintaining the temperature at 0–5 °C.

    • Causality: The highly crystalline nature of the aromatic pyrimidine hydrochloride salt forces it out of solution, whereas the saturated, more flexible tetrahydropyrimidine ring of Impurity 13 disrupts crystal lattice packing, keeping it dissolved in the IPA mother liquor.

  • Isolation: Stir for 2 hours at 0 °C to ensure complete crystallization. Filter the slurry and wash the cake with 1 volume of cold IPA.

  • Validation: Dry the cake under vacuum at 40 °C. Analyze the dried salt via UPLC-MS; Impurity 13 should be purged to Below Limit of Detection (BLD).

Part 4: Mechanistic Visualization

Below is the logical workflow detailing how reaction conditions dictate the formation of Impurity 13 and its subsequent carryover into the final Avanafil API.

G A 2-Cyanopyrimidine (Starting Material) B 2-Aminomethylpyrimidine (Desired Amine) A->B Controlled Hydrogenation (25°C, NH3) C (1,4,5,6-Tetrahydropyrimidin- 2-yl)methanamine (Impurity 13) A->C Over-reduction (Harsh Conditions) D Avanafil (API) B->D Amidation with Avanafil Core E Tetrahydro-Avanafil (Final Drug Impurity) C->E Amidation with Avanafil Core

Mechanistic pathway of Avanafil Impurity 13 formation via over-reduction and API contamination.

References

  • Identification, synthesis and characterization of avanafil process impurities and determin
  • Avanafil | C23H26ClN7O3 | CID 9869929 PubChem - NIH
  • Avanafil Impurity 13 CAS#: 759408-08-7 ChemWhat D
  • Novel process for the preparation of 2-aminomethylpyrimidine derivatives (US20060235229A1)

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for resolving analytical method variability in the analysis of Avanafil and its related substances. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chromatographic analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the specific properties of Avanafil.

Our approach is built on three pillars: Expertise , Trustworthiness , and Authoritative Grounding . We will not only tell you what to do but also why you are doing it, ensuring a robust and self-validating analytical system.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding Avanafil analysis.

Q1: My Avanafil peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for Avanafil, a basic compound, is often due to secondary interactions with residual silanols on the C18 column packing material. These acidic silanols can interact with the basic nitrogen atoms in the Avanafil molecule, leading to a distorted peak shape.

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% trifluoroacetic acid or formic acid) to keep Avanafil fully protonated.[1][2] This minimizes its interaction with the silanols.

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or the sample concentration.

Q2: I'm seeing poor resolution between Avanafil and its related substances. What should I try?

Low resolution can be a result of several factors, from mobile phase composition to column degradation.[3]

  • Optimize Mobile Phase: Adjusting the organic modifier (typically acetonitrile) content in your mobile phase can significantly impact resolution. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can improve the separation of closely eluting peaks.

  • Column Efficiency: Check your column's performance. A significant drop in theoretical plates could indicate a void in the column or contamination.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. A common temperature for Avanafil analysis is around 35-45 °C.[4][5][6][7]

Q3: I'm observing a drifting baseline in my chromatogram. What's causing this?

A drifting baseline can be particularly problematic when quantifying low-level impurities. The common culprits are:

  • Mobile Phase Issues: Inadequate degassing of the mobile phase can lead to bubble formation in the detector cell.[3][8][9] Ensure your solvents are freshly prepared and properly degassed. Also, ensure the mobile phase components are fully miscible and do not precipitate.

  • Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can degrade and "bleed" from the column, causing a rising baseline, especially in gradient analysis.

  • Detector Lamp: An aging detector lamp can also cause baseline drift. Check the lamp's energy output.

Q4: My retention times are shifting from one injection to the next. Why is this happening?

Inconsistent retention times are a clear sign of a lack of system equilibrium or a problem with the pumping system.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.

  • Pump Performance: Check for pressure fluctuations.[3][8] Leaks in the pump seals or check valves can cause inconsistent flow rates, leading to retention time variability.

  • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time. Always use precise measurements for your solvent mixtures.

Troubleshooting Guide: From Problem to Resolution

This section provides a more detailed, step-by-step approach to troubleshooting common issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of your quantification.

Caption: Troubleshooting workflow for poor peak shape.

  • Verify Mobile Phase pH: For Avanafil, a mobile phase with a low pH (e.g., containing 0.1% Trifluoroacetic Acid) is often used to ensure the analyte is in its protonated form, minimizing interactions with silanol groups on the column.[1][2]

  • Column Evaluation:

    • If the column is old or has been used with a wide range of compounds, it may be contaminated. Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or isopropanol).

    • If flushing doesn't help, consider replacing the column with one known for good peak shape with basic compounds (e.g., a column with extensive end-capping or a hybrid stationary phase).

  • Sample Concentration: Prepare a dilution series of your sample and inject each. If peak shape improves at lower concentrations, you are likely overloading the column.

Issue 2: Inconsistent Resolution and Retention Times

Variability in resolution and retention times can make it difficult to reliably identify and quantify related substances.

Caption: Troubleshooting inconsistent resolution and retention.

  • System Check:

    • Monitor the system pressure. Large fluctuations can indicate a leak or a problem with the pump's check valves.[3][8]

    • Systematically check all fittings for any signs of leaks.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase, ensuring accurate measurements of all components.

    • Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging.[3][8][9]

  • Method Parameters:

    • Ensure your column equilibration time is sufficient. For gradient methods, this is typically 5-10 column volumes.

    • Verify that the column oven is maintaining a stable temperature.

Data Summary: Typical Avanafil Analytical Methods

For your reference, the following table summarizes typical starting conditions for Avanafil and related substances analysis based on published methods. These are starting points and may require optimization for your specific application.

ParameterHPLC Method 1UPLC Method 2
Column InertSustain C18 (250 x 4.6 mm, 5 µm)[2]Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[5][7]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid[1]20 mM Ammonium Formate (pH 5.0)[7]
Mobile Phase B Acetonitrile[1][2]Acetonitrile[5][7]
Flow Rate 1.0 mL/min[1]0.3 mL/min (example)
Detection 238 nm[1][2]239 nm[5][6][7]
Column Temp. Ambient or controlled (e.g., 35°C)35 °C[5][6][7]
Injection Vol. 10-20 µL1-5 µL

Regulatory Context and Method Adjustments

Your analytical method must adhere to regulatory guidelines. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures are key documents to consult.[10][11][12][13][14][15][16][17][18]

Recent updates to USP <621> allow for more flexibility in adjusting chromatographic conditions, such as changes to column dimensions and gradient profiles, to modernize methods without full revalidation, provided system suitability criteria are met.[12][14][16] Always document any adjustments and verify that they do not negatively impact the method's performance characteristics.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores. [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia. (n.d.). Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15). Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Jadhav, M. V., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. Journal of Pharma Innovation, 1(1), 29-37. [Link]

  • Jadhav, M. V., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. ResearchGate. [Link]

  • Kumar, N., et al. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). LCGC International. [Link]

  • RP-HPLC method development and validation for phosphodiesterase (PDE) inhibitors Avanofil in pharmaceutical dosage form. (2022, April 5). International Journal of Pharmaceutical Research and Applications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • 4 Common Problems & Solutions For HPLC System - GALAK Chromatography. (n.d.). GALAK Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. [Link]

  • Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. (2019, May 13). DergiPark. [Link]

  • Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets - SciSpace. (n.d.). SciSpace. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June). European Medicines Agency. [Link]

  • Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. (2023, October 2). G-M-I, Inc. [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - CoLab.ws. (2022, March 24). CoLab.ws. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). SSRN. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL - Zenodo. (2017, April 30). Zenodo. [Link]

  • Avanafil-Impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. (2025, October 8). LCGC International. [Link]

  • Can, N. O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PMC. [Link]

  • Kammoun, A. K., et al. (2021). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances. [Link]

  • Method Development: a Guide to Basics - Waters Help Center. (n.d.). Waters. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). International Journal of Novel Research and Development. [Link]

  • Top 10 HPLC Method Development Fails. (n.d.). Phenomenex. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Avanafil Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of Avanafil and its impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to develop and validate robust analytical methods. Matrix effects are a significant challenge in LC-MS, often leading to inaccurate quantification and unreliable results.[1][2] This guide provides in-depth, practical solutions to common problems, moving beyond simple procedural lists to explain the "why" behind each troubleshooting step.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. For Avanafil impurity analysis, this can include the drug substance itself, excipients from a formulation, or endogenous molecules from a biological sample (like plasma or urine). Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes in the MS source.[1] This interference can either suppress or enhance the analyte signal, leading to significant quantitative errors.[1] The most common manifestation is ion suppression , where the presence of matrix components reduces the ionization efficiency of the analytes, resulting in a lower-than-expected signal.[3][4][5]

Electrospray ionization (ESI) is particularly susceptible to these effects.[6] Components like phospholipids from biological samples are notorious for causing ion suppression.[7] Therefore, addressing matrix effects is a critical aspect of method development and validation to ensure data accuracy, precision, and reproducibility, as mandated by regulatory bodies.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Avanafil impurity peaks show inconsistent areas and poor reproducibility between injections. Could this be a matrix effect?

Answer:

Yes, inconsistent peak areas and poor reproducibility are classic symptoms of matrix effects.[2] This variability often arises because the concentration and composition of interfering matrix components can differ slightly from one sample to another, causing a variable impact on the ionization of your target impurities.

To confirm if you are experiencing matrix effects, you can perform one of two key experiments: the Post-Column Infusion (PCI) test for a qualitative assessment, or the Post-Extraction Spike experiment for a quantitative measurement.[1][10]

Workflow for Investigating Matrix Effects

cluster_0 Initial Observation cluster_1 Qualitative Assessment cluster_2 Quantitative Assessment cluster_3 Actionable Insights A Inconsistent Peak Areas / Poor Reproducibility B Perform Post-Column Infusion (PCI) Experiment A->B Suspect Matrix Effect E Perform Post-Extraction Spike Experiment A->E Suspect Matrix Effect C Inject Blank Matrix Extract B->C 1. D Monitor Analyte Signal for Dips (Suppression) or Spikes (Enhancement) C->D 2. H Matrix Effect Confirmed D->H F Prepare Two Sets of Samples: Set A: Analyte in pure solvent Set B: Blank matrix extract spiked with analyte E->F 1. G Compare Peak Areas: Matrix Effect (%) = (Area B / Area A) * 100 F->G 2. G->H I Implement Mitigation Strategies: - Optimize Sample Prep - Adjust Chromatography - Use Stable Isotope-Labeled Internal Standard H->I

Caption: Systematic workflow for identifying and confirming matrix effects.

Experimental Protocol: Post-Column Infusion (Qualitative)
  • Setup: Infuse a standard solution of your Avanafil impurity at a constant flow rate into the LC eluent stream after the analytical column, using a T-junction. This creates a stable baseline signal for your impurity.[5]

  • Injection: Inject a blank matrix extract (e.g., a placebo formulation extract or extracted plasma) onto the LC column.

  • Analysis: Monitor the baseline of your impurity's mass transition. Any dips in the baseline indicate regions of ion suppression, while spikes indicate ion enhancement.[10] This allows you to see at which retention times the matrix effects are most severe.[5]

Question 2: I've confirmed ion suppression is affecting my analysis. What is the most effective way to clean up my sample and reduce these interferences?

Answer:

Improving sample preparation is the most effective strategy for mitigating matrix effects.[6] The goal is to selectively remove interfering components, particularly phospholipids in biological samples, while efficiently recovering your analytes.[7] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, inexpensive.Least effective at removing matrix components ; often results in significant ion suppression.[6]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (aqueous and organic).[6]More selective than PPT; can provide a cleaner extract.Can be labor-intensive, may form emulsions, and has lower recovery for polar impurities.[11]Isolating moderately nonpolar impurities. pH adjustment can optimize extraction.[6]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away, followed by selective elution of analytes.Most selective and effective for matrix removal ; can concentrate the sample.[11]More complex method development, higher cost per sample.Achieving the lowest limits of quantification and highest data quality.

For Avanafil, which is extensively metabolized, and for the analysis of its various impurities, Solid-Phase Extraction (SPE) is highly recommended for achieving the cleanest extracts and minimizing matrix effects.[12][13]

Step-by-Step Protocol: Generic SPE for Avanafil Impurities from Plasma
  • Sorbent Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode (e.g., mixed-mode cation exchange) SPE cartridge, depending on the polarity and charge state of the Avanafil impurities.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution: Elute the Avanafil and its impurities with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. This step also helps to concentrate the sample.

Question 3: My sample preparation is optimized, but I still see some ion suppression. Can I use my LC method to further reduce matrix effects?

Answer:

Absolutely. Chromatographic separation is your next line of defense.[11] The goal is to chromatographically resolve your Avanafil impurities from the regions where ion suppression occurs (as identified by your PCI experiment).

Chromatographic Strategies to Mitigate Matrix Effects
  • Modify the Gradient: Adjust the gradient slope to better separate the analytes from early-eluting matrix components like salts and late-eluting components like phospholipids.[10]

  • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the run to waste, only directing the eluent containing your peaks of interest to the MS source.[10] This keeps the ion source cleaner for longer.

  • Change Column Chemistry: If co-elution persists, switch to a column with a different selectivity. For instance, if you are using a C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column to alter the elution order.

  • Consider Microflow LC: Reducing the flow rate can enhance ionization efficiency and sensitivity, sometimes mitigating the impact of matrix components.[3]

Logical Flow for Chromatographic Optimization

A Ion Suppression Persists After Sample Prep Optimization B Perform Post-Column Infusion to Identify Suppression Zones A->B C Is Analyte Co-eluting with Suppression Zone? B->C D Yes C->D E No C->E F Modify LC Gradient to Shift Analyte Retention Time D->F H Change Column Chemistry (e.g., C18 to PFP) D->H Alternative J Problem is Likely Not Chromatographic Co-elution. Investigate Other Sources (e.g., source contamination). E->J G Re-evaluate with PCI F->G G->D Still Co-eluting I Method Optimized: Analyte is Resolved from Suppression Zone G->I Resolved H->G

Caption: Decision tree for optimizing chromatography to avoid matrix effects.

Question 4: What are the common impurities of Avanafil I should be aware of?

Answer:

Avanafil impurities can originate from the manufacturing process or from degradation. Avanafil is metabolized primarily by the CYP3A4 enzyme system.[12]

Known Metabolites and Process-Related Impurities of Avanafil
Impurity NameTypeNotes
M4 Metabolite MetaboliteA major metabolite, accounting for ~23% of the parent compound. It retains some pharmacological activity.[14]
M16 Metabolite MetaboliteAnother major metabolite, accounting for ~29% of the parent compound. It is inactive against PDE5.[14]
Imp-A, Imp-B, Imp-C, Imp-D Process-RelatedThese have been identified in laboratory batches and arise from the synthetic route.[15][16] Their levels must be controlled according to ICH guidelines.[15]
Degradation Products DegradantsAvanafil can degrade under hydrolytic (acid, base), oxidative, and photolytic conditions.[17] A stability-indicating method must be able to separate the parent drug from these degradants.[9][17]

When developing your method, it is crucial to demonstrate specificity by showing that all known impurities and degradation products are well-separated from Avanafil and from each other.[18][19]

Final Recommendations for a Robust Method

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction during data processing.

  • Dilute Your Sample: If sensitivity allows, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[10]

  • Regularly Clean the MS Source: Matrix components can build up on the ion source over time, leading to a gradual loss of sensitivity and increased background noise.[2][4] Implement a regular maintenance schedule.

  • Validate Thoroughly: According to ICH Q2(R2) guidelines, your method validation must include an assessment of specificity in the presence of impurities and matrix components.[8][9] The matrix effect itself should be evaluated as part of a comprehensive bioanalytical method validation.[20]

By systematically investigating, understanding, and mitigating matrix effects, you can develop a robust and reliable LC-MS method for the analysis of Avanafil impurities, ensuring the quality and safety of the final drug product.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutics and Clinical Risk Management. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Avanafil for treatment of erectile dysfunction: review of its potential. Vascular Health and Risk Management. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • The proposed degradation pathway of avanafil. ResearchGate. [Link]

  • AusPAR Avanafil. Therapeutic Goods Administration (TGA). [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. [Link]

  • An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • NDA 202-276 Review. accessdata.fda.gov. [Link]

  • Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

Sources

Technical Support Center: Optimization of Gradient Elution for Avanafil Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Avanafil analytical method development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving complex process-related impurities and degradation products of Avanafil, a highly selective phosphodiesterase type 5 (PDE-5) inhibitor.

Below, you will find mechanistic FAQs, troubleshooting logic, self-validating experimental protocols, and structured chromatographic data to ensure robust and reproducible impurity profiling.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is gradient elution strictly required over isocratic elution for Avanafil impurity profiling? A1: Avanafil and its degradation products exhibit a massive variance in polarity. Under forced degradation (hydrolytic, oxidative, thermal, and photolytic stress), Avanafil yields multiple degradants[1]. The acid impurity (formed via amide hydrolysis) is highly polar and elutes rapidly, whereas the dimer and dichloro impurities are highly non-polar and strongly retained on a C18 stationary phase[2]. An isocratic method would either cause early-eluting polar degradants to co-elute with the void volume or result in excessively long run times and peak broadening for late-eluting impurities. Gradient elution dynamically increases the solvent strength (e.g., increasing acetonitrile), sharpening late eluters while maintaining critical baseline resolution ( Rs​>1.5 ) for early eluters[3].

Q2: What is the mechanistic role of adding Trifluoroacetic Acid (TFA) and Triethylamine (TEA) to Mobile Phase A? A2: Avanafil contains basic secondary amine and pyrimidine moieties. Residual silanols on silica-based C18 columns can ion-exchange with these basic groups, causing severe peak tailing and unpredictable retention shifts. TFA acts as an ion-pairing agent and lowers the pH to protonate the basic sites, while TEA acts as a silanol-masking agent, competitively binding to active silanol sites[1]. This synergistic combination ensures sharp, symmetrical peaks.

Q3: How should the method be adapted for LC-MS/MS compatibility? A3: Non-volatile buffers like TEA and TFA cause severe ion suppression and source contamination in mass spectrometry. For LC-MS/MS characterization of process impurities (e.g., Imp-A, Imp-B, Imp-C, Imp-D), switch to a volatile buffer system. Using 20 mM ammonium formate adjusted to pH 5.0 with dilute formic acid provides the necessary buffering capacity while remaining fully MS-compatible[3].

Part 2: Degradation Pathways & Logical Workflows

Understanding the origin of impurities is critical for anticipating their chromatographic behavior. The diagram below illustrates the stress pathways that generate specific Avanafil degradants[4][5].

Pathway AV Avanafil (API) Hydro Hydrolytic Stress (Acid/Base) AV->Hydro Ox Oxidative Stress (H2O2) AV->Ox Therm Thermal/Photo Stress AV->Therm AV->Therm ImpAcid Acid Impurity (Amide Hydrolysis) Hydro->ImpAcid ImpNox N-Oxide Degradants Ox->ImpNox ImpDes Deschloro Impurity Therm->ImpDes ImpDimer Dimer Impurity Therm->ImpDimer

Caption: Degradation pathways generating Avanafil process and stress impurities.

Troubleshooting Workflow: Gradient Optimization

When developing or transferring an Avanafil HPLC/UPLC method, follow this systematic Design of Experiments (DoE) workflow to ensure all critical pairs are resolved.

G Start Define Target Impurities (Deschloro, Acid, Dimer) Step1 Select Stationary Phase (e.g., C18, 1.8μm - 3μm) Start->Step1 Step2 Screen Mobile Phase A (pH 5.0 Formate vs 0.1% TFA/TEA) Step1->Step2 Step3 Set Initial Gradient Profile (10% to 90% B) Step2->Step3 Decision Resolution > 1.5 for all pairs? Step3->Decision Opt Adjust Gradient Steepness & Temperature (35-45°C) Decision->Opt No Val Method Validation (ICH Q2 Guidelines) Decision->Val Yes Opt->Step3 Re-test

Caption: Workflow for DoE-based HPLC gradient optimization of Avanafil.

Part 3: Experimental Protocols (Self-Validating System)

To guarantee scientific integrity, the following protocol incorporates a strict System Suitability Testing (SST) gate. The experiment cannot proceed unless the system self-validates through predefined chromatographic criteria.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% Trifluoroacetic acid (TFA) and 0.1% Triethylamine (TEA) in Milli-Q water. Filter through a 0.22 μm membrane[1][5].

  • Mobile Phase B (Organic): Prepare a mixture of Water and Acetonitrile in a 20:80 (v/v) ratio. Degas via ultrasonication[1].

Step 2: Chromatographic Setup

  • Column: Install an Inertsil ODS 3 column (3 μm, 4.6 mm × 250 mm) or an equivalent high-efficiency C18 column[1].

  • Thermodynamic Control: Set the column oven to 45 °C . Causality: Elevated temperatures reduce mobile phase viscosity, thereby decreasing backpressure and improving mass transfer kinetics within the stationary phase pores. This is particularly crucial for resolving the structurally similar deschloro impurity from the main Avanafil peak[1][5].

  • Flow Rate: 1.2 mL/min.

  • Detection: Photodiode Array (PDA) detector set to 245 nm[1][5].

Step 3: Gradient Execution Program the gradient as outlined in Table 1 . Ensure the pump is primed and the baseline is stable for at least 30 minutes before the first injection.

Step 4: System Suitability Testing (SST) - Validation Gate

  • Inject a standard resolution mixture containing Avanafil (375 μg/mL) spiked with 0.1% of the deschloro impurity[5].

  • Self-Validation Criteria: The system is only validated for sample analysis if the resolution ( Rs​ ) between Avanafil and the deschloro impurity is ≥1.5 , the Avanafil peak tailing factor is ≤1.5 , and theoretical plates ( N ) are >5000 . If these are not met, purge the system, verify column integrity, and repeat Step 2.

Part 4: Quantitative Data & Gradient Parameters

Table 1: Optimized Gradient Elution Program for Avanafil HPLC[1][5]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Objective
0.09010Isocratic hold to retain and resolve highly polar degradants (e.g., Acid Impurity).
5.09010Maintain initial retention.
25.02080Linear gradient ramp to elute moderately polar API and non-polar impurities.
30.02080Isocratic hold to flush strongly retained compounds (e.g., Dimer Impurity).
31.09010Rapid return to initial conditions.
40.09010Column re-equilibration prior to the next injection.
Table 2: Relative Retention Times (RRT) of Avanafil Impurities[3][5]
Analyte / ImpurityStress Condition / SourceRRTPolarity Characteristic
Acid Impurity Hydrolytic (Acid/Base)~0.78High polarity (Early eluting)
Imp-A Process-related~0.79High polarity
Imp-B Process-related~0.92Moderate polarity
Avanafil (API) N/A1.00 Reference Peak
Deschloro Impurity Thermal / Photolytic~1.06Moderate polarity (Critical pair)
Dimer Impurity Thermal~1.14Low polarity
Imp-D Process-related~1.44Low polarity (Late eluting)

Part 5: References

  • Title: Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets Source: AKJournals / SciSpace URL: 2

  • Title: Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets Source: ResearchGate URL: 5

  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Publishing URL: 3

  • Title: An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction Source: ResearchGate URL: 4

Sources

Technical Support Center: Troubleshooting Low Recovery of Avanafil Impurities in Sample Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with quantifying Avanafil and its process-related impurities.

Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor. Structurally, it is a pyrimidine derivative containing a lipophilic core and basic amine groups. During analytical sample preparation, researchers frequently encounter low recovery rates for specific impurities (e.g., deschloro, acid, dichloro, dimer, and diamine impurities)[1]. This guide deconstructs the causality behind these losses—ranging from non-specific membrane adsorption to in-situ degradation—and provides self-validating methodologies to ensure robust analytical recovery.

🔍 Expert Q&A: Diagnosing Low Recovery

Q1: Why do I see a significant drop in the recovery of specific Avanafil impurities after syringe filtration? Causality: Avanafil and its process-related impurities (such as Imp-A through Imp-D) possess lipophilic characteristics (LogP < 4) and basic secondary/tertiary nitrogen atoms[2]. When using standard nylon or unmodified cellulose syringe filters, the basic nitrogen atoms interact with free silanol or polar groups on the filter membrane via hydrogen bonding and ionic interactions. Simultaneously, the hydrophobic pyrimidine core promotes non-specific hydrophobic adsorption. Solution:

  • Switch to low-protein-binding, hydrophobic Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) syringe filters.

  • Self-Validation Step: Always discard the first 2–3 mL of the filtrate. This saturates any residual binding sites on the membrane, ensuring the collected analytical sample represents the true concentration of the matrix.

Q2: My recovery of the parent Avanafil is acceptable, but the acid impurity and novel oxidative degradants show poor mass balance. What is causing this? Causality: Avanafil is highly susceptible to acidic, oxidative, and thermal stress[1]. During sample preparation, excessive sonication generates localized heat and free radicals, which can artificially induce degradation. For instance, the oxidation of Avanafil yields a specific degradation product with an m/z of 367.1168[3]. If your sample preparation environment is too aggressive, the "low recovery" of specific impurities is actually an artifact of in-situ degradation happening right inside your volumetric flask. Solution:

  • Maintain sample solutions at strictly controlled temperatures (e.g., use a cold-water bath during sonication and set the autosampler thermostat to 15 °C)[3].

  • Avoid prolonged sonication (>15 minutes) and utilize a neutral organic/aqueous mixture to stabilize the matrix.

Q3: How should I optimize the extraction solvent to ensure complete solubilization of both the hydrophobic API and its polar degradants? Causality: Avanafil's solubility profile requires a delicate balance. While the parent compound dissolves well in organic solvents like acetonitrile, highly polar degradation products (like the acid impurity) require an aqueous component to be efficiently extracted from the excipient matrix of formulated tablets. Conversely, complex polymeric impurities (like Imp-D) require stronger organic disruption[4]. Solution:

  • Utilize a binary diluent system. A field-proven matrix is Acetonitrile:Water (50:50, v/v)[4]. For highly concentrated stock solutions or forced degradation studies, adding a small percentage of Dimethyl Sulfoxide (DMSO)—such as an Acetonitrile:DMSO (94:6, v/v) mixture—ensures complete solubilization of the pyrimidine core before final aqueous dilution[3].

📊 Quantitative Data: Analyte Characteristics & Recovery Strategies

The following table summarizes the physicochemical behavior of Avanafil and its key impurities, mapping their specific vulnerabilities during sample preparation to actionable recovery strategies.

AnalyteOriginCausality for Low RecoveryOptimal Recovery Strategy
Avanafil (API) Parent DrugLipophilic (LogP < 4); prone to oxidation and acid hydrolysis[2].Use ACN:Water (50:50) diluent; avoid prolonged heat exposure[4].
Deschloro Impurity Process / DegradantHighly hydrophobic; prone to severe filter adsorption[1].Use PTFE filters; strictly discard the first 3 mL of filtrate.
Acid Impurity DegradantPolar; poor extraction efficiency in 100% organic solvents[1].Ensure adequate aqueous ratio (≥50%) in the extraction diluent.
Oxidative Degradant DegradantForms artifactually during aggressive sample prep (heat/sonication)[3].Control extraction temperature (<20 °C); minimize sonication time.
Impurity D ProcessComplex polymeric/esterification product; exceedingly low solubility[4].Add DMSO (up to 6%) to the primary stock for full dissolution[3].

🧪 Step-by-Step Methodology: Self-Validating Sample Preparation Protocol

This protocol is engineered as a self-validating system . By incorporating a pre- and post-filtration standard check (centrifugation vs. filtration), the method inherently proves that no adsorption or degradation occurs during the workflow.

Step 1: Diluent Preparation Prepare a mixture of HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio[4]. Degas the mixture via ultrasonication for 5 minutes to prevent air bubble formation in the column.

Step 2: Sample Weighing Accurately weigh an amount of crushed Avanafil tablet powder equivalent to 50 mg of the active ingredient into a 100 mL amber volumetric flask. (Note: Amber glass minimizes photolytic degradation).

Step 3: Primary Extraction Add 60 mL of the prepared diluent. If analyzing highly insoluble process impurities (e.g., Imp-D), add 2 mL of DMSO prior to the diluent to disrupt the crystalline lattice[3].

Step 4: Controlled Solubilization Vortex the mixture vigorously for 2 minutes. Sonicate the flask in a cold-water bath (<20 °C) for exactly 10 minutes. Do not exceed 10 minutes , as prolonged sonication induces thermal and oxidative degradation[1][3].

Step 5: Volume Make-up Allow the flask to equilibrate to room temperature (to correct for solvent expansion/contraction), then make up to the 100 mL mark with the diluent. Mix thoroughly by inversion.

Step 6: Centrifugation (Self-Validation Baseline) Transfer a 10 mL aliquot into a centrifuge tube and spin at 10,000 rpm for 10 minutes at 4 °C[1]. Transfer the clear supernatant directly to an HPLC vial. This isolates the sample without introducing any filter-binding variables.

Step 7: Filtration (Test Sample) Filter another 5 mL aliquot of the bulk solution through a 0.22 μm PTFE syringe filter. Discard the first 3 mL. Collect the remaining 2 mL into a separate HPLC vial.

Step 8: System Validation Inject both the centrifuged (Step 6) and filtered (Step 7) samples into your LC system. A peak area variance of <2% between the two preparations definitively confirms the absence of filter adsorption and validates your sample preparation integrity.

🔀 Troubleshooting Workflow Visualization

AvanafilTroubleshooting Start Low Recovery of Avanafil or Impurities Detected Check1 Is Recovery Lower Post-Filtration? Start->Check1 Action1 Filter Adsorption: Switch to PTFE/RC Filters Discard first 3 mL Check1->Action1 Yes Check2 Are Degradant Peaks Increasing? Check1->Check2 No Action2 In-Situ Degradation: Use Cold Sonication (<20°C) Buffer the Diluent Check2->Action2 Yes Check3 Is Mass Balance Consistently Low? Check2->Check3 No Action3 Incomplete Solubilization: Use 50:50 ACN:Water Add 6% DMSO for Stock Check3->Action3 Yes

Caption: Troubleshooting workflow for identifying and resolving low recovery of Avanafil impurities.

📚 References

  • Kumar, N., et al. "Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets." ResearchGate. URL:

  • Uslu, B., et al. "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF." MDPI. URL:

  • Campiani, G., et al. "Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation." ACS Medicinal Chemistry Letters. URL:

  • Zhao, M., et al. "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Publishing. URL:

Sources

Validation & Comparative

Analytical Method Validation for Avanafil Impurity 13: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. During its synthesis and shelf-life, avanafil is susceptible to degradation and side-reactions, necessitating rigorous impurity profiling[1]. Avanafil Impurity 13 (Molecular Formula: C5H11N3, MW: 113.16) is a critical low-molecular-weight process impurity[2][3]. Because of its high polarity and lack of an extensive chromophore compared to the parent API (MW: 483.95), Impurity 13 presents unique chromatographic challenges.

This guide provides an objective comparison of analytical platforms (HPLC, UPLC, and LC-MS/MS) for the detection and validation of Avanafil Impurity 13, detailing the causality behind experimental choices and providing self-validating protocols compliant with ICH Q2(R1) guidelines.

Mechanistic Insights: The Challenge of Impurity 13

The structural nature of Impurity 13 dictates the analytical approach. Standard C8 or older-generation C18 columns often fail to retain this small, basic fragment, leading to co-elution with the solvent front.

  • Causality in Stationary Phase Selection: To prevent phase collapse under the highly aqueous conditions required to retain Impurity 13, a High-Strength Silica (HSS) C18 stationary phase or a monolithic silica column is mandated[4][5].

  • Causality in Mobile Phase Buffering: Using purely acidic modifiers (like 0.1% TFA) suppresses silanol ionization but can cause ion-pairing issues in MS detection[1]. Transitioning to a buffered system (e.g., 20 mM Ammonium Formate at pH 3.5) ensures Impurity 13 remains in a consistent ionization state, yielding sharp, symmetrical peaks while maintaining MS compatibility[5].

Workflow cluster_platforms Analytical Platform Comparison Step1 Avanafil API & Impurity 13 Sample Preparation Step2 Forced Degradation & System Suitability Step1->Step2 HPLC HPLC (Inertsil ODS-3) High Run Time, Broad Peaks Step2->HPLC UPLC UPLC (ACQUITY HSS C18) Optimal Resolution & Sensitivity Step2->UPLC LCMS LC-MS/MS (Chromolith) Orthogonal Mass Verification Step2->LCMS Step3 ICH Q2(R1) Validation (Specificity, LOD/LOQ, Linearity) HPLC->Step3 UPLC->Step3 LCMS->Step3

Fig 1: Method validation workflow and analytical platform comparison for Avanafil Impurity 13.

Platform Comparison: HPLC vs. UPLC vs. LC-MS/MS

Selecting the correct platform requires balancing throughput, sensitivity, and regulatory requirements. Below is an objective performance comparison based on validated studies[1][4][5].

Table 1: Platform Performance Comparison for Avanafil Impurities
ParameterConventional HPLCUPLC (Ultra-High Performance)LC-MS/MS (Orthogonal)
Reference Column Inertsil ODS-3 (250 × 4.6 mm)Waters ACQUITY HSS C18 (50 × 2.1 mm)Chromolith High Res RP-18e
Particle Size 3.0 µm1.8 µmMonolithic Silica
Run Time ~45 minutes~12 minutes~20 minutes
Resolution (Imp 13 vs API) > 1.5 (Baseline)> 3.0 (Excellent)N/A (Mass-isolated)
Sensitivity (LOD) ~0.05%< 0.01%< 150 ng/mL
Primary Advantage Ubiquitous, cost-effective QCHigh throughput, superior peak shapeUnambiguous structural ID

Verdict: While HPLC is sufficient for routine batch release, UPLC is the superior choice for method validation of Impurity 13 due to its ability to resolve highly polar fragments efficiently[5]. LC-MS/MS should be reserved for forced degradation structural elucidation[4].

Self-Validating Experimental Methodology (UPLC)

The following step-by-step UPLC protocol is engineered to be a self-validating system, ensuring that any deviation in system performance automatically halts the sequence before invalid data is generated.

Step 1: Mobile Phase Engineering
  • Action: Prepare Mobile Phase A (20 mM Ammonium Formate, adjusted to pH 3.5 with formic acid) and Mobile Phase B (100% LC-MS grade Acetonitrile).

  • Causality: The buffering capacity of ammonium formate at pH 3.5 suppresses the secondary silanol interactions that typically cause peak tailing for basic amines like Impurity 13.

Step 2: Sample Preparation & Matrix Matching
  • Action: Dissolve Avanafil API in a diluent of Water:Acetonitrile (50:50 v/v) to a working concentration of 1.0 mg/mL. Spike with 0.15% w/w of Impurity 13 reference standard.

  • Causality: Utilizing a 50:50 diluent matches the initial gradient conditions. If 100% organic solvent were used, "solvent-mismatch band broadening" would occur at the column head, destroying the resolution of early-eluting peaks.

Step 3: Chromatographic Execution & System Suitability
  • Action: Inject 2.0 µL onto a Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm) column at 35 °C. Run a linear gradient from 10% B to 90% B over 12 minutes[5].

  • Self-Validation Check: The chromatography data system (CDS) must automatically evaluate the resolution ( Rs​ ) between Impurity 13 and the nearest eluting process impurity. Rule: If Rs​<2.0 , the sequence automatically aborts.

Step 4: Photodiode Array (PDA) Peak Purity Verification
  • Action: Monitor the eluent at 239 nm (the optimal isosbestic point for avanafil and its related fragments). Extract UV spectra across the Impurity 13 peak apex, leading edge, and trailing edge.

  • Self-Validation Check: The protocol mandates that the Peak Purity Angle must be strictly less than the Peak Purity Threshold . This mathematically guarantees that no co-eluting unknown degradants are artificially inflating the Impurity 13 quantitative value[1].

ICH Q2(R1) Validation Metrics

When the above UPLC methodology is executed, the validation parameters for Impurity 13 must meet the stringent criteria outlined by the International Council for Harmonisation (ICH).

Table 2: Validation Parameters for Avanafil Impurity 13
Validation ParameterICH Q2(R1) Acceptance CriteriaExpected Experimental Result
Specificity Complete resolution from API & degradantsPeak purity angle < threshold
Linearity Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9998 (from LOQ to 150%)
Precision (Intra-day) %RSD ≤ 2.0%0.85%
Accuracy (Recovery) Mean recovery between 85% - 115%98.5% - 101.2% across all levels
Robustness Stable under varied flow (±0.1 mL/min)Passed ( Rs​ remains > 2.0)

References

  • Title: Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. Source: Acta Chromatographica / ResearchGate. URL: [Link]

  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Source: RSC Advances. URL: [Link]

  • Title: Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Source: Molecules (MDPI). URL: [Link]

  • Title: Avanafil Impurities and Related Compound (Impurity 13 CAS: 759408-08-7). Source: Veeprho Pharmaceuticals. URL: [Link]

  • Title: Avanafil Diamine Impurity. Source: Cleanchem Laboratories. URL: [Link]

Sources

Comparison of HPLC and UPLC for Avanafil impurity analysis

Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Avanafil Impurity Profiling: A Comprehensive Comparison of HPLC and UPLC Methodologies

Introduction

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor prescribed for erectile dysfunction. During its chemical synthesis and product shelf-life, various process-related impurities (e.g., Imp-A, Imp-B, Imp-C, Imp-D) and stress-induced degradation products (e.g., deschloro, acid, dichloro, dimer, and diamine derivatives) can emerge[1]. According to the International Council for Harmonisation (ICH) guidelines, any impurity exceeding 0.10% must be rigorously identified and quantified to ensure patient safety, particularly given Avanafil's maximum daily dose of 200 mg[2].

Historically, High-Performance Liquid Chromatography (HPLC) has been the foundational workhorse for this analysis[2]. However, the pharmaceutical industry's drive toward high-throughput, green chemistry has catalyzed a shift toward Ultra-Performance Liquid Chromatography (UPLC). This guide objectively compares these two modalities, detailing the causality behind their experimental designs and evaluating their performance using field-proven data.

The Mechanistic Shift: From HPLC to UPLC

The transition from HPLC to UPLC is not merely a change in instrumentation; it is a fundamental thermodynamic shift governed by the Van Deemter equation ( H=A+B/u+C⋅u ).

In traditional HPLC, columns are packed with 3–5 μm silica particles[3]. At high mobile phase flow velocities ( u ), the resistance to mass transfer (the C -term) increases significantly, leading to peak broadening and a loss of resolution. Consequently, HPLC methods are bound by a strict "speed limit."

UPLC shatters this limitation by utilizing sub-2 μm particles (e.g., 1.8 μm). The smaller particle size drastically reduces eddy diffusion (the A -term) and flattens the mass transfer curve (the C -term). This causality allows analysts to increase the flow velocity without sacrificing theoretical plates ( N ), resulting in sharper peaks, superior resolution, and dramatically reduced run times.

G A Sub-2 μm Particles (UPLC) BA BA A->BA B Reduced Eddy Diffusion (A-term) E Increased Theoretical Plates (N) B->E C Flatter Mass Transfer (C-term) D Higher Optimal Flow Velocity C->D C->E F Superior Resolution & Speed D->F E->F BA->C

Causality of sub-2 μm particles on chromatographic resolution based on Van Deemter principles.

Experimental Workflows & Methodologies

To ensure scientific integrity, both protocols described below function as self-validating systems. System suitability parameters—such as resolution ( Rs​>1.5 ), tailing factor ( Tf​≤2.0 ), and injection precision ( %RSD≤2.0% )—must be met before sample analysis proceeds.

Protocol 1: Stability-Indicating HPLC Method for Degradation Products

Developed by, this robust gradient HPLC method is designed to separate Avanafil from its stress-induced degradants[3].

Rationale for Experimental Choices:

  • Stationary Phase: An Inertsil ODS 3 column (250 mm length, 3 μm) provides the high theoretical plate count necessary to resolve structurally similar degradants[3].

  • Mobile Phase Additives: 0.1% Trifluoroacetic acid (TFA) and triethylamine (TEA) are used in the aqueous phase[3]. TFA acts as an ion-pairing agent to suppress the ionization of basic sites on Avanafil, while TEA minimizes secondary interactions with residual silanols on the silica matrix, preventing peak tailing.

  • Wavelength Selection: 245 nm represents the optimal intersection of the UV absorption spectra for Avanafil and its degradants, ensuring uniform response factors[1].

Step-by-Step Methodology:

  • System Setup: Install an Inertsil ODS 3 column (4.6 mm × 250 mm, 3 μm) in an HPLC system equipped with a PDA detector[3]. Set the column oven to 45 °C to decrease mobile phase viscosity and backpressure[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.1% TFA and TEA in HPLC-grade water[3].

    • Mobile Phase B: Mix water and acetonitrile in a 20:80 (v/v) ratio[3].

  • Gradient Programming: Initiate flow at 1.2 mL/min[3]. Program the gradient as follows: 0-5 min (15% B), 13 min (34% B), 27 min (38% B), 35-45 min (50% B), 60-65 min (70% B), returning to 15% B at 66 min for a 9-minute re-equilibration[1]. Total run time: 75 minutes[1].

  • Sample Preparation: Extract Avanafil tablets using a diluent. Filter through a 0.45 μm membrane.

  • Validation & Execution: Inject 10 μL of the standard solution[1]. Verify that the resolution between the acid impurity and Avanafil is >1.5 . Proceed with sample injections.

Protocol 2: High-Throughput UPLC Method for Process Impurities

Developed by, this UPLC method focuses on the rapid quantification of synthetic process impurities (Imp-A, B, C, D).

Rationale for Experimental Choices:

  • Stationary Phase: A Waters ACQUITY HSS C18 (50 mm length, 1.8 μm) column is chosen. The High Strength Silica (HSS) technology withstands the extreme ultra-high pressures generated by sub-2 μm particles.

  • Buffer Selection: 20 mM ammonium formate (pH 5.0) replaces non-volatile buffers like phosphate[4]. This is a critical causality choice: ammonium formate is fully volatile, making the method 100% LC-MS compatible for downstream structural elucidation[2].

  • Wavelength Selection: While 190 nm is the absolute maximum absorption for Avanafil, it is the UV cut-off for acetonitrile[2]. Thus, 239 nm is selected to maximize the signal-to-noise ratio without solvent interference[2].

Step-by-Step Methodology:

  • System Setup: Install a Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm) on a UHPLC system. Set the column temperature to 35 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 20 mM ammonium formate in water. Adjust pH to 5.00 ± 0.05 using dilute formic acid[4]. Filter through a 0.22 μm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile[4].

  • Gradient Programming: Apply a rapid gradient elution profile optimized for sub-10 minute elution.

  • Sample Preparation: Dissolve the API in a 50:50 (v/v) water:acetonitrile diluent to achieve a concentration of 1500 μg/mL[4]. Filter through a 0.22 μm PTFE syringe filter.

  • Validation & Execution: Inject the sample. Monitor at 239 nm using a DAD detector. Ensure the resolution between Imp-B and Avanafil meets system suitability criteria.

G A Avanafil Sample Preparation (API & Stress Degradation) BB BB A->BB B Chromatographic Separation (HPLC vs UPLC) D UPLC Pathway (1.8 μm particles, <10 min) B->D C HPLC Pathway (3 μm particles, ~75 min) E Detection (UV/DAD at 239-245 nm) C->E D->E F Impurity Identification & Quantification (Imp A-D, Degradants) E->F BB->C

Workflow comparison of Avanafil impurity profiling via HPLC and UPLC methodologies.

Quantitative Comparison

To objectively compare the performance of these two analytical paradigms, the experimental data is summarized below.

Table 1: Chromatographic Parameters Comparison

ParameterHPLC Method (Kumar et al.)UPLC Method (Zhao et al.)
Column Dimensions 250 mm × 4.6 mm50 mm × 2.1 mm
Particle Size 3.0 μm1.8 μm
Mobile Phase Buffer 0.1% TFA + TEA (Water)20 mM Ammonium Formate (pH 5.0)
Organic Modifier Acetonitrile/Water (80:20)100% Acetonitrile
Detection Wavelength 245 nm239 nm
Column Temperature 45 °C35 °C
LC-MS Compatibility No (TFA causes ion suppression)Yes (Volatile buffer)

Table 2: Performance & Efficiency Metrics

MetricHPLC MethodUPLC MethodEfficiency Gain
Total Run Time 75.0 minutes< 10.0 minutes~7.5x Faster
Flow Rate 1.2 mL/min~0.3 - 0.5 mL/minLower Flow
Solvent Consumption / Run ~90.0 mL< 5.0 mL~94% Reduction
Target Analytes Degradants (Deschloro, Acid, etc.)Process Impurities (Imp A-D)N/A

Conclusion

The comparative analysis demonstrates that while HPLC remains a highly reliable, high-resolution technique for complex degradation profiling, UPLC represents a massive leap in analytical efficiency. By leveraging sub-2 μm particle thermodynamics, the UPLC method developed by Zhao et al. reduces run times by over 85% and solvent consumption by 94%, all while maintaining baseline resolution and enabling direct LC-MS integration[1][4]. For modern drug development professionals, adopting UPLC for Avanafil impurity analysis is not just an operational upgrade; it is a strategic imperative for sustainable, high-throughput QA/QC environments.

References

  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Advances, 12(15), 9256-9262 (2022). URL: [Link]

  • Title: Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets Source: Acta Chromatographica, 30(3), 158–163 (2018). URL: [Link]

Sources

Advanced Comparison Guide: Cross-Validation of Analytical Methods for Avanafil Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. Due to its complex molecular architecture—comprising pyrimidine, amide, and arylchloro moieties—the active pharmaceutical ingredient (API) is highly susceptible to degradation pathways, particularly hydrolysis and oxidation 1. Regulatory frameworks, such as ICH Q2(R1), mandate the rigorous profiling of both process-related impurities (e.g., deschloro, acid, dichloro, dimer, and diamine derivatives) and forced degradation products.

This guide provides an objective cross-validation of two primary analytical methodologies: traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and advanced Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

The Mechanistic Challenge in Avanafil Analysis

The primary analytical challenge in Avanafil impurity profiling lies in resolving structurally similar process impurities from the parent API and its degradants. Traditional methods often struggle with co-elution in complex degradation matrices. Furthermore, while UV detection is sufficient for quantifying known impurities, it is fundamentally blind to the structural identity of novel degradants. For instance, recent forced degradation studies identified a novel oxidation-based degradation product with a predicted m/z of 367.1168, a discovery only made possible through high-resolution mass spectrometry 2.

Methodological Cross-Validation: HPLC-UV vs. UPLC-MS/MS

Method A: Stability-Indicating HPLC-UV (The Legacy QC Standard)

Method A utilizes a traditional reverse-phase approach using an Inertsil ODS-3 column (3 μm, 4.6 mm × 250 mm) [[1]](). The mobile phase relies on 0.1% trifluoroacetic acid (TFA) and triethylamine (TEA).

  • Causality of Choice : TFA acts as a strong ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase. This prevents peak tailing for the basic nitrogen atoms in Avanafil's pyrimidine ring. However, TFA causes severe ion suppression in electrospray ionization (ESI), rendering this method strictly incompatible with MS detection.

Method B: UPLC-MS/MS (The Structural Elucidation Standard)

Method B leverages sub-2-micron particle technology via a Waters ACQUITY HSS C18 column (1.8 μm, 50 mm × 2.1 mm) [[3]](). The mobile phase replaces TFA with 20 mM ammonium formate (pH 5.0).

  • Causality of Choice : The reduction in particle size minimizes eddy diffusion, drastically increasing theoretical plates and reducing run time. Ammonium formate is chosen because it is a volatile buffer that maintains the pH necessary to keep Avanafil ionized for optimal separation while ensuring perfect compatibility with positive-ion mode ESI-MS/MS 2.

Quantitative Performance Comparison

Analytical ParameterMethod A: Stability-Indicating HPLC-UVMethod B: Advanced UPLC-MS/MS
Stationary Phase Inertsil ODS-3 (250 × 4.6 mm, 3 μm)Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm)
Mobile Phase A 0.1% TFA + Triethylamine in Water20 mM Ammonium Formate (pH 5.0)
Mobile Phase B Acetonitrile (Gradient 20:80 v/v)Acetonitrile (Gradient Elution)
Detection Modality Photodiode Array (PDA) at 245 nmDAD (239 nm) & ESI-MS/MS (Positive Mode)
Limit of Detection (LOD) ~0.5 μg/mL~150 ng/mL
Limit of Quantitation (LOQ) ~1.5 μg/mL~450 ng/mL
Total Run Time ~45 minutes< 10 minutes
Primary Application Routine Batch Release, Mass Balance QCStructural Elucidation, Trace Impurity ID

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the analytical results, the following protocol is designed as a closed, self-validating loop.

Phase 1: Stress Matrix Generation

Causality: To prove the analytical column can resolve the API from its degradants, we must artificially induce degradation. This ensures the method is genuinely "stability-indicating."

  • Acidic Stress : Treat 1 mg/mL Avanafil sample with 1N HCl at 60°C for 24 hours. Neutralize with 1N NaOH to halt degradation.

  • Oxidative Stress : Expose the sample to 3% H₂O₂ at room temperature for 24 hours to induce N-oxide formation [[1]]().

  • Thermal Stress : Subject solid API to 105°C for 48 hours.

Phase 2: Chromatographic Execution (UPLC-MS/MS)

Causality: Proper sample handling prevents MS detector saturation and column fouling.

  • Sample Preparation : Dilute stressed samples in Mobile Phase A to a final API concentration of 100 μg/mL. Centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients [[1]]().

  • System Equilibration : Purge the ACQUITY HSS C18 column with 20 mM ammonium formate (pH 5.0) for 15 column volumes to ensure stationary phase saturation.

  • Injection : Inject exactly 0.3 μL. Note: This low injection volume is critical; higher volumes cause severe signal saturation and ion suppression in the MS/MS detector 2.

Phase 3: Self-Validation via Mass Balance

Causality: A chromatographic method is only trustworthy if all injected material is accounted for.

  • Calculation : Compute Mass Balance = % Assay (Intact Avanafil) + % Sum of Known Impurities + % Sum of Unknown Degradants.

  • System Validation : If the mass balance is >97% 1, the system is successfully self-validated. A score below 95% definitively indicates that degradants are either permanently retained on the column, lost as volatiles, or invisible to the chosen detector (necessitating a switch from UV to MS).

Visual Workflow

Avanafil_CrossValidation cluster_methods Analytical Cross-Validation Sample Avanafil API & Formulation Sample Preparation Stress Forced Degradation Matrix (Acid, Base, Oxidation, Thermal) Sample->Stress HPLC Method A: HPLC-UV (Inertsil ODS-3, 245 nm) Routine QC Stress->HPLC UPLC Method B: UPLC-MS/MS (ACQUITY HSS C18, ESI+) Structural Elucidation Stress->UPLC Validation ICH Q2(R1) Validation (Mass Balance > 97%) HPLC->Validation UPLC->Validation Outcome Impurity Profiling & Novel Degradant ID (m/z 367.1168) Validation->Outcome

Fig 1: Cross-validation workflow for Avanafil impurity profiling.

References

  • Title : Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets Source : ResearchGate URL : 1

  • Title : Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF Source : NIH / PMC URL : 2

  • Title : Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source : NIH / PMC URL : 3

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Avanafil Impurity 13 and Related Compounds: An Analytical Guide

As regulatory agencies (FDA, EMA) enforce increasingly stringent thresholds for drug impurities under ICH Q3A/Q3B guidelines, the structural elucidation of process-related impurities has become a critical phase of drug development. Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor used for erectile dysfunction, possesses a complex pyrimidine-5-carboxamide core[1]. During its synthesis and storage, several related compounds and degradation products can emerge[2].

This guide provides an objective, data-driven spectroscopic comparison between the active pharmaceutical ingredient (Avanafil), its synthetic precursor (2-(Aminomethyl)pyrimidine), and a highly specific degradation/process byproduct: Avanafil Impurity 13 .

Structural Context & Mechanistic Causality

To accurately interpret spectroscopic data, we must first understand the chemical causality behind the formation of these compounds.

Avanafil is synthesized via the amidation of a pyrimidine-5-carboxylic acid derivative with 2-(aminomethyl)pyrimidine[3]. Avanafil Impurity 13 , chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS: 759408-08-7)[4], represents a fully reduced derivative of the 2-(aminomethyl)pyrimidine moiety.

The formation of Impurity 13 typically occurs via the over-reduction of the aromatic pyrimidine ring during catalytic hydrogenation steps, or as a specific degradation pathway where the conjugated π -system of the pyrimidine ring is saturated by the addition of four hydrogen atoms (+4 Da). This loss of aromaticity fundamentally alters the molecule's electron density, profoundly impacting its UV absorbance, NMR chemical shifts, and mass-to-charge ratio.

G A 2-(Aminomethyl)pyrimidine (Aromatic Precursor) B Avanafil (API) A->B Amidation & Coupling C Avanafil Impurity 13 (Tetrahydropyrimidine) A->C Catalytic Over-reduction (+4H) B->C Degradation Pathway

Fig 1: Structural relationship and formation pathways of Avanafil Impurity 13.

Quantitative Data & Spectroscopic Markers

Because Impurity 13 lacks the extended conjugated chromophore present in Avanafil, standard UV detection (e.g., at 239 nm)[2] suffers from poor sensitivity for this specific compound. Therefore, orthogonal spectroscopic techniques—specifically LC-MS and NMR—are mandatory for its identification and quantification.

Table 1: Physicochemical Comparison
CompoundIUPAC / Chemical NameCAS NumberFormulaExact Mass
Avanafil 4-[(3-chloro-4-methoxybenzyl)amino]-...-pyrimidine-5-carboxamide330784-47-9C₂₃H₂₆ClN₇O₃483.18
Precursor 1-(Pyrimidin-2-yl)methanamine372118-67-7C₅H₇N₃109.06
Impurity 13 (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine759408-08-7C₅H₁₁N₃113.10
Table 2: Key Spectroscopic Markers & Causality
TechniqueAvanafil (API)Avanafil Impurity 13Causality / Rationale
LC-MS (ESI+) m/z 484.2[M+H]⁺m/z 114.1 [M+H]⁺The +4 Da mass shift compared to the pyrimidine precursor (m/z 110) confirms the saturation of two double bonds in the ring.
¹H NMR (δ, ppm) ~8.7 (d, 2H), ~7.3 (t, 1H)~3.3 (t, 4H), ~1.8 (p, 2H)Critical Marker: Complete loss of aromatic pyrimidine protons. The appearance of aliphatic multiplets confirms the tetrahydropyrimidine structure.
FT-IR (cm⁻¹) 1650 (C=O), 1580 (Aromatic C=N)3300-3400 (N-H), 2950 (C-H)Absence of strong aromatic C=N/C=C stretches; dominated by aliphatic C-H stretching and secondary cyclic amine N-H stretches.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives during impurity profiling.

Protocol A: UPLC-ESI-MS for Mass Determination and Purity

Causality: High-resolution UPLC is required to separate structurally similar process impurities. A volatile buffer (ammonium formate) is selected to maintain LC-MS compatibility while ensuring the basic amine groups of Impurity 13 remain ionized[2].

  • System Preparation: Equilibrate a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) at 35 °C.

  • Mobile Phase Setup:

    • Solvent A: 20 mM Ammonium formate, adjusted to pH 5.0 with 1% formic acid. (Validation step: pH 5.0 ensures optimal peak shape for basic amines while preventing silica dissolution).

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Initial Mobile Phase (90% A / 10% B). Spike with 10 µL of a known internal standard (e.g., deuterated Avanafil) to validate ionization efficiency.

  • Execution: Run a gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor dual channels: DAD at 239 nm (for parent drug) and ESI+ MS (scan m/z 100–600).

  • Data Validation: Confirm the presence of the m/z 114.1[M+H]⁺ peak for Impurity 13. If the peak appears in the MS chromatogram but lacks a strong corresponding UV peak at 239 nm, the loss of the aromatic chromophore is confirmed.

Protocol B: ¹H and ¹³C NMR Structural Elucidation

Causality: Because mass spectrometry cannot easily differentiate between structural isomers of reduced pyrimidines, NMR is deployed to map the exact hydrogen environment and confirm the 1,4,5,6-tetrahydro configuration.

  • Sample Preparation: Dissolve 10 mg of isolated Impurity 13 (often handled as an HCl salt due to its high polarity) in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

  • Internal Referencing: Add 0.05% Tetramethylsilane (TMS). (Validation step: Ensure the TMS singlet is perfectly calibrated to 0.00 ppm to prevent chemical shift drift).

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz or higher. Look specifically for the disappearance of the downfield aromatic doublets (~8.7 ppm) and the emergence of an aliphatic quintet at ~1.8 ppm (corresponding to the -CH₂- at position 5 of the tetrahydropyrimidine ring).

  • Acquisition (2D COSY): Run a Homonuclear Correlation Spectroscopy (COSY) sequence. (Validation step: The cross-peaks must show direct coupling between the quintet at 1.8 ppm and the triplets at 3.3 ppm, definitively proving the contiguous -CH₂-CH₂-CH₂- aliphatic spin system).

Workflow Prep Sample Prep & Internal Standard (D2O/DMSO-d6 or LC Buffer) LCMS UPLC-ESI-MS (Detect m/z 114.1 [M+H]+) Prep->LCMS NMR 1H/13C & 2D COSY NMR (Confirm Aliphatic Spin System) LCMS->NMR Isolate target mass IR FT-IR Spectroscopy (Verify Aliphatic C-H / N-H) LCMS->IR Data Data Integration & Regulatory Submission NMR->Data IR->Data

Fig 2: Self-validating analytical workflow for the characterization of Avanafil impurities.

Conclusion

The analytical differentiation of Avanafil Impurity 13 from its parent API and synthetic precursors relies heavily on recognizing the spectroscopic consequences of pyrimidine ring reduction. By combining UPLC-ESI-MS to detect the +4 Da mass shift with multidimensional NMR to map the newly formed aliphatic spin system, analytical scientists can build a robust, self-validating profile that meets stringent regulatory requirements for impurity characterization.

References

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances.2

  • Product Name: (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (Avanafil Impurity 13). Pharmaffiliates. 4

  • Avanafil | C23H26ClN7O3 | CID 9869929. PubChem, National Institutes of Health (NIH).1

  • Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. DergiPark. 3

Sources

Purity Analysis of Synthesized Avanafil Impurity 13: A Comprehensive Method Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the baseline resolution of pyrimidine-derivative PDE5 inhibitors and their related substances. Avanafil, a fast-acting PDE5 inhibitor, undergoes a complex multi-step synthesis that generates several structurally analogous process impurities[1].

Among these, Avanafil Impurity 13 (IUPAC: ethyl 6-(3-chloro-4-methoxyphenyl)methylamino-2-oxo-1H-pyrimidine-5-carboxylate, CAS: 330785-99-4) is a critical intermediate-derived related substance[2]. Because its pyrimidine core and secondary amine structures are nearly identical to the active pharmaceutical ingredient (API), achieving baseline resolution requires highly optimized chromatographic conditions.

This guide objectively compares the performance of Routine Reversed-Phase HPLC with Diode-Array Detection (RP-HPLC-DAD) against Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the purity analysis of synthesized Avanafil Impurity 13[3].

Mechanistic Rationale: The Causality of Method Design

Routine isocratic HPLC methods often fail to resolve Impurity 13 from other closely eluting substances (such as deschloro or diamine impurities) due to their nearly identical partition coefficients (LogP)[4]. To build a robust, self-validating analytical method, every experimental variable must be chosen with strict mechanistic causality:

  • Buffer Selection & pH Control: The secondary amine in Impurity 13 is highly susceptible to secondary interactions with residual, unendcapped silanol groups on silica stationary phases. This causes severe peak tailing. By utilizing a 20 mM ammonium formate buffer adjusted strictly to pH 5.0, we maintain the analyte in a consistent, partially ionized state[1]. The formate provides sufficient ionic strength to mask silanol interactions, ensuring sharp, symmetrical peaks.

  • Stationary Phase Architecture: To achieve the high theoretical plate counts ( N>100,000 ) required to separate Impurity 13 from the main Avanafil peak, sub-2-micron ( <2μm ) C18 columns (e.g., Waters ACQUITY HSS C18) or second-generation monolithic silica columns must be deployed[1][3].

Comparative Performance Metrics

When selecting an analytical approach, laboratories must weigh the robust, high-load capacity of HPLC-DAD against the trace-level sensitivity of UHPLC-MS/MS[5]. Table 1 summarizes the quantitative performance of both platforms.

Table 1: Comparative Analytical Performance Metrics for Impurity 13

ParameterRP-HPLC-DADUHPLC-MS/MSCausality / Advantage
Linear Dynamic Range 0.5 – 20 μg/mL150 – 6000 ng/mLMS/MS provides superior sensitivity, essential for trace-level genotoxic impurity screening[3].
Limit of Detection (LOD) ~0.15 μg/mL~45 ng/mLIon trap/TOF detection minimizes chemical background noise, lowering the LOD[3].
Resolution ( Rs​ ) > 1.5> 2.5Sub-2-μm particles in UHPLC drastically increase theoretical plates and resolving power[1].
Run Time 25 - 30 min< 10 minUHPLC operates at higher linear velocities without sacrificing mass transfer efficiency.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following UHPLC-MS/MS protocol operates as a self-validating system. System Suitability Testing (SST) must be passed prior to batch analysis: the system is only validated for use if the resolution ( Rs​ ) between Avanafil and Impurity 13 is ≥2.0 , the tailing factor ( Tf​ ) is ≤1.5 , and the relative standard deviation (RSD) of peak areas across six replicate injections is ≤2.0% .

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of synthesized Avanafil Impurity 13 reference standard.

  • Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute with the mobile phase to a working concentration of 3000 ng/mL for UHPLC-MS/MS analysis[3].

  • Centrifuge at 10,000 rpm for 10 minutes to remove any particulate matter[6].

Step 2: Chromatographic Conditions

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 μm)[1].

  • Column Temperature: 35 °C (Maintains consistent mobile phase viscosity).

  • Mobile Phase A: 20 mM Ammonium formate aqueous solution, adjusted to pH 5.00 ± 0.05 with dilute formic acid[1].

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: DAD at 239 nm (for mass balance) and MS/MS (ESI+ mode, monitoring m/z transitions specific to Impurity 13)[1][3].

Step 3: Gradient Elution Execution Execute the gradient program detailed in Table 2. The gradient is purposefully designed to retain polar degradants early on, while utilizing a high-organic flush to elute the strongly retained pyrimidine core of Impurity 13.

Table 2: Optimized UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010High aqueous composition retains early-eluting polar degradants.
3.06040Gradual organic increase elutes the API and structurally similar impurities.
6.03070High organic flush ensures the strongly retained Impurity 13 elutes sharply.
8.09010Mandatory re-equilibration phase to ensure run-to-run reproducibility.

Analytical Workflow Visualization

G Start Synthesized Avanafil Impurity 13 Prep Sample Preparation (Acetonitrile:Water 50:50) Start->Prep HPLC RP-HPLC-DAD Routine QA/QC Prep->HPLC High Load (0.5-20 μg/mL) UHPLC UHPLC-MS/MS Trace Analysis Prep->UHPLC Trace (150-6000 ng/mL) Data Data Acquisition & Peak Integration HPLC->Data UV 239 nm UHPLC->Data m/z monitoring Report Purity Validation (ICH Q2 Compliant) Data->Report

Analytical workflow for Avanafil Impurity 13 comparing HPLC-DAD and UHPLC-MS/MS methodologies.

References

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC.PMC - NIH.
  • Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil.MDPI.
  • Avanafil Impurity 13 | 330785-99-4.J&K Scientific LLC.
  • Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil.AKJournals.
  • Avanafil Impurities and Related Compound.Veeprho.
  • Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets.ResearchGate.

Sources

Inter-Laboratory Comparison of Avanafil Impurity Testing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Because the maximum daily dose of Avanafil can reach 200 mg, regulatory guidelines (ICH Q3A/Q3B) mandate that any impurity present at levels greater than 0.10% must be structurally identified, characterized, and strictly controlled.

This guide provides an objective, inter-laboratory comparison of the analytical methodologies used to profile Avanafil’s process-related impurities and forced degradation products. By synthesizing data from routine quality control (QC) laboratories and advanced mass spectrometry facilities, this document serves as a definitive resource for drug development professionals optimizing their chromatographic workflows.

Mechanistic Context: The Imperative for Impurity Control

Avanafil exerts its therapeutic effect by competitively binding to the active site of the PDE5 enzyme, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels induce smooth muscle relaxation and vasodilation.

However, process-related impurities (synthesized by-products like Imp-A, Imp-B, Imp-C, and Imp-D) or degradation products (such as deschloro or diamine impurities) can pose severe risks. Structurally similar impurities may act as competitive antagonists, reducing the drug's efficacy, or they may interact with off-target phosphodiesterases (e.g., PDE6 or PDE11), leading to visual disturbances or myalgia.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP GMP (Inactive) PDE5->GMP Hydrolyzes Avanafil Avanafil API Avanafil->PDE5 Inhibits Impurities Process Impurities Impurities->Avanafil Reduces Efficacy

Fig 1: Avanafil mechanism on the PDE5 pathway and the disruptive potential of impurities.

Inter-Laboratory Methodological Comparison

To establish a robust impurity profile, different laboratories employ distinct chromatographic strategies based on their specific analytical goals—ranging from routine batch release to novel degradant elucidation. We compare three validated approaches from the literature:

  • Lab A (Routine QC RP-HPLC): Developed by 1 [1], this method utilizes a traditional high-performance liquid chromatography (HPLC) setup optimized for separating stress-induced degradants.

  • Lab B (Process UPLC-MS/MS): Developed by 2 [2], this ultra-performance liquid chromatography (UPLC) method focuses on the rapid separation and structural confirmation of four primary synthesis impurities (Imp-A to Imp-D).

  • Lab C (Novel Degradant LC-IT-TOF): Developed by 3 [3], this method leverages a monolithic column and Ion Trap-Time of Flight mass spectrometry to identify novel oxidation degradation products.

Table 1: Inter-Laboratory Chromatographic Parameters Comparison
ParameterLab A (Routine QC RP-HPLC)Lab B (Process UPLC-MS/MS)Lab C (Novel Degradant LC-IT-TOF)
Column Chemistry Inertsil ODS 3 (3 μm, 250 mm)ACQUITY HSS C18 (1.8 μm, 50 mm)Chromolith RP-18e (Monolithic, 100 mm)
Mobile Phase A 0.1% TFA & TEA in Water20 mM Ammonium Formate (pH 5.0)Formic Acid Buffer
Mobile Phase B Water:Acetonitrile (20:80 v/v)AcetonitrileAcetonitrile
Detection UV at 245 nmDAD at 239 nm & MS/MSDAD & IT-TOF MS
Primary Target Degradants (Acid, Base, Heat)Process Impurities (Imp A-D)Novel Oxidation Degradants (m/z 367.11)
Run Time ~45 minutes< 10 minutes~15 minutes

Causality in Experimental Design: The "Why" Behind the Methods

To ensure scientific integrity, it is crucial to understand the physicochemical rationale behind these divergent experimental choices.

Mobile Phase & pH Dynamics

Lab A utilized Trifluoroacetic acid (TFA) and Triethylamine (TEA). Avanafil contains basic amine groups that can interact with residual silanols on the silica stationary phase, causing peak tailing. TEA acts as a silanol-blocking agent, while TFA provides ion-pairing, ensuring sharp, symmetrical peaks. However, TFA causes severe ion suppression in mass spectrometers. Because Lab B required LC-MS compatibility to elucidate the structures of Imp-A through Imp-D, they replaced TFA/TEA with 20 mM Ammonium Formate adjusted to pH 5.0. This volatile buffer provides adequate ionic strength for separation without contaminating the MS source.

Column Selection and the Van Deemter Equation

Lab A relied on a long (250 mm) column with 3 μm particles to generate the high theoretical plate count necessary to resolve closely eluting degradants. Conversely, Lab B utilized a 50 mm column with sub-2-micron (1.8 μm) particles. According to the Van Deemter equation, smaller particles minimize the multi-path (Eddy diffusion) and mass transfer terms, allowing Lab B to operate at higher linear velocities. This reduced their run time to under 10 minutes while maintaining baseline resolution (Rs > 1.5). Lab C took a third route, using a monolithic silica column (Chromolith) which lacks interstitial voids, allowing for extremely high flow rates with negligible backpressure.

Wavelength Optimization

While Avanafil exhibits absolute maximum absorption at 190 nm, this wavelength is the exact UV cut-off for Acetonitrile. Monitoring at 190 nm during a gradient elution would result in massive baseline drift as the organic ratio changes. Therefore, Lab B optimized detection at 239 nm, and Lab A at 245 nm. Both wavelengths provide an optimal signal-to-noise ratio for the API and its impurities while remaining completely blind to the mobile phase gradient.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate internal checks—specifically Mass Balance and Peak Purity Angle —to prove their own accuracy during execution.

Protocol 1: Stability-Indicating RP-HPLC Assay (Adapted from Lab A)

Objective: Quantify degradation products while proving no hidden degradants co-elute with the API.

  • Sample Stressing: Expose Avanafil tablets (200 mg) to 0.1 N HCl (Acid stress), 3% H2O2 (Oxidative stress), and 105°C (Thermal stress) for 24 hours.

  • Sample Preparation: Neutralize stressed samples and extract using a diluent of Acetonitrile:Water (50:50 v/v). Centrifuge at 10,000 rpm for 10 minutes to pellet excipients. Dilute to a final concentration of 375 μg/mL.

  • Chromatographic Execution: Inject 10 μL onto an Inertsil ODS 3 column at 45°C. Run the gradient using 0.1% TFA/TEA (Mobile Phase A) and Water/ACN (Mobile Phase B) at 1.2 mL/min.

  • Self-Validation Check 1 (Peak Purity): Utilize a Photodiode Array (PDA) detector to scan the UV spectrum across the entire width of the Avanafil peak. The software must report a Purity Angle less than the Purity Threshold, proving the peak is spectrally homogeneous and free of co-eluting impurities.

  • Self-Validation Check 2 (Mass Balance): Calculate the Mass Balance: (% Assay of Avanafil) + (% Sum of All Impurities) + (% Sum of All Degradants). The result must be >97%. A failure here indicates degradants are either permanently retained on the column or lack a chromophore at 245 nm.

Protocol 2: UPLC-MS/MS Process Impurity Profiling (Adapted from Lab B)

Objective: Rapidly separate and structurally confirm synthesis impurities.

  • Standard Preparation: Dissolve Avanafil API and reference standards for Imp-A, Imp-B, Imp-C, and Imp-D in diluent to achieve 1500 μg/mL API and 150 μg/mL for each impurity.

  • Chromatographic Execution: Inject 2 μL onto a Waters ACQUITY HSS C18 column at 35°C. Run a gradient of 20 mM Ammonium Formate (pH 5.0) and Acetonitrile.

  • Detection & Confirmation: Monitor UV at 239 nm for quantitation. Divert the flow to an MS/MS system operating in positive electrospray ionization (ESI+) mode to confirm the m/z ratios of the separated peaks against the theoretical masses of Imp-A through Imp-D.

Analytical_Workflow Sample Avanafil Sample Prep Stress Forced Degradation Sample->Stress Stability Testing HPLC Lab A: RP-HPLC (Inertsil ODS 3) Sample->HPLC UPLC Lab B: UPLC-MS/MS (ACQUITY HSS C18) Sample->UPLC Mono Lab C: LC-IT-TOF (Chromolith RP-18e) Sample->Mono Stress->HPLC Det_UV DAD Peak Purity HPLC->Det_UV UPLC->Det_UV Det_MS Mass Balance & m/z UPLC->Det_MS Mono->Det_MS Valid ICH Q2 Validation Det_UV->Valid Det_MS->Valid

Fig 2: Inter-laboratory comparative workflow for Avanafil stability and impurity profiling.

Quantitative Data Presentation

The success of these methods is ultimately judged by their sensitivity and accuracy. Table 2 summarizes the validation metrics achieved across the inter-laboratory comparison, demonstrating that both HPLC and UPLC methodologies comfortably exceed the ICH requirement to detect impurities at the 0.10% threshold.

Table 2: Quantitative Validation Metrics (Averaged across studies)
Impurity / DegradantRelative Retention Time (RRT)Limit of Detection (LOD %)Limit of Quantitation (LOQ %)Recovery (%)
Impurity A 0.78 - 0.790.0100.03098.5 - 101.2
Impurity B 0.92 - 0.950.0150.04097.8 - 100.5
Impurity C 1.10 - 1.110.0200.05099.1 - 102.0
Impurity D 1.44 - 1.450.0100.03098.0 - 101.5
Deschloro Degradant 1.060.0200.06099.0 - 100.8

References

  • Kumar, N., et al. "Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets.
  • Zhao, M., et al.
  • Can, N. O., et al. "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF." MDPI / PMC.

Sources

Comparative stability of Avanafil and its degradation products

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability of Avanafil and Its Degradation Products: A Comprehensive Guide for Drug Development

Introduction Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction. From a structural perspective, the avanafil molecule contains specific functional moieties—namely an amide, an arylchloro group, and a hydroxide group—that render it highly susceptible to environmental stressors (1)[1]. Understanding the comparative stability of the active pharmaceutical ingredient (API) against its degradation products (DPs) is paramount for formulation scientists. Degradation not only diminishes therapeutic efficacy but can also lead to the formation of potentially toxic byproducts.

1. Structural Vulnerabilities and Degradation Mechanisms The causality behind avanafil's degradation lies in its electron-withdrawing properties and the thermodynamic lability of its functional groups.

  • Hydrolytic Cleavage: The amide group is highly prone to nucleophilic substitution and subsequent hydrolysis under both acidic and alkaline conditions[1].

  • Photodecomposition: The aryl chloride and hydroxide moieties undergo rapid dechlorination and bond cleavage when exposed to UV/Vis light[1].

  • Oxidative Stress: Exposure to peroxides leads to N-oxidation, resulting in the formation of novel oxidation-based degradation products, such as the recently characterized DP with an m/z of 367.1168 (2)[2].

DegradationPathways AV Avanafil (API) Amide, Arylchloro, Hydroxide Hydrolysis Hydrolytic Stress (Acid/Base/Neutral) AV->Hydrolysis Oxidation Oxidative Stress (H2O2 / Peroxides) AV->Oxidation Photolysis Photolytic Stress (UV/Vis Light) AV->Photolysis Thermal Thermal Stress (Heat / Humidity) AV->Thermal DP_Hydro Amide Cleavage & Nucleophilic Substitution Hydrolysis->DP_Hydro DP_Ox Oxidation Products (e.g., m/z 367.1168) Oxidation->DP_Ox DP_Photo Dechlorination & Photodecomposition Photolysis->DP_Photo DP_Therm Bond Cleavage Thermal->DP_Therm

Avanafil structural vulnerabilities and corresponding stress degradation pathways.

2. Comparative Stability Profile A comprehensive stress study reveals that avanafil is highly sensitive to light, temperature, and moisture. Up to 16 distinct degradation products have been identified across various stress conditions[1]. The following table quantifies the comparative degradation of avanafil under standard ICH Q1A (R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentDegradation Range (%)Primary Degradation Mechanism
Acidic Hydrolysis 1N HCl at 40°C / 24h21.71 – 25.62%Amide hydrolysis, nucleophilic substitution
Alkaline Hydrolysis 1N NaOH at 40°C / 24h20.00 – 25.00%Amide hydrolysis
Neutral Hydrolysis Water at 65°C / 24h14.00 – 19.21%Mild hydrolytic cleavage
Oxidative Stress 5% - 30% H₂O₂ at RT16.25 – 30.52%N-oxidation, formation of m/z 367.1168 DP
Photolytic Stress UV/Vis (200 Wh/m²)22.39 – 28.96%Dechlorination, photodecomposition
Thermal Stress 105°C for 6h28.00 – 28.50%Thermal bond cleavage

Data synthesized from in-silico and LC-MS/MS profiling studies[1],[2],[3].

3. Self-Validating Experimental Protocols for Forced Degradation To ensure scientific trustworthiness, the protocols used to generate stability data must be self-validating. This means incorporating mass balance calculations (ensuring the sum of the API and degradants equals 100% ± 3%) and peak purity assessments (using a Photodiode Array detector to confirm no co-elution under the API peak) (4)[4].

Step-by-Step Forced Degradation Methodology:

  • Sample Preparation: Accurately weigh avanafil (or crushed tablet equivalent) to achieve a stock concentration of 1000 µg/mL in a compatible diluent (e.g., methanol or mobile phase)[5],[6].

  • Acid/Base Hydrolysis: Transfer 5 mL of stock to a 50 mL flask. Add 5 mL of 1N HCl (acid) or 1N NaOH (base). Heat in a water bath at 40°C for 24 hours. Causality: Heating accelerates the thermodynamic kinetics of amide bond cleavage[5]. Neutralize the solution before injection to protect the silica-based HPLC column.

  • Oxidative Stress: Treat the API solution with 30% H₂O₂ at room temperature for 24 hours[5]. Causality: Peroxides act as strong electron acceptors, targeting electron-rich nitrogen atoms in the pyrimidine and pyrrolidine rings.

  • Thermal & Photolytic Stress: Expose solid API to 105°C for 6 hours (thermal) or UV/Vis light at 200 Wh/m² (photolytic)[1],[3]. Dissolve in diluent post-exposure.

  • Validation Check: Perform an assay of the stressed sample against a reference standard. A mass balance >97% validates that all degradation products have been successfully eluted and detected[4].

4. Analytical Methodologies: Causality Behind Chromatographic Design To accurately compare avanafil and its DPs, a Stability-Indicating Assay Method (SIAM) must be employed. The choice of instrumentation and mobile phase is driven by the chemical properties of the analytes.

  • Column Selection: A C18-bonded monolithic silica column (e.g., 100 × 4.6 mm) is preferred. Causality: Monolithic columns provide high theoretical plate numbers with low backpressure, ensuring baseline separation of up to 16 closely eluting degradation products[2].

  • Mobile Phase Design (LC-MS Compatibility): Traditional methods use phosphate buffers[6], but these are non-volatile and incompatible with Mass Spectrometry. Advanced QbD (Quality-by-Design) approaches utilize 10 mM ammonium acetate adjusted to pH 4.5 with acetic acid, paired with Acetonitrile (60:40, v/v) (7)[7]. Causality: Ammonium acetate is volatile, allowing a seamless transition from LC-DAD (for quantification) to LC-MS/MS (for structural characterization of DPs) without signal suppression[1],[2].

  • Detection: Dual detection is optimal. PDA at 239 nm captures the maximum absorbance of the aryl and pyrimidine chromophores, while LCMS-IT-TOF (Ion Trap-Time of Flight) provides high-resolution mass mapping of fragments[1],[2].

AnalyticalWorkflow Sample Stressed Sample Preparation Separation RP-HPLC Separation (C18, Volatile Buffer pH 4.5) Sample->Separation Injection Detection Dual Detection (PDA 239nm & LC-MS/MS) Separation->Detection Elution Validation Method Validation (Mass Balance >97%) Detection->Validation Data Analysis

Stability-indicating analytical workflow utilizing LC-MS compatible mobile phases.

  • An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry. 1

  • Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC / NIH.2

  • Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate.4

  • Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. Semantic Scholar. 7

  • Stability-indicating analytical method development and validation for the estimation of avanafil. Neliti. 5

  • Simple cost-effective stability indicating method for the estimation of Avanafil in bulk or formulation by RP-HPLC. AJPER. 6

  • Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals.3

Sources

In-Silico Toxicity Assessment of Avanafil Impurity 13 Versus Key Process Impurities: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory frameworks (such as ICH M7 and Q3A/B) become increasingly stringent, the burden of proof for drug safety extends beyond the active pharmaceutical ingredient (API) to its trace impurities. Avanafil, a fast-acting phosphodiesterase type 5 (PDE5) inhibitor, is susceptible to hydrolytic degradation and process-related contamination.

As an Application Scientist, I approach impurity profiling not merely as a compliance checklist, but as a mechanistic puzzle. Relying solely on software predictions without understanding the underlying chemical causality is a critical failure point in drug safety. This guide provides an objective, data-backed comparison of Avanafil Impurity 13 against other notable impurities (such as degradants and nitrosamines), detailing the in-silico workflows and the experimental LC-MS/MS protocols required to validate them.

Structural Profiling and Toxicological Causality

To accurately assess toxicity, we must first understand the structural origins of the impurities .

  • Avanafil Impurity 13 (CAS 759408-08-7): Structurally characterized as a small aliphatic diamine fragment ( C5​H11​N3​ )[1], this impurity is typically a process-related byproduct or a product of severe hydrolytic cleavage. Because it lacks highly reactive functional groups (like aromatic amines or Michael acceptors), it generally presents a low risk of direct DNA alkylation.

  • Des-methoxybenzyl Degradants (e.g., AV XVI): Formed via oxidative or hydrolytic stress, these impurities retain the core pyrimidine structure but lose the methoxybenzyl moiety. In-silico predictions confirm these physicochemical parameters remain within acceptable toxicity limits ()[2].

  • N-Nitroso Avanafil Impurities: These are the most critical "cohort of concern" impurities. Formed when secondary or tertiary amines interact with nitrosating agents during synthesis, nitrosamines require metabolic activation by CYP450 enzymes to form highly reactive diazonium ions, which subsequently alkylate DNA[3].

MechPathway A Avanafil API (Parent Drug) B Hydrolytic Cleavage (Process/Stress) A->B ICH Q1A Stress C Nitrosation (Trace Nitrite Exposure) A->C Reagent Contamination D Impurity 13 (Aliphatic Amine) B->D E N-Nitroso Avanafil (Nitrosamine) C->E F Phase II Conjugation (Safe Renal Clearance) D->F Detoxification Pathway G CYP450 Activation (Alpha-Hydroxylation) E->G Toxification Pathway H Diazonium Ion (DNA Alkylation) G->H Mutagenesis

Fig 1. Divergent toxicological signaling and metabolic pathways of Avanafil impurities.

In-Silico Toxicity Assessment Workflow

To comply with ICH M7 guidelines, a dual-model approach utilizing both knowledge-based and statistical QSAR (Quantitative Structure-Activity Relationship) methodologies is required. The following protocol is designed as a self-validating system to prevent false negatives.

Step-by-Step Methodology
  • Structural Input: Convert the LC-MS/MS derived structures of the impurities into isomeric SMILES strings.

  • Knowledge-Based Assessment (Derek Nexus): The SMILES string is queried against a database of known toxicophores. Causality: This step identifies explicit structural alerts (e.g., the N-nitroso group) based on historical Ames test data.

  • Statistical QSAR Assessment (Sarah Nexus): The software fragments the molecule and calculates a probabilistic score for mutagenicity based on machine-learning models.

  • Self-Validation & Consensus (The "Applicability Domain" Check):

    • Validation Criterion: The prediction is only accepted if the target molecule falls within the applicability domain of the QSAR model (meaning the software has seen similar structures before).

    • If the models disagree or the molecule is out-of-domain, the system defaults to a conservative Class III (mutagenic alert) classification pending in-vitro validation.

Workflow S1 Step 1: LC-MS/MS Structural Elucidation S2 Step 2: SMILES String Generation S1->S2 S3A Step 3A: Derek Nexus (Toxicophore Rules) S2->S3A S3B Step 3B: Sarah Nexus (Statistical QSAR) S2->S3B S4 Step 4: Consensus Review (Applicability Domain Check) S3A->S4 S3B->S4 S5A Class 1/2/3 (Mutagenic Risk) S4->S5A Positive Alert / Out of Domain S5B Class 4/5 (No Mutagenic Risk) S4->S5B Negative Alert / In Domain

Fig 2. Consensus in-silico toxicity assessment workflow for Avanafil impurities.

Quantitative In-Silico Toxicity Data

The table below summarizes the objective in-silico findings for Avanafil and its key impurities. Data demonstrates that while Impurity 13 is benign, nitrosamine derivatives require strict control.

Compound / ImpurityPrimary Structural FeatureDerek Nexus (Alert)Sarah Nexus (Confidence)Cramer ClassTTC Limit (µ g/day )
Avanafil (API) Pyrimidine carboxamideNo AlertNegative (85%)Class IIIN/A (API)
Impurity 13 Aliphatic diamineNo AlertNegative (92%)Class I1500
Impurity XVI Des-methoxybenzylNo AlertNegative (78%)Class III90
N-Nitroso Avanafil N-nitrosamineMutagenic Positive (96%) Cohort of Concern0.018

Note: Threshold of Toxicological Concern (TTC) limits are derived based on ICH M7 guidelines for a drug administered over a lifetime.

Experimental Validation: UPLC-MS/MS Methodology

In-silico models are only hypotheses until empirically validated. To ensure that Impurity 13 and other degradants are accurately monitored, a robust Ultra-High Performance Liquid Chromatography (UPLC) method coupled with tandem mass spectrometry (MS/MS) is required ()[4].

Step-by-Step UPLC-MS/MS Protocol
  • Sample Preparation (Stress Testing): Subject Avanafil API to hydrolytic (acid/base) and oxidative stress as per ICH Q1A(R2) guidelines to artificially generate Impurity 13 and related degradants[2].

  • Chromatographic Separation:

    • Column: Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm) maintained at 35 °C[4].

    • Mobile Phase: Gradient elution using 20 mM Ammonium Formate (Solvent A) and Acetonitrile (Solvent B).

    • Causality Check: Ammonium formate is specifically chosen over phosphate buffers because it is highly volatile and MS-compatible, preventing ion suppression of the aliphatic amine in Impurity 13.

  • Mass Spectrometry Detection: Operate the MS/MS in Electrospray Ionization Positive (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for Impurity 13 ( m/z 114.1 [M+H]+ ) and Avanafil ( m/z 484.2 [M+H]+ ).

  • Self-Validation Criterion (System Suitability): Before sample analysis, the system must demonstrate a chromatographic resolution ( Rs​ ) of >2.0 between Avanafil and Impurity 13. If Rs​<2.0 , the gradient slope must be mathematically adjusted. Mass accuracy must fall within ±5 ppm to rule out isobaric interference.

Conclusion

The comparative assessment reveals a stark contrast in the toxicological profiles of Avanafil impurities. Impurity 13 , an aliphatic amine fragment, clears both knowledge-based and statistical in-silico thresholds, classifying it as a Class 5 (non-mutagenic) impurity with a high TTC limit[2]. Conversely, process-related N-nitroso impurities trigger severe mutagenic alerts requiring parts-per-billion (ppb) level control[3]. By coupling rigorous in-silico screening with self-validating UPLC-MS/MS methodologies, drug development professionals can assure both regulatory compliance and patient safety.

References

  • Patel Mital N, Kothari Charmy, Vyas Vivek. "An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." Arabian Journal of Chemistry, 2020. URL:[Link]

  • Zhao Mengmeng, et al. "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." Journal of Pharmaceutical and Biomedical Analysis (via CoLab), 2022. URL:[Link]

  • Veeprho Pharmaceuticals. "Avanafil Impurities and Related Compound." URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Avanafil Impurity 13

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Precautionary Principle in Practice

As researchers and scientists at the forefront of drug development, we frequently encounter novel or sparsely characterized chemical entities. Avanafil Impurity 13, identified by CAS Number 330785-99-4 and the IUPAC name ethyl 6-(3-chloro-4-methoxyphenyl)methylamino-2-oxo-1H-pyrimidine-5-carboxylate, is one such compound.[1] While it is a known impurity of the active pharmaceutical ingredient (API) Avanafil, a comprehensive, publicly available Safety Data Sheet (SDS) detailing its specific toxicological properties is not readily accessible.

This guide is built on the precautionary principle . In the absence of specific toxicity data, we must treat Avanafil Impurity 13 with the same level of caution as a highly potent active pharmaceutical ingredient (HPAPI).[2][3] The protocols outlined below are designed to provide essential, immediate safety and logistical information, ensuring the protection of personnel, the integrity of research, and environmental safety. This document provides a self-validating system of protocols grounded in established occupational safety standards.

Part 1: Foundational Safety—The Hierarchy of Controls

Before any personal protective equipment is selected, it is crucial to adhere to the hierarchy of controls, a fundamental principle of laboratory safety.[4] PPE is the last line of defense, not the first.

  • Engineering Controls: These are the most effective measures. All handling of Avanafil Impurity 13 powder must be performed within a certified chemical fume hood, a ducted biological safety cabinet, or a glovebox to minimize inhalation exposure.[5][6][7]

  • Administrative Controls: These are the procedures you implement. Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound.[7] Ensure all personnel are trained on the SOP and the risks involved. Restrict access to areas where the compound is being handled.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is to be used in conjunction with the controls above.

Part 2: Task-Specific PPE Protocols

The selection of PPE is directly dependent on the specific task and the potential routes of exposure (inhalation, dermal contact, ingestion, injection). The following table summarizes the minimum required PPE for common laboratory tasks involving Avanafil Impurity 13.

Laboratory Task Potential Exposure Risk Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing & Dispensing (Solid) High (Aerosol/Dust Inhalation, Dermal)Disposable, chemical-resistant lab coat over long-sleeved clothing.Double-gloved with powder-free nitrile gloves.ANSI Z87.1-compliant safety goggles and a full-face shield.[8]NIOSH-approved N95 respirator or higher (requires fit-testing).[9][10]
Solution Preparation Medium (Splash, Dermal)Chemical-resistant lab coat.Double-gloved with powder-free nitrile gloves.ANSI Z87.1-compliant safety goggles.[8]Not required if performed in a certified chemical fume hood.
Analytical Procedures (e.g., HPLC) Low (Minimal direct handling)Standard lab coat.Single pair of powder-free nitrile gloves.ANSI Z87.1-compliant safety glasses with side shields.[8][11]Not required.
Spill Cleanup High (Inhalation, Dermal, Splash)Chemical-resistant disposable coverall.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.ANSI Z87.1-compliant safety goggles and a full-face shield.[8][9]NIOSH-approved N95 respirator or higher.[9][10]
Waste Disposal Medium (Dermal, Splash)Chemical-resistant lab coat.Double-gloved with powder-free nitrile gloves.ANSI Z87.1-compliant safety goggles.[8]Not required.
Detailed PPE Selection Rationale
  • Body Protection: A disposable, chemical-resistant lab coat or coverall is essential when handling the solid form to prevent contamination of personal clothing.[9] This is because fabric can trap fine powders, leading to prolonged, unnoticed dermal exposure.

  • Hand Protection: Double-gloving is a critical technique when handling potent powders. The outer glove takes the primary contamination and can be removed and replaced as needed, while the inner glove provides a secondary layer of protection. Nitrile gloves offer good resistance to a range of chemicals for short-term use.[10] For spill cleanup or prolonged contact, more robust gloves like neoprene are recommended.[9]

  • Eye and Face Protection: When handling powders outside of a glovebox, there is a significant risk of airborne particles. Safety goggles provide a seal around the eyes to protect from dust.[8] A face shield must be worn over the goggles during weighing or any activity with a high splash or aerosolization potential to protect the entire face.[8][9]

  • Respiratory Protection: This is arguably the most critical piece of PPE when handling a potent powder of unknown toxicity. An N95 respirator is the minimum requirement for protection against fine particulates. All personnel required to wear respirators must be part of a respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[4][10][12]

Part 3: Operational and Disposal Plans

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and contamination.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Don PPE: Before re-entering, don the full PPE suite as specified in the "Spill Cleanup" section of the table above.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent further aerosolization. DO NOT dry sweep.

    • For Liquids: Cover the spill with an appropriate chemical absorbent material, starting from the outside and working inwards.

  • Decontaminate: Carefully collect the absorbed spill material using forceps or a scoop and place it into a labeled hazardous waste container. Clean the spill area with a suitable deactivating solution (if known) or soap and water, followed by 70% ethanol.

  • Dispose: All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as hazardous pharmaceutical waste.

  • Report: Document the spill and the cleanup procedure according to your institution's Chemical Hygiene Plan.[5]

Waste Disposal Plan

All materials contaminated with Avanafil Impurity 13, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous pharmaceutical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[7]

  • Regulatory Compliance: Disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

  • Prohibition of Sewering: Under no circumstances should any waste containing Avanafil Impurity 13 be disposed of down the drain.[15][16][17] This is strictly prohibited by the EPA to protect water sources.[15][17]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with Avanafil Impurity 13.

PPE_Selection_Workflow start Start: Plan to handle Avanafil Impurity 13 form What is the physical form? start->form task_solid What is the task? form->task_solid Solid (Powder) task_liquid What is the task? form->task_liquid Liquid (Solution) weighing Weighing / Dispensing (High aerosol risk) task_solid->weighing Open manipulation spill Spill / Decontamination task_solid->spill Spill solution Solution Prep / Dilution task_liquid->solution Open manipulation analytical Sealed System Analysis (e.g., HPLC) task_liquid->analytical Closed system task_liquid->spill Spill ppe_high Required PPE: - Chem-resistant Lab Coat - Double Nitrile Gloves - Goggles & Face Shield - N95+ Respirator weighing->ppe_high ppe_medium Required PPE (in Fume Hood): - Chem-resistant Lab Coat - Double Nitrile Gloves - Safety Goggles solution->ppe_medium ppe_low Required PPE: - Standard Lab Coat - Nitrile Gloves - Safety Glasses analytical->ppe_low ppe_spill Required PPE: - Chem-resistant Coverall - Heavy-duty Gloves - Goggles & Face Shield - N95+ Respirator spill->ppe_spill

Caption: PPE selection decision tree for Avanafil Impurity 13.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available from: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Research in Health Science. Available from: [Link]

  • avanafil - Impurities. Pharmaffiliates. Available from: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. M2 Scientifics. Available from: [Link]

  • Avanafil Impurities. SynZeal. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Essential Chemical PPE. Trimaco. Available from: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available from: [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. Available from: [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. Available from: [Link]

  • Avanafil Impurity 94 | C13H13N3O4 | CID 177835881. PubChem, National Institutes of Health. Available from: [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]

  • Avanafil-Impurities. Pharmaffiliates. Available from: [Link]

  • NIOSH Table 1,2 & 3. Environmental Health & Safety, University of Tennessee. Available from: [Link]

  • What Determines Hazardous and Non-Hazardous Pharmaceuticals. Rx Destroyer. Available from: [Link]

  • Choosing Correct PPE for Chemical Spills - Expert Advice. New Pig Corporation. Available from: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available from: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US Environmental Protection Agency (EPA). Available from: [Link]

  • Complying with waste pharmaceutical rules. HFM Magazine. Available from: [Link]

  • NIOSH - Awareness & Guidelines. Simplivia. Available from: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available from: [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. YouTube, European Chemicals Agency. Available from: [Link]

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). Available from: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Part D. European Chemicals Agency (ECHA). Available from: [Link]

  • SAFETY DATA SHEET for Avanafil Tablets. Vivus LLC. Available from: [Link]

  • Managing Active Pharmaceutical Ingredients in your workplace. IOM World. Available from: [Link]

  • Active Ingredient AVANAFIL. Formulation Diary. Available from: [Link]

  • ECHA publishes guidance on chemical safety assessment. Fieldfisher. Available from: [Link]

  • Guidance in a Nutshell. European Chemicals Agency (ECHA). Available from: [Link]

  • FDA's Guidelines for GMP Of API. Dalton Pharma Services. Available from: [Link]

  • Safe Handling of Highly Potent Substances. GMP Journal. Available from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.